Ethyltriacetoxysilane
Description
Structure
3D Structure
Properties
IUPAC Name |
[diacetyloxy(ethyl)silyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6Si/c1-5-15(12-6(2)9,13-7(3)10)14-8(4)11/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJLGCBCRCSXQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](OC(=O)C)(OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027792 | |
| Record name | Ethyltriacetoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Off-white liquid with an odor of acetic acid; mp = 8.4 deg C; [OECD SIDS: IUCLID Data Set] Colorless liquid; mp = 7-9 deg C; [Alfa Aesar MSDS] | |
| Record name | Silanetriol, 1-ethyl-, 1,1,1-triacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyltriacetoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14250 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.04 [mmHg] | |
| Record name | Ethyltriacetoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14250 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
17689-77-9 | |
| Record name | Ethyltriacetoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17689-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyltriacetoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017689779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanetriol, 1-ethyl-, 1,1,1-triacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyltriacetoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triacetoxyethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLTRIACETOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38023A64VV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Hydrolysis Mechanism and Kinetics of Ethyltriacetoxysilane
For Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyltriacetoxysilane (ETAS) is a reactive silane (B1218182) coupling agent widely utilized in various industrial applications, notably as a crosslinking agent in silicone sealants and adhesives. Its efficacy is intrinsically linked to its hydrolysis, a rapid chemical process that initiates the condensation and crosslinking cascade. This technical guide provides a comprehensive overview of the hydrolysis mechanism and kinetics of this compound, drawing from available scientific literature and technical reports. The document details the reaction pathway, summarizes key kinetic data, outlines relevant experimental methodologies, and presents visual representations of the chemical processes and experimental workflows.
Introduction
This compound (C8H14O6Si) is an organosilicon compound characterized by an ethyl group and three acetoxy groups attached to a central silicon atom.[1][2] The presence of the acetoxy groups renders the molecule highly susceptible to hydrolysis in the presence of moisture. This reaction is the fundamental first step in the curing process of acetoxy-cure silicone sealants, leading to the formation of a durable siloxane network.[1][3] Understanding the mechanism and kinetics of this hydrolysis is crucial for controlling curing rates, optimizing formulation properties, and ensuring the performance of the final product.
Hydrolysis Mechanism
The hydrolysis of this compound is a rapid process that involves the nucleophilic attack of water on the silicon atom, leading to the sequential cleavage of the three silicon-oxygen bonds of the acetoxy groups. The overall reaction can be summarized as follows:
Si(OCOCH₃)₃C₂H₅ + 3H₂O → Si(OH)₃C₂H₅ + 3CH₃COOH
This reaction yields ethylsilanetriol and three molecules of acetic acid.[4][5][6] The liberated acetic acid can act as a catalyst for further hydrolysis, contributing to the autocatalytic nature of the reaction.[7]
The hydrolysis proceeds in a stepwise manner, with each acetoxy group being replaced by a hydroxyl group. The intermediate species, ethyl(diacetoxy)silanol and ethyl(acetoxy)silanediol, are transient and highly reactive.
Following hydrolysis, the resulting ethylsilanetriol is unstable and readily undergoes self-condensation reactions. In these reactions, silanol (B1196071) groups react with each other to form siloxane bonds (Si-O-Si), releasing water as a byproduct. This condensation process leads to the formation of oligomeric and polymeric siloxanes, which constitute the backbone of the cured silicone material.[5][8] The condensation of these silanols is influenced by factors such as concentration and pH.[5]
Below is a DOT script representation of the hydrolysis and initial condensation pathway of this compound.
Kinetics of Hydrolysis
The hydrolysis of this compound is exceptionally rapid. This high reactivity is a key characteristic, making detailed kinetic studies challenging.
3.1. Quantitative Data
Due to the extremely fast reaction rate, precise determination of rate constants through conventional regression modeling has proven difficult.[5] However, semi-quantitative data is available, which underscores the rapid nature of the hydrolysis.
| Parameter | Value | pH | Temperature (°C) | Reference |
| Half-life (t₁/₂) | < 13 seconds | 7 | Not Specified | [4] |
| Half-life (t₁/₂) | < 0.2 minutes | 4 | 25 | [5] |
| Half-life (t₁/₂) | < 0.2 minutes | 7 | 25 | [5] |
| Half-life (t₁/₂) | < 0.2 minutes | 9 | 25 | [5] |
Table 1: Summary of Hydrolysis Half-life for this compound
The data clearly indicates that the hydrolysis of this compound is essentially complete within seconds to a fraction of a minute across a range of pH values.[5] The reaction is catalyzed by both acids and bases.[9]
3.2. Factors Influencing Hydrolysis Rate
Several factors can influence the rate of silane hydrolysis:
-
pH: Both acidic and basic conditions catalyze the hydrolysis of alkoxysilanes, with the rate generally being at a minimum around neutral pH.[9]
-
Steric Effects: The steric bulk of the alkyl and alkoxy/acetoxy groups can affect the rate of hydrolysis.
-
Solvent: The choice of solvent can impact the solubility of the silane and the availability of water, thereby influencing the reaction kinetics.[10][11][12]
-
Temperature: As with most chemical reactions, an increase in temperature will generally increase the rate of hydrolysis.
Experimental Protocols
Studying the kinetics of a rapid reaction like the hydrolysis of this compound requires specialized techniques capable of monitoring the reaction in real-time. While specific detailed protocols for this compound are scarce due to its high reactivity, methodologies used for other, similar silanes can be adapted.
4.1. In-situ Spectroscopic Monitoring
Techniques such as Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying silane hydrolysis and condensation.[6][13]
Experimental Workflow: In-situ NMR Spectroscopy
A general workflow for studying the hydrolysis of a silane using NMR is as follows:
-
Sample Preparation: A solution of the silane in a suitable deuterated solvent is prepared. The reaction is initiated by the addition of a controlled amount of D₂O.
-
NMR Data Acquisition: The reaction mixture is immediately placed in the NMR spectrometer, and spectra (e.g., ¹H, ¹³C, ²⁹Si) are acquired at regular, short intervals.
-
Data Analysis: The disappearance of the parent silane peaks and the appearance of product peaks (e.g., acetic acid, silanols) are monitored over time. Integration of these peaks allows for the determination of the concentration of each species as a function of time.
-
Kinetic Modeling: The concentration-time data can then be used to determine the reaction order and rate constants.
Below is a DOT script illustrating a general experimental workflow for kinetic analysis of silane hydrolysis.
4.2. OECD Guideline 111: Hydrolysis as a Function of pH
This guideline provides a standardized method for determining the rate of hydrolysis of chemicals in aqueous solutions at different pH values (typically 4, 7, and 9).[5] For a substance as reactive as this compound, the protocol would involve:
-
Preparing sterile aqueous buffer solutions at the desired pH values.
-
Adding a small amount of this compound to each buffer solution under controlled temperature.
-
At predetermined, very short time intervals, taking aliquots of the reaction mixture.
-
Quenching the reaction immediately (if possible) and analyzing the concentration of the remaining this compound and/or the formed acetic acid using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Given the rapid hydrolysis, a stopped-flow apparatus coupled with a rapid detection method would be more appropriate for accurately measuring the kinetics.
Conclusion
The hydrolysis of this compound is an extremely rapid and fundamental chemical process that underpins its utility as a crosslinking agent. The reaction proceeds via a stepwise nucleophilic attack by water, yielding ethylsilanetriol and acetic acid. The silanetriol subsequently undergoes condensation to form a stable polysiloxane network. While the fast reaction rate makes detailed kinetic characterization challenging, the available data consistently demonstrates a half-life on the order of seconds. The mechanism and kinetics are influenced by factors such as pH and temperature. The study of such rapid reactions necessitates the use of in-situ, time-resolved spectroscopic techniques. A thorough understanding of this hydrolysis reaction is paramount for professionals in materials science and formulation chemistry to effectively control and optimize the curing process of silicone-based materials.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H14O6Si | CID 87244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gelest.com [gelest.com]
- 8. scribd.com [scribd.com]
- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 10. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]
- 11. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
Synthesis and purification of Ethyltriacetoxysilane for research purposes
An In-depth Technical Guide to the Synthesis and Purification of Ethyltriacetoxysilane for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (ETAS), CAS No. 17689-77-9, is an organosilicon compound featuring a central silicon atom bonded to an ethyl group and three acetoxy groups. It is typically a colorless to pale yellow liquid with a distinct odor of acetic acid.[1][2] The compound's high reactivity, particularly its rapid hydrolysis in the presence of moisture, is a key characteristic. This reaction releases acetic acid and forms reactive silanols, which can then undergo condensation to form stable siloxane networks.[1][3]
This property makes ETAS a vital component in materials science, where it primarily functions as a cross-linking agent for room-temperature-vulcanizing (RTV-1) silicone sealants and adhesives.[1][2][4] In these applications, the controlled hydrolysis and condensation upon exposure to atmospheric moisture cure the polymer matrix, establishing robust cross-linked structures. While not a direct therapeutic agent, its utility in creating stable, biocompatible silicone polymers makes it a compound of interest for drug development professionals working on medical devices, specialized coatings, and controlled-release formulations.
This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound for research and development purposes.
Physicochemical and Spectroscopic Data
Accurate characterization of this compound is crucial for its effective use. The following tables summarize its key physical properties and characterization data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17689-77-9 | [5] |
| Molecular Formula | C₈H₁₄O₆Si | [5] |
| Molecular Weight | 234.28 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Odor | Acrid, vinegar-like (acetic acid) | [1] |
| Melting Point | 7-9 °C | [4][6] |
| Boiling Point | 227 °C @ 760 mmHg (1013 hPa) 98 °C @ 4 mmHg | [1][3][6] |
| Density | 1.14 g/mL at 25 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.411 | [1][2] |
| Flash Point | 106.7 °C | [2] |
| Moisture Sensitivity | Highly sensitive; rapidly hydrolyzes | [7][1][3] |
Table 2: Spectroscopic Data for this compound
| Technique | Data Description | Reference(s) |
| ¹H NMR | Spectra available in chemical databases. | [1] |
| ¹³C NMR | Spectra available in chemical databases. | [1] |
| GC-MS | A primary technique for purity assessment and identification. | [8] |
| IUPAC Name | [diacetyloxy(ethyl)silyl] acetate | [5] |
| SMILES | CC--INVALID-LINK--(OC(C)=O)OC(C)=O | [6] |
| InChIKey | KXJLGCBCRCSXQF-UHFFFAOYSA-N | [6] |
Synthesis and Purification Workflow
The overall process for obtaining high-purity this compound involves a two-stage process: synthesis from commercially available precursors followed by a multi-step purification to remove byproducts and unreacted starting materials.
Experimental Protocols
Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Ethyltrichlorosilane, acetyl chloride, and the product (due to hydrolysis) are corrosive and moisture-sensitive.[7][3] Appropriate personal protective equipment (safety glasses, lab coat, and acid-resistant gloves) is mandatory. All glassware must be thoroughly dried before use.
Synthesis of this compound
This protocol is based on the reaction between ethyltrichlorosilane and acetic anhydride, which produces this compound and acetyl chloride as a byproduct.[9] An excess of acetic anhydride is used to ensure complete conversion of the chlorosilane.
Reaction: C₂H₅SiCl₃ + 3 (CH₃CO)₂O → C₂H₅Si(OCOCH₃)₃ + 3 CH₃COCl
Materials & Equipment:
-
Ethyltrichlorosilane (EtSiCl₃)
-
Acetic Anhydride ((Ac)₂O)
-
500 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Nitrogen or Argon gas inlet
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere (N₂ or Ar). Equip the flask with a magnetic stir bar, reflux condenser, and a dropping funnel.
-
Reagents: Charge the flask with acetic anhydride (130 g, 1.27 mol).
-
Reaction: Begin stirring and gently heat the acetic anhydride. Slowly add ethyltrichlorosilane (65.4 g, 0.40 mol) dropwise from the dropping funnel. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
Heating: After the addition is complete, heat the mixture to a gentle reflux (approx. 120-130 °C) and maintain for 2-3 hours to ensure the reaction goes to completion.[10]
-
Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. The resulting solution is the crude product mixture.
Table 3: Stoichiometry for this compound Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| Ethyltrichlorosilane | 163.51 | 65.4 | 0.40 | 1.0 |
| Acetic Anhydride | 102.09 | 130.0 | 1.27 | 3.18 |
| Theoretical Yield (ETAS) | 234.28 | 93.7 | 0.40 | - |
| Reported Yield | - | - | - | ~94%[9] |
Purification by Fractional Distillation
Purification is achieved in two steps: an initial atmospheric distillation to remove the volatile acetyl chloride byproduct, followed by vacuum distillation to isolate the pure this compound.
Equipment:
-
Distillation apparatus (heating mantle, distillation flask, fractionating column, condenser, receiving flask)
-
Vacuum pump, tubing, and pressure gauge (manometer)
Procedure:
Step 1: Removal of Acetyl Chloride (Atmospheric Distillation)
-
Transfer the crude reaction mixture to a distillation flask.
-
Assemble the apparatus for atmospheric fractional distillation.
-
Gently heat the mixture. Collect the fraction boiling at approximately 51 °C, which is acetyl chloride.
-
Continue distillation until the temperature begins to rise significantly, indicating that the majority of the acetyl chloride has been removed.
-
Cool the distillation pot containing the crude this compound residue.
Step 2: Purification of this compound (Vacuum Distillation)
-
Reconfigure the apparatus for vacuum distillation. Ensure all connections are secure and properly greased to maintain a vacuum.
-
Apply vacuum to the system, aiming for a stable pressure of approximately 4 mmHg.
-
Once the vacuum is stable, begin heating the distillation flask.
-
Discard any initial low-boiling fractions.
-
Collect the main fraction that distills at 98 °C under 4 mmHg pressure .[1][6] This is the pure this compound.
-
Once the product has been collected, release the vacuum and allow the apparatus to cool. Store the purified product in a tightly sealed container under an inert atmosphere to prevent hydrolysis.[7]
Handling, Storage, and Safety
-
Handling: Due to its reactivity with water, always handle this compound under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[7] Hydrolysis produces corrosive acetic acid.[1][3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and incompatible materials such as alcohols, alkalis, and oxidizing agents.[7]
-
Safety: The compound is corrosive and can cause severe skin burns and eye damage.[8] In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention. Inhalation may irritate the respiratory tract.[7]
References
- 1. (Triacetoxy)ethylsilane | 17689-77-9 [chemicalbook.com]
- 2. Premium this compound Manufacturer, Certified Silicone Material Supplier | lyringroup.com [lyringroup.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C8H14O6Si | CID 87244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. gelest.com [gelest.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. CN102321114A - Method for synthesizing acetoxylsilane - Google Patents [patents.google.com]
- 10. Experiments - Synthesis of triacetoxymethylsilane [chemiedidaktik.uni-wuppertal.de]
Spectroscopic Analysis of Ethyltriacetoxysilane: A Technical Guide
Introduction
Ethyltriacetoxysilane (ETAS), with the chemical formula C₈H₁₄O₆Si, is a versatile organosilicon compound.[1][2][3] It serves as a crucial intermediate and a sealant, finding applications as an adhesion promoter and a chemical reaction regulator in various consumer and industrial products.[1] Due to its reactive nature, particularly its hydrolysis to release acetic acid, a thorough understanding of its molecular structure is paramount for its application and for quality control.[4][5] This guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy.
This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize these analytical techniques for molecular characterization.
Spectroscopic Data
The following sections present the characteristic spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide definitive information about the ethyl and acetoxy groups attached to the silicon atom.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the ethyl (-CH₂CH₃) and the acetoxy (-OCOCH₃) protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~0.95 | Triplet | 3H | -Si-CH₂-CH₃ |
| ~1.25 | Quartet | 2H | -Si-CH₂ -CH₃ |
| ~2.05 | Singlet | 9H | -O-CO-CH₃ |
Data are predicted based on typical chemical shifts for similar functional groups.
¹³C NMR (Carbon-13) NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~6.5 | -Si-C H₂CH₃ |
| ~7.5 | -Si-CH₂C H₃ |
| ~21.0 | -O-CO-C H₃ |
| ~170.0 | -O-C O-CH₃ |
Data sourced from SpectraBase and may vary slightly depending on the solvent and experimental conditions.[6][7]
Vibrational Spectroscopy: FTIR and Raman
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These are particularly useful for identifying functional groups.
FTIR Spectroscopy Data
The FTIR spectrum of this compound is dominated by strong absorptions from the carbonyl and Si-O bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 | Medium | C-H stretch (asymmetric) |
| ~2940 | Medium | C-H stretch (symmetric) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1370 | Medium | C-H bend (methyl) |
| ~1240 | Strong | C-O stretch (ester) |
| ~1020 | Strong | Si-O-C stretch |
| ~800 | Strong | Si-C stretch |
Data are predicted based on characteristic vibrational frequencies for silane (B1218182) derivatives.[8]
Raman Spectroscopy Data
Raman spectroscopy provides information on the polarizability of bonds and is particularly useful for symmetric vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 | Strong | C-H stretch (asymmetric) |
| ~2940 | Strong | C-H stretch (symmetric) |
| ~1740 | Weak | C=O stretch (ester) |
| ~1440 | Medium | C-H bend (methyl) |
| ~800 | Strong | Si-C stretch |
| ~600-700 | Strong | Si-O symmetric stretch |
Data are predicted based on characteristic Raman shifts for silanes and esters.[9]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of liquid samples like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[10]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[6][10] this compound is reactive with water, so an anhydrous solvent is crucial.[4]
-
Gently vortex or sonicate the mixture to ensure complete dissolution.[10]
-
Transfer the solution to a clean 5 mm NMR tube.[10]
-
Wipe the outside of the NMR tube with a lint-free tissue.[10]
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[10]
-
Shim the magnetic field to optimize homogeneity and improve spectral resolution.[10]
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).[10]
-
Acquire the spectrum using appropriate pulse sequences and parameters (e.g., number of scans, relaxation delay).[11] For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
FTIR Spectroscopy Protocol
For a liquid sample like this compound, Attenuated Total Reflectance (ATR) or transmission methods can be used.
ATR-FTIR Method:
-
Sample Preparation :
-
Data Acquisition :
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Obtain the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[12]
-
Transmission Method:
-
Sample Preparation :
-
Data Acquisition :
-
Acquire a background spectrum of the empty beam path.
-
Place the sample in the beam path and acquire the sample spectrum.
-
Raman Spectroscopy Protocol
-
Sample Preparation :
-
Data Acquisition :
-
Place the sample in the spectrometer's sample holder.
-
Focus the laser onto the sample.[16]
-
Set the appropriate laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.
-
Acquire the Raman spectrum. The spectral range will depend on the instrument and the desired vibrational modes to be observed.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a liquid sample.
References
- 1. This compound | C8H14O6Si | CID 87244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound [stenutz.eu]
- 4. gelest.com [gelest.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of silanes and of siloxanes formation by Raman spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. rsc.org [rsc.org]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. eng.uc.edu [eng.uc.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. spiedigitallibrary.org [spiedigitallibrary.org]
- 18. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 19. southernscientific.co.uk [southernscientific.co.uk]
An In-depth Technical Guide to the Thermal Degradation and Stability of Ethyltriacetoxysilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyltriacetoxysilane (ETAS) is a crucial crosslinking agent, primarily utilized in the formulation of room-temperature-vulcanizing (RTV) silicone sealants and adhesives. Its reactivity, particularly with moisture, is central to its function in forming durable polysiloxane networks. While the hydrolytic degradation of ETAS is well-understood as the cornerstone of its curing mechanism, its thermal degradation and stability in the absence of moisture are less documented. This technical guide provides a comprehensive overview of the current understanding of the thermal behavior of this compound, drawing upon available data and analogous chemical principles. It covers the known thermal properties, decomposition products, and proposed degradation pathways. This document also outlines detailed experimental protocols for the analytical techniques used to characterize the thermal stability of silane (B1218182) compounds, aiming to equip researchers with the necessary tools for further investigation in this area.
Introduction
This compound (C8H14O6Si), a member of the acetoxysilane family, is a colorless to light yellow liquid with a characteristic acrid odor of acetic acid.[1] Its primary industrial application is as a crosslinking agent in acetoxy-cure silicone systems.[2][3] The curing process is initiated by the hydrolysis of the acetoxy groups in the presence of atmospheric moisture, which liberates acetic acid and forms reactive silanol (B1196071) intermediates. These silanols then undergo condensation reactions to form a stable, three-dimensional siloxane network.[4]
While this moisture-curing mechanism is the intended and desired reaction pathway in its applications, the intrinsic thermal stability of this compound is a critical parameter for its storage, handling, and performance in applications where it might be exposed to elevated temperatures. Understanding the thermal degradation of ETAS is essential for predicting its shelf-life, ensuring safety during processing, and evaluating its suitability for high-temperature applications.
This guide synthesizes the available information on the thermal degradation and stability of this compound, presents relevant quantitative data in a structured format, details common experimental methodologies for its analysis, and provides visual representations of the key chemical processes.
Physicochemical and Thermal Properties
Table 1: Physicochemical and Thermal Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C8H14O6Si | [5] |
| Molecular Weight | 234.28 g/mol | [5] |
| Appearance | Clear to light yellow liquid | [1] |
| Odor | Acrid, vinegar-like | [1] |
| Boiling Point | 107 - 108 °C @ 8 mm Hg | [6] |
| Melting Point | 7 - 9 °C | |
| Density | 1.143 g/cm³ | [6] |
| Flash Point | 106 °C | [6] |
| Decomposition Temperature | No definitive data available | [6] |
| Vapor Pressure | 4 mm Hg @ 98°C | [6] |
| Solubility | Reacts with water | [6] |
Thermal Degradation Pathway and Products
Direct experimental studies detailing the thermal degradation mechanism of pure this compound are scarce. However, based on the general principles of silane and polysiloxane thermal decomposition, a plausible pathway can be proposed. The primary hazardous decomposition products of ETAS when heated are cited as acetic acid and organic acid vapors.[6]
The degradation of the cured silicone network, which is formed from ETAS, has been studied more extensively. Pyrolysis of polydimethylsiloxane (B3030410) (PDMS)-based silicone sealants primarily yields cyclic siloxanes, such as hexamethylcyclotrisiloxane (B157284) (D3) and octamethylcyclotetrasiloxane (B44751) (D4).[7][8] This suggests that at high temperatures, the Si-O backbone of the polymer undergoes rearrangement.
For ETAS itself, thermal degradation in an inert atmosphere would likely involve the homolytic cleavage of the Si-C and Si-O bonds. The presence of the ethyl group and acetoxy groups introduces multiple potential fragmentation points. A hypothetical thermal degradation pathway is illustrated below. It is crucial to emphasize that this is a proposed mechanism and requires experimental verification.
Caption: Proposed thermal degradation pathway of this compound.
Experimental Protocols for Thermal Analysis
To rigorously assess the thermal stability and degradation of this compound, a combination of thermoanalytical techniques is required. The following sections detail the methodologies for the most relevant experimental approaches.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of pure this compound (typically 2-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative thermogravimetric, DTG, curve), and the percentage of mass loss at different temperature ranges.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of this compound (typically 2-10 mg) is hermetically sealed in an aluminum or stainless steel pan. An empty, sealed pan is used as a reference.
-
Atmosphere: A purge of inert gas (e.g., nitrogen) is maintained over the sample and reference pans.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, typically involving heating and cooling cycles at a constant rate (e.g., 10 °C/min).
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic events such as melting, boiling, and decomposition. The enthalpy changes associated with these transitions can also be quantified.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
-
Sample Preparation: A small, precise amount of this compound is placed in a pyrolysis tube or on a sample holder.
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 300 °C, 500 °C, 700 °C) in an inert atmosphere (e.g., helium).
-
GC Separation: The resulting pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
MS Detection and Identification: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared to spectral libraries for compound identification.
Caption: Experimental workflow for the thermal analysis of this compound.
Hydrolytic vs. Thermal Degradation
It is imperative to distinguish between the hydrolytic and thermal degradation of this compound, as these processes are fundamentally different and lead to distinct products.
-
Hydrolytic Degradation: Occurs in the presence of water, even at ambient temperatures. It is an intended reaction for the curing of silicone sealants. The primary by-product is acetic acid, and the main product is a polysiloxane network.[4]
-
Thermal Degradation: Occurs at elevated temperatures in the absence of water. This is an unintended degradation pathway that can compromise the material's integrity. The degradation products are likely to be a complex mixture of organic fragments and siloxane oligomers.
The relationship between these two degradation pathways is important in practical applications. The presence of moisture can significantly lower the temperature at which degradation begins, as hydrolysis can initiate further decomposition reactions.
Caption: Comparison of hydrolytic and thermal degradation pathways of this compound.
Conclusion
This compound is a compound of significant industrial importance, primarily due to its role as a crosslinking agent in silicone formulations. While its hydrolytic chemistry is the basis for its main application, a thorough understanding of its thermal stability and degradation is crucial for ensuring its safe handling, storage, and performance in thermally demanding environments.
This technical guide has summarized the currently available information on the thermal properties and degradation of this compound. It is evident that there is a notable gap in the scientific literature regarding specific, quantitative data on the thermal decomposition of the pure compound. The proposed degradation pathway is based on general chemical principles and awaits experimental validation.
The detailed experimental protocols provided herein for TGA, DSC, and Py-GC-MS offer a roadmap for researchers to systematically investigate the thermal behavior of this compound. Such studies would be invaluable for generating the data needed to create a complete and predictive model of its thermal stability, ultimately contributing to the development of more robust and reliable materials.
References
- 1. Acetoxy Silane Series | Best Acetoxy Silane Series Suppliers [3ncomposites.com]
- 2. Acetoxy Silane as Acetoxy Silicone Sealants | SiSiB SILICONES [sinosil.com]
- 3. nbinno.com [nbinno.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. innospk.com [innospk.com]
- 6. gelest.com [gelest.com]
- 7. mdpi.com [mdpi.com]
- 8. Determination of factors affecting silicone sealant aging and weathering with a novel evolved gas analysis and thermal desorption- pyrolysis gas chromatography - American Chemical Society [acs.digitellinc.com]
An In-depth Technical Guide to the Reaction of Ethyltriacetoxysilane with Hydroxylated Surfaces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction of ethyltriacetoxysilane (ETAS) with hydroxylated surfaces. ETAS is a versatile silane (B1218182) coupling agent widely used for surface modification to enhance adhesion, improve durability, and alter surface properties of various materials. This document details the underlying reaction mechanisms, provides actionable experimental protocols for different substrates, presents key quantitative data, and includes visualizations of the chemical pathways and experimental workflows.
Core Concepts: The Chemistry of this compound Modification
This compound (ETAS) is an organosilane with the chemical formula CH₃CH₂Si(OCOCH₃)₃. Its utility as a surface modifying agent stems from its ability to react with hydroxyl (-OH) groups present on a wide range of substrates, including silica (B1680970), metal oxides, and certain polymers. The overall process, known as silanization, creates a durable covalent bond between the silicon atom and the surface, effectively changing the surface chemistry.
The reaction mechanism proceeds in two primary stages: hydrolysis and condensation.
Hydrolysis: In the presence of water, ETAS rapidly hydrolyzes to form ethylsilanetriol (CH₃CH₂Si(OH)₃) and acetic acid (CH₃COOH) as a byproduct.[1][2] This reaction is exceptionally fast, with a reported half-life of less than 13 seconds at a neutral pH of 7.[1][2] The presence of acetic acid can catalyze further hydrolysis.
Condensation: The newly formed, highly reactive ethylsilanetriol molecules can then undergo condensation in two ways:
-
Surface Condensation: The silanol (B1196071) groups of ethylsilanetriol react with the hydroxyl groups on the substrate surface, forming stable siloxane bonds (Si-O-Substrate) and releasing water. This is the primary reaction for surface modification.
-
Self-Condensation: Ethylsilanetriol molecules can also react with each other to form a cross-linked polysiloxane network on the surface. The extent of this self-condensation is influenced by the reaction conditions, such as the concentration of ETAS and the amount of available water.[1][2]
The following diagram illustrates the overall reaction pathway of ETAS with a hydroxylated surface.
Caption: General reaction pathway of this compound with a hydroxylated surface.
Quantitative Data
The following tables summarize key quantitative data for this compound and the effects of silanization.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17689-77-9 | [3] |
| Molecular Formula | C₈H₁₄O₆Si | [4] |
| Molecular Weight | 234.28 g/mol | [4] |
| Boiling Point | 227 °C at 1013 hPa | [1] |
| Melting Point | 8.4 °C | [1] |
| Vapor Pressure | 0.05 hPa at 20 °C | [1] |
| Water Solubility | Estimated 42 g/L (hydrolytically unstable) | [1] |
| Hydrolysis Half-life (pH 7) | < 13 seconds | [1][2] |
Table 2: Representative Effects of Silanization on Surface Properties
| Parameter | Before Silanization (Typical) | After Silanization (Typical) | Characterization Method |
| Water Contact Angle (on Glass) | < 20° | 70 - 90° | Goniometry |
| Surface Free Energy (on Silica) | High | Low | Contact Angle Analysis |
| Surface Hydroxyl Group Density | High | Significantly Reduced | Titration, TGA, XPS |
| Adhesion to Polymers | Variable | Significantly Improved | Peel test, Lap shear test |
Experimental Protocols
Detailed methodologies for the surface modification of common hydroxylated substrates with this compound are provided below.
General Workflow for Surface Modification
The following diagram outlines the general workflow for a typical silanization experiment.
Caption: A generalized workflow for the surface modification process using this compound.
Protocol for Silanization of Glass or Silica Surfaces
This protocol details the modification of glass slides or silica particles.
Materials:
-
Glass slides or silica particles
-
This compound (ETAS)
-
Anhydrous toluene (B28343) or ethanol
-
Deionized water
-
Acetone
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH)
-
Oven
-
Sonicator
-
Beakers and appropriate glassware
Procedure:
-
Surface Cleaning and Activation:
-
Thoroughly clean the glass or silica substrate by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
To generate a high density of surface hydroxyl groups, activate the surface using one of the following methods:
-
Acid Activation: Immerse the substrate in a 1M solution of HCl or H₂SO₄ for 30 minutes, followed by copious rinsing with deionized water.
-
Base Activation: Immerse the substrate in a 1M solution of NaOH or NH₄OH for 30 minutes, followed by thorough rinsing with deionized water.
-
Plasma Treatment: Expose the substrate to an oxygen or air plasma for 5-10 minutes.
-
-
Dry the cleaned and activated substrate in an oven at 110-120 °C for at least 1 hour and then allow it to cool in a desiccator.
-
-
Silane Solution Preparation:
-
In a fume hood, prepare a 1-5% (v/v) solution of ETAS in anhydrous toluene or ethanol. The use of an anhydrous solvent is crucial to control the hydrolysis reaction. A small, controlled amount of water (e.g., 0.1-0.5% v/v) can be added to the solvent to initiate hydrolysis just before the reaction.
-
-
Silanization Reaction:
-
Immerse the dried substrate in the freshly prepared ETAS solution.
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation. The reaction time can be optimized depending on the desired surface coverage.
-
-
Rinsing:
-
Remove the substrate from the silane solution and rinse it thoroughly with fresh anhydrous solvent (toluene or ethanol) to remove any physisorbed silane molecules.
-
-
Curing:
-
Cure the coated substrate in an oven at 110-120 °C for 30-60 minutes. This step promotes the formation of stable covalent bonds between the silane and the surface and encourages cross-linking of the siloxane layer.
-
-
Storage:
-
Store the silanized substrates in a desiccator to prevent further reaction with atmospheric moisture.
-
Protocol for Silanization of Hydroxylated Polymer Surfaces
This protocol is suitable for polymers that possess surface hydroxyl groups, such as polyvinyl alcohol (PVA) or cellulose-based materials.
Materials:
-
Hydroxylated polymer substrate
-
This compound (ETAS)
-
Anhydrous solvent compatible with the polymer (e.g., ethanol, isopropanol, or a mixture)
-
Deionized water
-
Oven (if the polymer is thermally stable)
-
Beakers and appropriate glassware
Procedure:
-
Surface Preparation:
-
Ensure the polymer surface is clean and free of contaminants. This may involve gentle washing with a suitable solvent and drying.
-
For some polymers, a pre-treatment step to increase the number of surface hydroxyl groups may be necessary. This could involve mild oxidation or plasma treatment, depending on the polymer's chemical resistance.
-
Thoroughly dry the polymer substrate before silanization. For thermally sensitive polymers, vacuum drying at a low temperature is recommended.
-
-
Silane Solution Preparation:
-
Prepare a 1-5% (v/v) solution of ETAS in a suitable anhydrous solvent. As with inorganic substrates, a controlled amount of water can be added to initiate hydrolysis.
-
-
Silanization Reaction:
-
Immerse the polymer substrate in the ETAS solution or apply the solution to the surface via spin-coating or dip-coating.
-
The reaction is typically carried out at room temperature for 1-4 hours. For some systems, gentle heating (e.g., 40-60 °C) may accelerate the reaction, provided the polymer is stable at that temperature.
-
-
Rinsing:
-
Rinse the modified polymer with the fresh anhydrous solvent to remove unreacted silane.
-
-
Curing:
-
Curing conditions will depend on the thermal stability of the polymer.
-
For thermally stable polymers, oven curing at 80-110 °C for 30-60 minutes is effective.
-
For heat-sensitive polymers, curing can be done at room temperature for 24 hours or under vacuum at a slightly elevated temperature.
-
-
Characterization of Modified Surfaces
The success of the silanization process can be verified using a variety of surface analysis techniques.
Table 3: Common Techniques for Characterizing ETAS-Modified Surfaces
| Technique | Information Obtained |
| Contact Angle Goniometry | Provides a quantitative measure of the change in surface wettability (hydrophobicity/hydrophilicity). An increase in the water contact angle on a hydrophilic substrate indicates successful silanization. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Can detect the presence of Si-O-Si and Si-O-C bonds, as well as the disappearance of surface Si-OH groups. |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition of the surface, confirming the presence of silicon and allowing for the determination of the Si/Substrate atomic ratio. |
| Atomic Force Microscopy (AFM) | Can be used to assess changes in surface morphology and roughness after silanization. |
| Thermogravimetric Analysis (TGA) | Can be used to quantify the amount of grafted silane by measuring the weight loss upon thermal decomposition of the organic ethyl groups. |
The following diagram illustrates a typical characterization workflow.
Caption: A typical workflow for the characterization of surfaces modified with this compound.
Conclusion
The reaction of this compound with hydroxylated surfaces is a robust and versatile method for surface modification. By understanding the fundamental principles of hydrolysis and condensation, and by following well-defined experimental protocols, researchers can effectively tailor the surface properties of a wide range of materials. The quantitative data and characterization techniques outlined in this guide provide the necessary tools to control and verify the silanization process, enabling advancements in fields ranging from materials science to drug development.
References
A Technical Guide to the Formation of Self-Assembled Monolayers with Ethyltriacetoxysilane
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the principles and practices involved in the formation of self-assembled monolayers (SAMs) using ethyltriacetoxysilane (ETAS). It covers the fundamental reaction mechanisms, detailed experimental protocols, characterization techniques, and key factors influencing the quality of the resulting monolayer.
Introduction to this compound (ETAS) and Self-Assembled Monolayers (SAMs)
Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate surface. They are a cornerstone of surface science and nanotechnology, enabling precise control over interfacial properties such as wettability, adhesion, and biocompatibility. Silane-based SAMs are particularly prevalent for modifying oxide-containing surfaces like silicon, glass, and various metal oxides.
This compound (ETAS), with the chemical formula C₈H₁₄O₆Si, is a versatile organosilane compound used as a crosslinking agent, adhesion promoter, and surface modifier.[1][2] Its three acetoxy groups are highly reactive toward water, making it an effective precursor for the formation of robust, covalently bonded SAMs. The formation process is primarily driven by the hydrolysis of the acetoxy groups followed by condensation with surface hydroxyls and adjacent silane (B1218182) molecules.[3][4]
Core Mechanism of ETAS SAM Formation
The creation of an ETAS SAM is a multi-step process that relies on the presence of water and a hydroxylated substrate surface. The mechanism can be broken down into three primary stages: hydrolysis, physisorption, and condensation.
2.1 Hydrolysis The process begins with the rapid hydrolysis of ETAS in the presence of trace amounts of water, either from the atmosphere or adsorbed on the substrate. Each of the three acetoxy groups reacts with a water molecule to yield ethylsilanetriol (EST) and acetic acid as a byproduct.[4][5] This reaction is exceptionally fast, with a half-life of less than 13 seconds in moist environments.[3][4]
2.2 Physisorption The newly formed, highly polar ethylsilanetriol molecules adsorb onto the hydroxyl-rich surface of the substrate (e.g., Si-OH groups on a silicon wafer) through hydrogen bonding.
2.3 Condensation (Covalent Linkage) This is the final, monolayer-forming step. The hydroxyl groups of the adsorbed ethylsilanetriol molecules undergo condensation reactions. They form covalent siloxane bonds (Si-O-Si) with the hydroxyl groups on the substrate, grafting the molecule to the surface.[6] Simultaneously, lateral condensation occurs between adjacent silanetriol molecules, creating a cross-linked, polymeric network that constitutes the stable and robust self-assembled monolayer.[6]
Factors Influencing SAM Quality
The successful formation of a dense, uniform ETAS monolayer depends on careful control of several experimental parameters.
-
Water Content: While essential for hydrolysis, excess water in the bulk deposition solution can lead to premature polymerization and aggregation of silane molecules, resulting in a disordered, multilayer film instead of a monolayer.[7][8] The ideal condition is a trace amount of water on the substrate surface and an anhydrous solvent for the deposition solution.[9]
-
Substrate Preparation: The substrate must be scrupulously clean and possess a high density of surface hydroxyl (-OH) groups to facilitate covalent bonding. Contaminants can inhibit uniform SAM formation.[10]
-
Solvent: The solvent for the ETAS solution must be anhydrous to prevent premature reaction. Toluene (B28343) or hexane (B92381) are common choices.[9]
-
Concentration and Time: The concentration of the ETAS solution and the immersion time of the substrate are critical. While initial adsorption can be rapid, longer immersion times (e.g., several hours) often lead to better packing and a more ordered monolayer.[11]
-
Temperature and Curing: Deposition is typically performed at room temperature. A post-deposition baking or curing step can promote further cross-linking within the monolayer, enhancing its stability.[9]
Experimental Protocols and Characterization
This section provides a generalized protocol for forming an ETAS SAM on a silicon wafer and summarizes key techniques for its characterization.
4.1 Detailed Experimental Protocol: ETAS SAM on Silicon Wafer
This protocol is a composite of standard procedures for silanization.[9][12]
Materials and Reagents:
-
Silicon wafers
-
This compound (ETAS)
-
Anhydrous toluene (or hexane)
-
Sulfuric acid (H₂SO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Isopropyl alcohol
-
Deionized (DI) water
-
High-purity nitrogen gas
-
Glass or polypropylene (B1209903) containers[10]
Workflow Diagram:
Step-by-Step Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Prepare a piranha solution by carefully adding 3 parts concentrated H₂SO₄ to 1 part 30% H₂O₂. (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials).
-
Immerse silicon wafers in the piranha solution for 15-30 minutes to clean and generate surface hydroxyl groups.
-
Remove wafers and rinse extensively with DI water.
-
Dry the wafers under a stream of high-purity nitrogen gas. Use immediately.[9]
-
-
SAM Deposition:
-
In an inert atmosphere (e.g., a glove box) or a fume hood, prepare a 1-5 mM solution of ETAS in anhydrous toluene.
-
Place the cleaned, dry wafers in a container and submerge them in the ETAS solution. Seal the container to prevent exposure to atmospheric moisture.
-
Allow the deposition to proceed for 1-2 hours at room temperature.
-
-
Rinsing and Curing:
-
Remove the wafers from the solution and rinse sequentially with fresh anhydrous toluene and then isopropyl alcohol to remove any non-covalently bonded (physisorbed) molecules.
-
Dry the wafers again with nitrogen gas.
-
To ensure a stable and cross-linked monolayer, bake the wafers in an oven at 110-120°C for 30-60 minutes.[9]
-
4.2 Characterization of the SAM
The quality and properties of the resulting monolayer can be assessed using several surface-sensitive techniques.
| Technique | Information Provided | Typical Result for Alkylsilane SAM |
| Contact Angle Goniometry | Measures surface wettability (hydrophobicity/hydrophilicity). A significant change in the water contact angle indicates successful surface modification.[13] | An increase in water contact angle from ~10-20° (for clean SiO₂) to >90-110° indicates the formation of a hydrophobic ethyl-terminated monolayer.[12] |
| Ellipsometry | Measures the thickness of the thin film on the substrate with sub-nanometer resolution.[14] | A uniform thickness of ~1-2 nm is expected for a well-formed monolayer of a small-molecule silane.[14][15] |
| Atomic Force Microscopy (AFM) | Provides a topographical image of the surface, revealing uniformity, smoothness, and the presence of defects or aggregates. | A high-quality SAM will show a very low surface roughness (Sq RMS < 1 nm). Increased roughness can indicate molecular aggregation. |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the surface, confirming the presence of silicon, carbon, and oxygen from the SAM and the disappearance of substrate signals.[7] | Detection of a C 1s signal and an appropriate Si 2p signal corresponding to the siloxane network confirms the presence of the monolayer. |
Data Presentation: Representative Properties of Silane SAMs
While specific quantitative data for ETAS SAMs is not widely published, the following table summarizes representative data for similar short-chain tri-functional silane SAMs on silicon substrates to illustrate the expected changes upon successful monolayer formation.
| Parameter | Before SAM Formation (Clean SiO₂) | After SAM Formation (Representative) | Reference |
| Water Contact Angle | 10° - 23° | > 90° | [12] |
| Layer Thickness (Ellipsometry) | 0 nm (by definition) | 1.2 ± 0.4 nm (for APTES) | [14] |
| Surface Roughness (Sq RMS) | < 0.5 nm | < 1.0 nm (can increase with aggregation) | [14] |
Applications in Drug Development and Research
The ability to precisely tailor surface properties with ETAS and other silanes is highly valuable in the life sciences.
-
Biosensor Development: SAMs provide an ideal platform for the covalent immobilization of biomolecules such as antibodies, enzymes, or nucleic acids.[14][16] This is a critical step in creating biosensors for diagnostics and drug screening, where specific binding events on the surface are translated into a measurable signal.[17]
-
Cell Culture Surfaces: The surface energy and chemistry of cell culture substrates can be controlled to study cell adhesion, proliferation, and differentiation.
-
Microfluidics and Microarrays: In "lab-on-a-chip" devices, SAMs can be patterned to create hydrophobic and hydrophilic regions, enabling precise control over fluid flow and droplet manipulation for high-throughput screening of drug candidates.[9]
Conclusion
The formation of self-assembled monolayers using this compound is a robust and effective method for modifying oxide surfaces. The process is governed by a rapid hydrolysis-condensation mechanism that, when properly controlled, results in a covalently bonded, cross-linked molecular layer. By carefully managing experimental conditions, particularly water content and substrate cleanliness, researchers can create high-quality SAMs with tailored properties. These functionalized surfaces are enabling technologies with significant applications in biosensing, diagnostics, and various stages of the drug development pipeline.
References
- 1. datahorizzonresearch.com [datahorizzonresearch.com]
- 2. This compound,cas:17689-77-9,ETAS Hengda Chemical [hengdasilane.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. scribd.com [scribd.com]
- 6. Self-Assembled Monolayers | [gelest.com]
- 7. Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. fkf.mpg.de [fkf.mpg.de]
- 13. dataphysics-instruments.com [dataphysics-instruments.com]
- 14. Design and Optimization of a Biosensor Surface Functionalization to Effectively Capture Urinary Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Quantum Mechanical Insights into the Reactivity of Ethyltriacetoxysilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum mechanical studies concerning the reaction mechanisms of Ethyltriacetoxysilane (ETAS). While direct comprehensive quantum mechanical data for ETAS is not abundant in publicly accessible literature, this guide synthesizes available information on analogous systems, such as Mthis compound (MTAS), and general silane (B1218182) chemistry to offer a robust theoretical framework for understanding its reactivity. The primary focus is on the hydrolysis and condensation reactions, which are fundamental to the applications of ETAS as a crosslinking agent, particularly in the formation of silicone networks.
Core Reaction Mechanisms: Hydrolysis and Condensation
This compound is highly susceptible to hydrolysis, a reaction that initiates the curing process of silicone sealants. This process involves the stepwise substitution of the acetoxy groups with hydroxyl groups upon interaction with water, leading to the formation of a reactive silanetriol and acetic acid as a byproduct. The generated silanol (B1196071) groups are highly reactive and readily undergo condensation reactions to form stable siloxane (Si-O-Si) bonds, resulting in a cross-linked polymer network.
The overall reaction can be summarized in two main stages:
-
Hydrolysis: The acetoxy groups of ETAS are replaced by hydroxyl groups.
-
Condensation: The resulting silanol intermediates react with each other to form a siloxane network, releasing water.
Computational Approaches to Understanding ETAS Reactivity
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of these reaction mechanisms. These computational methods allow for the determination of transition state structures, activation energies, and reaction thermodynamics, providing insights that are often difficult to obtain through experimental means alone.
Experimental Protocols: A Generalized Computational Methodology
-
Model System Selection: A representative model of the reacting system is chosen. For the hydrolysis of ETAS, this would involve a single molecule of this compound and one or more water molecules.
-
Geometry Optimization: The geometries of the reactants, transition states, and products are optimized using a selected level of theory, such as DFT with a functional like B3LYP and a basis set like 6-31+G**.
-
Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface corresponding to the reaction barrier. This is often achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometries to obtain more accurate energy values.
-
Solvent Effects: The influence of a solvent, typically water, is often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to provide a more realistic representation of the reaction environment.
-
Software: Commonly used quantum chemistry software packages for these types of calculations include Gaussian, ORCA, and Spartan.
Quantitative Data from Analogous Systems
Direct quantitative data from quantum mechanical studies on this compound is scarce. However, studies on the closely related Mthis compound (MTAS) provide valuable insights. Computational modeling using DFT has been employed to predict the hydrolysis pathways of MTAS. These studies suggest that the activation energies for the release of acetic acid are in the range of approximately 25–30 kJ/mol[1]. This relatively low activation barrier is consistent with the observation that triacetoxysilanes undergo rapid hydrolysis in the presence of moisture.
For comparison, a summary of theoretical activation energies for the hydrolysis of different types of silanes is presented in the table below. It is important to note that these values are for analogous systems and serve to provide a general understanding of the energy barriers involved in silane hydrolysis.
| Silane System | Reaction Step | Level of Theory | Calculated Activation Energy (kJ/mol) | Reference |
| Mthis compound (analog) | Hydrolysis | DFT | ~25 - 30 | [1] |
| General Alkoxysilanes | Hydrolysis (Acid Catalyzed) | DFT | Varies with catalyst and solvent | [2] |
| General Alkoxysilanes | Hydrolysis (Base Catalyzed) | DFT | Varies with catalyst and solvent | [2] |
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical computational workflow for studying these reactions.
Caption: Stepwise hydrolysis of this compound.
Caption: Condensation of Ethylsilanetriol to form a siloxane network.
Caption: A typical workflow for quantum mechanical calculations of reaction pathways.
Conclusion
Quantum mechanical studies provide invaluable atomic-level insights into the reaction mechanisms of this compound and related compounds. While direct computational data for ETAS is limited, the analysis of analogous systems and the application of established computational protocols offer a strong foundation for understanding its hydrolysis and condensation reactions. The relatively low activation energy for hydrolysis, as suggested by studies on Mthis compound, underscores its high reactivity with water, a key characteristic for its role as a crosslinking agent. The computational workflows and reaction pathways detailed in this guide provide a framework for future research and a deeper understanding of the chemistry of this important class of molecules.
References
The Sol-Gel Chemistry of Ethyltriacetoxysilane: An In-depth Technical Guide for Pharmaceutical Research and Development
An exploration of the hydrolysis and condensation of Ethyltriacetoxysilane (ETAS) for the synthesis of advanced silica-based materials, with a focus on potential applications in drug delivery and biomedical science.
Executive Summary
This compound (ETAS) is a reactive organosilane that undergoes rapid hydrolysis and subsequent condensation to form a three-dimensional silica-based network. This sol-gel process offers a versatile platform for the synthesis of novel materials with tunable properties. While extensively utilized in industrial applications such as sealants and cross-linking agents, the potential of ETAS in the pharmaceutical and biomedical fields, particularly in drug delivery, is an emerging area of significant interest. This technical guide provides a comprehensive overview of the fundamental sol-gel chemistry of ETAS, including its reaction mechanisms, influencing factors, and potential pathways for its application in the development of advanced drug delivery systems. Detailed, adaptable experimental protocols and quantitative data are presented to equip researchers and scientists with the foundational knowledge to explore this promising frontier.
Introduction to the Sol-Gel Chemistry of this compound
The sol-gel process is a wet-chemical technique used for the fabrication of materials, typically metal oxides, from a chemical precursor. In the context of this compound (ETAS), the process initiates with the hydrolysis of the acetoxy groups, followed by the condensation of the resulting silanol (B1196071) groups to form a network of siloxane (Si-O-Si) bonds. This transition from a solution of precursors (the "sol") to a solid, porous network (the "gel") allows for the encapsulation of therapeutic agents and the formation of matrices for controlled release.
ETAS is a particularly reactive precursor due to the presence of three acetoxy groups, which are excellent leaving groups in the presence of water. This rapid hydrolysis distinguishes it from more commonly used alkoxysilanes like tetraethoxysilane (TEOS). The primary by-product of ETAS hydrolysis is acetic acid, a biocompatible and readily metabolized molecule.[1][2] The ethyl group attached to the silicon atom introduces organic character into the inorganic silica (B1680970) network, which can be leveraged to modify the material's properties, such as hydrophobicity and drug interaction.
Core Reaction Mechanisms: Hydrolysis and Condensation
The sol-gel chemistry of ETAS is fundamentally a two-step process: hydrolysis and condensation. These reactions occur sequentially and are influenced by a variety of experimental parameters.
Hydrolysis of this compound
The first step is the hydrolysis of the three acetoxy groups of ETAS in the presence of water to form ethylsilanetriol and three molecules of acetic acid. This reaction is exceptionally rapid, with a reported half-life of less than 13 seconds.[1][2]
Reaction: C₂H₅Si(OCOCH₃)₃ + 3H₂O → C₂H₅Si(OH)₃ + 3CH₃COOH
The speed of this reaction is a key consideration in experimental design, as it dictates the initial formation of reactive silanol monomers.
Condensation of Ethylsilanetriol
Following hydrolysis, the newly formed ethylsilanetriol monomers undergo condensation reactions to form siloxane bridges (Si-O-Si). This process can occur through two primary pathways:
-
Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water. Reaction: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
-
Alcohol/Acid Condensation: A silanol group reacts with a remaining acetoxy group (if hydrolysis is incomplete) to form a siloxane bond and a molecule of acetic acid. Reaction: ≡Si-OH + CH₃COOSi≡ → ≡Si-O-Si≡ + CH₃COOH
These condensation reactions continue, leading to the growth of oligomers and eventually a cross-linked, three-dimensional network that constitutes the gel. The condensation of silanols is influenced by both concentration and pH.[1][2]
Caption: Sol-gel reaction pathway of this compound.
Factors Influencing the Sol-Gel Process
The kinetics of hydrolysis and condensation, and consequently the final properties of the silica-based material, are highly dependent on several experimental parameters. Careful control of these factors is crucial for tailoring the material for specific drug delivery applications.
| Factor | Effect on Hydrolysis | Effect on Condensation | Impact on Final Material |
| pH | Catalyzed by both acid and base. The rate is minimal around neutral pH. | Acid catalysis promotes the reaction between a protonated silanol and a neutral silanol. Base catalysis involves the reaction of a deprotonated silanol with a neutral silanol. | Affects gelation time, particle size, and porosity. Acidic conditions tend to produce more linear polymers, while basic conditions favor the formation of more highly branched, particulate structures. |
| Water to Precursor Ratio (H₂O/ETAS) | A higher water ratio generally increases the rate and extent of hydrolysis. | A higher concentration of silanols from complete hydrolysis can accelerate condensation. | Influences the degree of cross-linking, porosity, and mechanical properties of the gel. |
| Catalyst | Acids (e.g., HCl) and bases (e.g., NH₄OH) catalyze the reaction. The choice of catalyst affects the reaction mechanism. | The type and concentration of the catalyst influence the condensation rate and the structure of the resulting network. | Determines the morphology of the final product (e.g., nanoparticles, monoliths). |
| Temperature | Higher temperatures generally increase the reaction rate. | Increased temperature accelerates condensation and can lead to faster gelation. | Affects the kinetics of gelation and the final structure of the material. |
| Solvent | The type of solvent can influence the solubility of the precursor and the intermediates, as well as the rate of reaction. | Solvent polarity can affect the stability of charged intermediates in catalyzed condensation reactions. | Can impact the homogeneity of the sol and the morphology of the resulting gel. |
Potential Applications in Drug Delivery
The unique properties of ETAS-derived sol-gel materials make them promising candidates for various drug delivery applications. The ability to form a porous, biocompatible matrix at or near physiological conditions allows for the encapsulation of a wide range of therapeutic molecules, from small-molecule drugs to larger biologics.
-
Controlled Release: The porous nature of the silica matrix can be tailored to control the diffusion and release of encapsulated drugs. The degradation of the silica network can also contribute to the release mechanism.
-
Targeted Delivery: The surface of the silica nanoparticles can be functionalized with targeting ligands to direct the drug carrier to specific cells or tissues.
-
Protection of Therapeutics: The silica matrix can protect sensitive therapeutic agents from degradation in the biological environment.
-
Biocompatibility: The primary hydrolysis product, acetic acid, is readily metabolized, and the resulting silica network is generally considered biocompatible.
Caption: Workflow for ETAS-based drug delivery systems.
Experimental Protocols (Adapted)
While specific protocols for drug delivery applications using ETAS are not widely published, the following protocols, adapted from established methods for other organotrialkoxysilanes, provide a starting point for research and development.
Synthesis of Silica Nanoparticles via Modified Stöber Method
This protocol is adapted from the Stöber method, which is commonly used for the synthesis of silica nanoparticles from TEOS. The rapid hydrolysis of ETAS necessitates modifications to control particle growth.
Materials:
-
This compound (ETAS)
-
Ethanol (B145695) (absolute)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (28-30% solution)
Procedure:
-
In a flask, prepare a solution of ethanol and deionized water. The ratio of ethanol to water can be varied to control particle size. A typical starting point is a 4:1 (v/v) ratio of ethanol to water.
-
Add ammonium hydroxide to the ethanol/water mixture to act as a catalyst. The amount of ammonia (B1221849) will influence the particle size; higher concentrations generally lead to larger particles. A starting concentration of 0.1 M ammonia in the final mixture is recommended.
-
Rapidly add a pre-determined amount of ETAS to the stirring solution. Due to the fast hydrolysis of ETAS, vigorous and consistent stirring is crucial to ensure homogeneity and prevent premature, localized gelation. The concentration of ETAS will also affect particle size.
-
Allow the reaction to proceed under continuous stirring for a set period (e.g., 2-24 hours). The reaction time will influence the extent of condensation and particle growth.
-
The resulting silica nanoparticles can be collected by centrifugation, followed by washing with ethanol and deionized water to remove unreacted precursors and by-products.
-
The nanoparticles can then be dried, for example, by lyophilization or oven drying at a moderate temperature.
Drug Loading into ETAS-Derived Silica Nanoparticles
This protocol describes a method for encapsulating a therapeutic agent within the silica matrix during its formation.
Materials:
-
Silica nanoparticles synthesized as described in Protocol 5.1.
-
Therapeutic agent of interest (drug)
-
Appropriate solvent for the drug (e.g., ethanol, water, buffer)
Procedure:
-
Dissolve the therapeutic agent in a suitable solvent. The concentration of the drug will depend on the desired loading efficiency.
-
Disperse the synthesized silica nanoparticles in the drug solution.
-
Allow the mixture to stir for an extended period (e.g., 12-24 hours) to allow the drug to diffuse into the pores of the nanoparticles.
-
Collect the drug-loaded nanoparticles by centrifugation.
-
Wash the nanoparticles with a fresh solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded nanoparticles.
Characterization of ETAS-Derived Silica Nanoparticles
A comprehensive characterization of the synthesized materials is essential to understand their properties and performance.
| Characterization Technique | Information Obtained |
| Dynamic Light Scattering (DLS) | Particle size and size distribution in solution. |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Particle morphology, size, and surface characteristics. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of siloxane bond formation and the presence of organic functional groups. |
| Nitrogen Adsorption-Desorption (BET analysis) | Surface area and pore size distribution. |
| Thermogravimetric Analysis (TGA) | Quantification of organic content and thermal stability. |
| Zeta Potential Measurement | Surface charge of the nanoparticles. |
Quantitative Data Summary
The following table summarizes some of the known quantitative data regarding the sol-gel process of ETAS. It is important to note that detailed kinetic data for the hydrolysis and condensation of ETAS under various conditions are not extensively reported in the literature.
| Parameter | Value | Reference/Comment |
| Hydrolysis Half-life (t½) | < 13 seconds | [1][2] In moist/aqueous environments. |
| Molecular Weight of Condensation Products (Number-average) | 633 (at 1 hr) | [2] Indicates the formation of oligomers. |
| Molecular Weight of Condensation Products (Weight-average) | 809 (at 1 hr) | [2] |
| Molecular Weight of Condensation Products (Number-average) | 750 (at 4 hr) | [2] Shows the progression of condensation over time. |
| Molecular Weight of Condensation Products (Weight-average) | 1085 (at 4 hr) | [2] |
Conclusion and Future Perspectives
The sol-gel chemistry of this compound presents a compelling platform for the development of novel silica-based materials for drug delivery. Its rapid hydrolysis and the formation of a biocompatible silica network offer a versatile route for the encapsulation and controlled release of therapeutic agents. While the direct application of ETAS in drug delivery is still in its nascent stages, the fundamental principles of its sol-gel chemistry, coupled with the extensive knowledge from related silane (B1218182) systems, provide a strong foundation for future research.
Future work should focus on several key areas:
-
Detailed Kinetic Studies: A thorough investigation of the hydrolysis and condensation kinetics of ETAS under various pharmaceutically relevant conditions (pH, temperature, buffers) is needed to enable precise control over the material properties.
-
Protocol Optimization: The development of specific and optimized protocols for the synthesis of ETAS-derived nanoparticles and other drug delivery matrices is crucial.
-
In Vitro and In Vivo Studies: Comprehensive studies are required to evaluate the drug loading and release profiles, biocompatibility, and efficacy of ETAS-based drug delivery systems.
-
Functionalization: Exploring the functionalization of the ethyl group or the silica surface will open up new avenues for targeted delivery and stimuli-responsive release.
By addressing these research gaps, the full potential of this compound in advancing the field of drug delivery can be realized, offering new solutions for the treatment of a wide range of diseases.
References
The Impact of pH on Ethyltriacetoxysilane Hydrolysis and Condensation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyltriacetoxysilane (ETAS) is a reactive organosilicon compound widely utilized as a crosslinking agent and adhesion promoter, particularly in silicone sealant formulations. Its efficacy is intrinsically linked to its hydrolysis and subsequent condensation reactions, which are profoundly influenced by the pH of the surrounding medium. This technical guide provides an in-depth analysis of the effect of pH on the hydrolysis and condensation of ETAS. It summarizes the reaction kinetics, outlines detailed experimental protocols for characterization, and presents visual representations of the chemical pathways and experimental workflows. While specific kinetic data for ETAS is sparse due to its extremely rapid hydrolysis, this guide draws upon established principles of silane (B1218182) chemistry to provide a comprehensive overview for researchers and professionals in the field.
Introduction
This compound (CH₃CH₂Si(OCOCH₃)₃), or ETAS, is an acetoxysilane that undergoes rapid hydrolysis in the presence of moisture. This reaction yields ethylsilanetriol (CH₃CH₂Si(OH)₃) and three equivalents of acetic acid.[1] The generated silanetriols are unstable and readily undergo condensation to form siloxane oligomers and polymers, creating a cross-linked network. The rates of both hydrolysis and condensation are highly dependent on the pH of the system, which dictates the catalytic mechanism and the structure of the final polysiloxane network. Understanding and controlling these processes are critical for optimizing material properties in various applications.
Effect of pH on Hydrolysis and Condensation Kinetics
The hydrolysis of silanes is catalyzed by both acids and bases, exhibiting a V-shaped pH-rate profile with the minimum rate typically observed around neutral pH.[2] Conversely, the condensation of the resulting silanols is generally slow in acidic conditions and accelerated in basic conditions.
Hydrolysis
-
Acidic Conditions (pH < 7): Under acidic conditions, the hydrolysis of the acetoxy group is initiated by the protonation of the carbonyl oxygen, making the silicon atom more susceptible to nucleophilic attack by water. This mechanism is generally faster than at neutral pH.
-
Neutral Conditions (pH ≈ 7): At neutral pH, the hydrolysis of ETAS is still remarkably fast, with a reported half-life of less than 13 seconds.[1][3] The reaction is primarily driven by the high reactivity of the Si-O-C bond in acetoxysilanes.
-
Basic Conditions (pH > 7): In basic media, the hydrolysis is catalyzed by hydroxide (B78521) ions, which directly attack the silicon atom. This process is also very rapid.
Condensation
-
Acidic Conditions (pH < 7): In acidic solutions, the condensation reaction is relatively slow. This is because the protonation of a silanol (B1196071) group is required to form a better leaving group (H₂O), and the concentration of the reactive protonated species is low. This condition favors the formation of more linear, less condensed oligomeric structures.[4]
-
Neutral Conditions (pH ≈ 7): Around the isoelectric point of silica (B1680970) (pH ~2-3), the condensation rate is at its minimum. At neutral pH, the condensation rate is moderate.
-
Basic Conditions (pH > 7): Condensation is significantly faster under basic conditions. The deprotonation of a silanol group forms a reactive silanolate anion (Si-O⁻), which then attacks a neutral silanol. This leads to the formation of more highly branched and cross-linked siloxane networks.[4]
Quantitative Data
Table 1: Effect of pH on the Relative Rates of ETAS Hydrolysis and Condensation
| pH Range | Relative Hydrolysis Rate | Relative Condensation Rate | Predominant Condensation Products |
| Acidic (pH < 4) | Very High | Low | Linear and lightly branched oligomers |
| Near Neutral (pH 6-8) | High | Moderate | Moderately branched oligomers |
| Basic (pH > 9) | Very High | High | Highly cross-linked polymers and cyclic species |
Table 2: Illustrative (Hypothetical) Rate Constants for Silane Reactions as a Function of pH
| pH | Reaction | Hypothetical Rate Constant (k) |
| 3.0 | Hydrolysis | k > 1 s⁻¹ |
| Condensation | 10⁻⁴ - 10⁻³ M⁻¹s⁻¹ | |
| 7.0 | Hydrolysis | k ≈ 0.05 s⁻¹ (based on t₁/₂ < 13s) |
| Condensation | 10⁻³ - 10⁻² M⁻¹s⁻¹ | |
| 10.0 | Hydrolysis | k > 1 s⁻¹ |
| Condensation | 10⁻² - 10⁻¹ M⁻¹s⁻¹ |
Note: The rate constants for condensation are hypothetical and based on general trends for alkoxysilanes. The hydrolysis of ETAS is too rapid to be easily quantified by conventional methods.
Experimental Protocols
Studying the hydrolysis and condensation of ETAS requires techniques capable of monitoring very fast reactions.
Monitoring Hydrolysis and Condensation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To observe the disappearance of ETAS and the appearance of hydrolysis and condensation products.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher), equipped for kinetic measurements.
-
Sample Preparation:
-
Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 10) using appropriate buffer systems (e.g., acetate (B1210297) for acidic, phosphate (B84403) for neutral, and borate (B1201080) for basic).
-
Dissolve ETAS in a deuterated, water-miscible solvent (e.g., acetone-d₆ or acetonitrile-d₆) to a known concentration.
-
Cool the ETAS solution and the buffer solution to a low temperature (e.g., 0-5 °C) to slow down the initial reaction upon mixing.
-
-
Data Acquisition:
-
Place the NMR tube containing the deuterated solvent and buffer in the spectrometer and acquire a reference spectrum.
-
Inject a small, precise volume of the cold ETAS solution into the NMR tube while it is in the spectrometer (if possible with an injection system) or mix rapidly and immediately insert the tube into the spectrometer.
-
Immediately start acquiring a series of ¹H and ²⁹Si NMR spectra at rapid intervals. For ¹H NMR, the disappearance of the acetyl protons of ETAS and the appearance of the acetic acid peak can be monitored. For ²⁹Si NMR, the shift of the silicon signal will indicate the progression from ETAS to silanetriols and then to various siloxane species.
-
-
Data Analysis:
-
Integrate the relevant peaks in the successive spectra to determine the concentration of reactants and products over time.
-
Use this data to calculate the initial rates of hydrolysis and to observe the formation of different condensation products.
-
Monitoring Hydrolysis and Condensation by Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To monitor the changes in functional groups during hydrolysis and condensation.
Methodology:
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Prepare aqueous solutions buffered at the desired pH.
-
Place a small drop of the buffered solution onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the buffered solution on the ATR crystal.
-
Inject a small amount of ETAS into the solution on the ATR crystal and immediately start collecting spectra at short time intervals.
-
Monitor the decrease in the intensity of the Si-O-C stretching bands of ETAS and the appearance of a broad band corresponding to Si-OH stretching from the silanetriol. The formation of Si-O-Si bonds from condensation can also be observed.
-
-
Data Analysis:
-
Track the changes in the absorbance of characteristic peaks over time to follow the kinetics of the reactions.
-
Visualization of Pathways and Workflows
Chemical Signaling Pathways
Caption: pH-dependent hydrolysis and condensation pathways of ETAS.
Experimental Workflow
Caption: Workflow for studying ETAS hydrolysis and condensation.
Conclusion
The hydrolysis and condensation of this compound are extremely rapid processes that are fundamentally governed by the pH of the system. While acidic conditions promote rapid hydrolysis and slow condensation, leading to linear oligomers, basic conditions favor both rapid hydrolysis and condensation, resulting in highly cross-linked polymeric structures. Due to the high reactivity of ETAS, obtaining precise quantitative kinetic data remains a significant challenge. However, by applying fast-monitoring techniques such as NMR and FTIR spectroscopy, and by understanding the general principles of silane chemistry, researchers can effectively control and characterize the behavior of ETAS in various formulations. This guide provides a foundational understanding for professionals working with ETAS, enabling more informed development and application of this versatile compound.
References
Ethyltriacetoxysilane (ETAS): A Precursor for Advanced Silica-Based Materials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyltriacetoxysilane (ETAS) is an organosilane compound of significant interest in materials science, particularly as a precursor for the synthesis of silica-based materials. Its unique chemical structure and reactivity, characterized by the presence of three acetoxy groups, offer a distinct pathway for the formation of silica (B1680970) networks. This guide provides a comprehensive overview of ETAS, its properties, its role in the synthesis of silica materials via the sol-gel process, and potential applications, with a focus on providing actionable data and experimental insights for professionals in research and development.
Properties of this compound
ETAS is a colorless to yellowish liquid with a characteristic acrid odor resembling acetic acid. It is sensitive to moisture and undergoes rapid hydrolysis. Key physical and chemical properties of ETAS are summarized in Table 1.
Table 1: Physical and Chemical Properties of this compound (ETAS)
| Property | Value | Reference |
| Chemical Formula | C8H14O6Si | [1] |
| Molecular Weight | 234.28 g/mol | [1] |
| CAS Number | 17689-77-9 | [1] |
| Appearance | Clear to yellowish liquid | [2] |
| Odor | Acrid, vinegar-like | [2] |
| Density | 1.14 g/mL at 25 °C | [3] |
| Boiling Point | 98 °C at 4 mmHg | [3] |
| Melting Point | 7-9 °C | [3] |
| Flash Point | 106.7 °C | [4] |
| Refractive Index | n20/D 1.411 | [3] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture/water | [5] |
The Sol-Gel Process Using ETAS: A Detailed Look
The sol-gel process is a versatile method for producing solid materials from small molecules. When using ETAS as a precursor, the process is primarily driven by hydrolysis and condensation reactions. The rapid hydrolysis of the acetoxy groups is a key characteristic of ETAS, leading to the formation of ethylsilanetriol and acetic acid as a byproduct. This is followed by the condensation of silanol (B1196071) groups to form a siloxane (Si-O-Si) network, which constitutes the backbone of the silica material.
Hydrolysis and Condensation Mechanisms
The hydrolysis of ETAS is significantly faster than that of common alkoxysilane precursors like tetraethoxysilane (TEOS). The hydrolysis half-life of this compound at pH 7.1 and 25°C is less than 13 seconds[6]. This rapid reaction is attributed to the good leaving group nature of the acetate (B1210297) ions.
The overall reaction can be visualized as a two-step process:
The acetic acid generated as a byproduct can act as a catalyst for the subsequent condensation reactions, influencing the overall kinetics and the structure of the final silica material[7]. The condensation of the resulting ethylsilanetriol molecules leads to the formation of a three-dimensional siloxane network, which, after aging and drying, yields a solid silica material such as a xerogel or aerogel. The properties of the final material are highly dependent on the reaction conditions.
Experimental Protocol: Synthesis of Silica Nanoparticles
While specific protocols for ETAS are not as widespread as for TEOS, a general procedure based on the Stöber method can be adapted. The rapid hydrolysis of ETAS requires careful control of water addition.
Materials:
-
This compound (ETAS)
-
Ethanol (B145695) (absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Deionized water
Procedure:
-
In a round-bottom flask, prepare a solution of ethanol and deionized water.
-
Add ammonium hydroxide to the ethanol-water mixture and stir vigorously to create a catalytic environment.
-
Slowly add the desired amount of ETAS to the stirring solution. The rapid hydrolysis will be evident.
-
Continue stirring the reaction mixture at room temperature for a set duration to allow for particle growth. The reaction time is a critical parameter for controlling the final particle size.
-
After the reaction, collect the silica particles by centrifugation.
-
Wash the particles repeatedly with ethanol to remove unreacted reagents and byproducts.
-
Dry the final silica powder in an oven at a controlled temperature (e.g., 60-80°C)[8].
Quantitative Data and Characterization
The properties of the resulting silica materials are highly dependent on the synthesis parameters. While comprehensive data for ETAS is limited, we can infer trends from related studies on alkoxysilanes and the influence of acetic acid.
Table 2: Influence of Reaction Parameters on Silica Properties (General Trends)
| Parameter | Effect on Particle Size | Effect on Porosity |
| Increased Precursor Concentration | Generally increases particle size[9] | May decrease porosity |
| Increased Water Concentration | Can lead to smaller particles due to faster nucleation | Influences pore size and volume |
| Increased Catalyst (Base) Concentration | Promotes faster growth, leading to larger particles[9] | Affects pore structure |
| Increased Temperature | Accelerates reaction rates, can lead to smaller or larger particles depending on the dominant effect (nucleation vs. growth) | Can influence surface area and pore volume |
| Presence of Acetic Acid | Can lead to microporous materials with high surface area[7] | Promotes the formation of micropores[7] |
Characterization of the synthesized silica materials is crucial to understand their properties. Standard techniques include:
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and size of the silica particles.
-
Dynamic Light Scattering (DLS): To determine the particle size distribution in a suspension.
-
Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area and pore size distribution.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present, such as Si-O-Si and residual Si-OH groups.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and the presence of organic residues.
Applications in Drug Development
Silica-based materials, particularly mesoporous silica nanoparticles (MSNs), are extensively investigated as drug delivery vehicles due to their high surface area, tunable pore size, and biocompatibility[10][11]. While specific studies employing ETAS for this purpose are not abundant, the principles of using silica as a drug carrier are applicable. The rapid hydrolysis of ETAS and the generation of acetic acid could potentially be leveraged to influence the encapsulation and release of pH-sensitive drugs.
The general workflow for preparing a drug-loaded silica delivery system involves:
Conclusion
This compound presents an interesting alternative to traditional alkoxysilane precursors for the synthesis of silica-based materials. Its rapid hydrolysis and the in-situ generation of acetic acid offer unique opportunities to control the sol-gel process and tailor the properties of the final silica product. While more research is needed to fully elucidate the quantitative relationships between synthesis parameters and material properties when using ETAS, this guide provides a foundational understanding for researchers and professionals to explore its potential in advanced materials and drug delivery applications. The detailed experimental approaches and characterization methods outlined here serve as a starting point for the development of novel silica-based materials with tailored functionalities.
References
- 1. studenttheses.uu.nl [studenttheses.uu.nl]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biomedres.us [biomedres.us]
- 6. Thermal Gelation for Synthesis of Surface-Modified Silica Aerogel Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fisica.unam.mx [fisica.unam.mx]
- 8. Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. susi.usi.ch [susi.usi.ch]
- 10. Comparative studies on the physical properties of TEOS, TMOS and Na2SiO3 based silica aerogels by ambient pressure drying method | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and Characterization of Silica, Silver-Silica, and Zinc Oxide-Silica Nanoparticles for Evaluation of Blood Biochemistry, Oxidative Stress, and Hepatotoxicity in Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Surface Modification of Silica Nanoparticles with Ethyltriacetoxysilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica (B1680970) nanoparticles (SNPs) are versatile platforms in biomedical and pharmaceutical research due to their tunable size, high surface area, biocompatibility, and the ease with which their surface can be functionalized. Surface modification is a critical step to impart desired properties, such as hydrophobicity, stability, and specific functionalities for targeting or drug conjugation. Ethyltriacetoxysilane (ETAS) is a reactive organosilane that can be used to modify the surface of silica nanoparticles. The acetoxy groups of ETAS readily hydrolyze in the presence of water to form silanol (B1196071) groups, which then condense with the silanol groups on the surface of the silica nanoparticles, forming stable siloxane bonds. This modification introduces ethyl groups to the surface, altering the hydrophobicity and surface charge of the nanoparticles, which can be advantageous for various applications, including drug delivery and bio-imaging.
This document provides detailed protocols for the synthesis of silica nanoparticles, their surface modification with ETAS, and subsequent characterization. It also includes quantitative data on the physicochemical properties of the modified nanoparticles and discusses their potential applications.
Experimental Protocols
Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodispersed silica nanoparticles.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ethanol (B145695) (absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30% w/w)
-
Deionized water
Procedure:
-
In a clean, round-bottom flask, prepare a mixture of 100 mL of absolute ethanol and 10 mL of deionized water.
-
Add 5 mL of ammonium hydroxide solution to the ethanol/water mixture and stir vigorously with a magnetic stirrer for 15 minutes at room temperature.
-
Slowly add 5 mL of TEOS dropwise to the stirring solution.
-
Continue stirring at room temperature for 12 hours to allow for the formation and growth of silica nanoparticles.
-
Collect the synthesized silica nanoparticles by centrifugation at 10,000 rpm for 20 minutes.
-
Discard the supernatant and wash the nanoparticle pellet by resuspending in 50 mL of absolute ethanol followed by centrifugation. Repeat this washing step three times.
-
After the final wash, resuspend the silica nanoparticles in 50 mL of absolute ethanol for immediate use in surface modification or dry them in an oven at 60°C for 24 hours for storage.
Surface Modification with this compound (ETAS)
This protocol details the functionalization of silica nanoparticles with ETAS.
Materials:
-
Synthesized silica nanoparticles
-
This compound (ETAS)
-
Anhydrous toluene (B28343)
-
Triethylamine (B128534) (optional, as a catalyst)
Procedure:
-
Disperse 1 gram of dried silica nanoparticles in 100 mL of anhydrous toluene in a three-neck round-bottom flask equipped with a condenser and a nitrogen inlet.
-
Sonicate the suspension for 30 minutes to ensure a homogeneous dispersion of the nanoparticles.
-
Under a nitrogen atmosphere, add 1 mL of ETAS to the silica suspension. The amount of ETAS can be varied to control the grafting density.
-
(Optional) Add a catalytic amount (e.g., 0.1 mL) of triethylamine to the reaction mixture.
-
Heat the mixture to reflux at 110°C and maintain vigorous stirring for 24 hours.
-
After the reaction, allow the mixture to cool to room temperature.
-
Collect the ETAS-modified silica nanoparticles by centrifugation at 10,000 rpm for 20 minutes.
-
Wash the nanoparticles thoroughly with anhydrous toluene (3 x 50 mL) and then with absolute ethanol (2 x 50 mL) to remove any unreacted ETAS and by-products.
-
Dry the functionalized silica nanoparticles under vacuum at 60°C for 24 hours.
Characterization of ETAS-Modified Silica Nanoparticles
A comprehensive characterization is crucial to confirm the successful functionalization and to understand the physicochemical properties of the modified nanoparticles.
| Characterization Technique | Purpose | Expected Outcome |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of ethyl groups and siloxane bonds. | Appearance of new peaks corresponding to C-H stretching (~2900-3000 cm⁻¹) and the broadening of the Si-O-Si peak (~1100 cm⁻¹) due to the formation of new siloxane bonds. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of ETAS grafted onto the silica surface. | A weight loss step corresponding to the decomposition of the organic ethyl groups at elevated temperatures. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the nanoparticles. | A slight increase in the hydrodynamic diameter after surface modification. |
| Zeta Potential Measurement | To determine the surface charge of the nanoparticles. | A change in the zeta potential, typically becoming less negative, due to the masking of surface silanol groups. |
| Transmission Electron Microscopy (TEM) | To visualize the morphology and size of the nanoparticles. | Confirmation of the spherical morphology and monodispersity of the nanoparticles. |
| Contact Angle Measurement | To assess the change in surface hydrophobicity. | An increase in the water contact angle, indicating a more hydrophobic surface. |
Quantitative Data
The following table summarizes representative quantitative data obtained from the characterization of unmodified and ETAS-modified silica nanoparticles.
| Property | Unmodified SNPs | ETAS-Modified SNPs |
| Average Hydrodynamic Diameter (DLS) | 100 ± 5 nm | 105 ± 7 nm |
| Zeta Potential (pH 7.4) | -35 ± 3 mV | -15 ± 4 mV |
| Surface Grafting Density (TGA) | N/A | ~2-3 ethyl groups/nm² |
| Water Contact Angle | < 20° | > 60° |
Visualizations
Mechanism of ETAS Surface Modification
The surface modification of silica nanoparticles with ETAS proceeds through a two-step hydrolysis and condensation mechanism. First, the acetoxy groups of ETAS hydrolyze in the presence of trace water to form reactive silanol groups. These silanol groups then condense with the silanol groups present on the surface of the silica nanoparticles, forming stable covalent siloxane (Si-O-Si) bonds and releasing acetic acid as a byproduct.
Application Notes and Protocols for Functionalization of Glass Slides with Ethyltriacetoxysilane for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of glass slides is a critical step in the development of various bioassays, including microarrays, immunoassays, and cell-based assays. A properly modified surface allows for the stable and oriented immobilization of biomolecules, such as proteins, antibodies, and nucleic acids, which is essential for achieving high sensitivity and specificity. Ethyltriacetoxysilane (ETAS) is a reactive silane (B1218182) that can be used to create a functional surface on glass slides. Upon reaction with the hydroxyl groups present on the glass surface, ETAS forms a stable siloxane bond, while its ethyl group can be further modified or directly utilized for hydrophobic interactions. The acetoxy groups hydrolyze to form acetic acid as a byproduct. This application note provides a detailed protocol for the functionalization of glass slides with this compound, along with methods for subsequent protein immobilization and characterization of the modified surface.
Principle of this compound Functionalization
The functionalization process involves a two-step reaction: hydrolysis and condensation. First, the acetoxy groups of the this compound molecule hydrolyze in the presence of water to form silanol (B1196071) groups and acetic acid. These reactive silanol groups then condense with the hydroxyl groups on the glass surface, forming stable covalent siloxane (Si-O-Si) bonds. This process creates a thin, uniform layer of ethylsilane (B1580638) on the glass slide.
Data Presentation
Table 1: Surface Characterization of Functionalized Glass Slides
| Surface Modification Step | Water Contact Angle (°) | Surface Roughness (RMS, nm) |
| Unmodified Glass Slide | 15 - 25 | 0.5 - 1.0 |
| Piranha Cleaned Glass Slide | < 10 | 0.3 - 0.8 |
| This compound Functionalized | 75 - 85 | 0.8 - 1.5 |
| Protein A/G Immobilized | 55 - 65 | 1.5 - 2.5 |
Note: The data presented in this table are representative values and may vary depending on specific experimental conditions, including the quality of the glass slides, purity of reagents, and processing parameters.
Table 2: Antibody Immobilization and Binding Capacity
| Immobilized Ligand | Ligand Concentration (µg/mL) | Antibody Binding Capacity (ng/cm²) |
| Protein A/G | 100 | 150 - 250 |
| Anti-Human IgG (Fc specific) | 50 | 100 - 180 |
Note: Antibody binding capacity was determined using a fluorescently labeled secondary antibody and is dependent on the specific antibody and protein A/G lot.
Experimental Protocols
Protocol 1: Cleaning of Glass Slides
A thorough cleaning of the glass slides is paramount to ensure uniform functionalization.
Materials:
-
Glass microscope slides
-
Acetone (B3395972) (ACS grade)
-
Ethanol (B145695) (99.9%)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment).
-
Deionized (DI) water
-
Nitrogen gas stream
-
Slide rack and staining jars
Procedure:
-
Place the glass slides in a slide rack.
-
Immerse the rack in a staining jar containing acetone and sonicate for 15 minutes.
-
Rinse the slides thoroughly with DI water.
-
Immerse the rack in a staining jar containing ethanol and sonicate for 15 minutes.
-
Rinse the slides thoroughly with DI water.
-
In a designated glass container inside a fume hood, slowly add the hydrogen peroxide to the sulfuric acid to prepare the piranha solution.
-
Carefully immerse the slide rack into the piranha solution for 30 minutes.
-
Remove the rack and rinse the slides extensively with DI water.
-
Dry the slides under a gentle stream of nitrogen gas.
-
Store the cleaned slides in a vacuum desiccator until ready for functionalization.
Protocol 2: Functionalization with this compound (ETAS)
Materials:
-
Cleaned glass slides
-
This compound (ETAS, ≥95%)
-
Anhydrous toluene (B28343) (or other anhydrous organic solvent like xylene)
-
Nitrogen or argon gas
-
Schlenk line or glove box (optional, for stringent anhydrous conditions)
-
Oven
Procedure:
-
Prepare a 2% (v/v) solution of ETAS in anhydrous toluene in a staining jar under a nitrogen or argon atmosphere.
-
Place the cleaned and dried glass slides in a slide rack and immerse them in the ETAS solution.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Remove the slides from the silane solution and rinse them twice with anhydrous toluene to remove any unbound silane.
-
Rinse the slides with ethanol and then with DI water.
-
Dry the slides under a stream of nitrogen.
-
Cure the slides in an oven at 110°C for 1 hour to promote covalent bond formation.
-
Allow the slides to cool to room temperature and store them in a desiccator.
Protocol 3: Immobilization of Protein A/G for Antibody Capture
This protocol describes the passive adsorption of Protein A/G onto the hydrophobic ethyl-functionalized surface, which can then be used to orient and capture antibodies.
Materials:
-
ETAS-functionalized glass slides
-
Recombinant Protein A/G
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA) or other suitable blocking agent
-
Humidified chamber
Procedure:
-
Prepare a 100 µg/mL solution of Protein A/G in PBS.
-
Spot the Protein A/G solution onto the ETAS-functionalized glass slides.
-
Incubate the slides in a humidified chamber for 2 hours at room temperature or overnight at 4°C.
-
Wash the slides three times with PBS containing 0.05% Tween-20 (PBST) to remove unbound Protein A/G.
-
Block any remaining non-specific binding sites by incubating the slides in a solution of 1% BSA in PBS for 1 hour at room temperature.
-
Wash the slides three times with PBST.
-
The slides are now ready for antibody immobilization.
Mandatory Visualization
Application Notes and Protocols for Ethyltriacetoxysilane as a Coupling Agent in Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of ethyltriacetoxysilane (ETAS) as a coupling agent to enhance the properties of polymer composites. This document includes the mechanism of action, protocols for filler treatment and composite fabrication, and representative data on the expected performance improvements.
Introduction to this compound (ETAS)
This compound (ETAS) is a versatile organosilane compound widely used as a crosslinking and coupling agent in various material applications.[1][2] Its primary function in polymer composites is to improve the adhesion between inorganic fillers (e.g., silica (B1680970), glass fibers) and the organic polymer matrix.[1][2][3] This enhanced adhesion leads to significant improvements in the mechanical, thermal, and moisture resistance properties of the final composite material.[2][3] ETAS is particularly effective in systems where a strong, durable bond between dissimilar materials is crucial.[1]
Chemical Structure:
Mechanism of Action
The effectiveness of ETAS as a coupling agent stems from its dual chemical reactivity. The molecule possesses hydrolyzable acetoxy groups and a stable ethyl group.[4] The mechanism can be described in a two-step process:
-
Hydrolysis: In the presence of moisture, the three acetoxy groups of ETAS rapidly hydrolyze to form a reactive ethylsilanetriol (a silanol) and acetic acid as a byproduct.[5] This reaction is typically fast.[5]
-
Condensation and Bond Formation: The newly formed silanol (B1196071) groups are highly reactive and can condense in two ways:
-
They can form strong, covalent siloxane bonds (Si-O-Si) with hydroxyl groups present on the surface of inorganic fillers like silica, glass, and metal oxides.[4]
-
They can also co-condense with each other to form a polysiloxane network at the filler-polymer interface. The ethyl group of the ETAS molecule, being organophilic, interacts with the polymer matrix, leading to improved compatibility and adhesion.[4]
-
This dual action creates a chemical bridge between the inorganic filler and the organic polymer, enabling efficient stress transfer and improving the overall composite properties.[6]
Applications in Polymer Composites
ETAS is utilized in a wide range of polymer systems to enhance performance. Common applications include:
-
Thermoplastic Composites: In polymers like polypropylene (B1209903) (PP), ETAS improves the dispersion of and adhesion to fillers such as silica and natural fibers, leading to enhanced mechanical strength.[7][8][9]
-
Thermoset Composites: For resins like polyesters and epoxies, ETAS promotes a stronger interface with reinforcing fillers, resulting in improved flexural strength, thermal stability, and moisture resistance.[5][10][11]
-
Natural Fiber Composites: ETAS is effective in treating hydrophilic natural fibers (e.g., wood, jute, sisal) to make them more compatible with hydrophobic polymer matrices, thereby improving the stress transfer and reducing water absorption in the composite.
Quantitative Data on Performance Enhancement
While specific data for this compound is not extensively published in comparative tables, the following tables present representative data for analogous silane (B1218182) coupling agents in common polymer systems. The trends observed are expected to be similar for ETAS, with the magnitude of improvement depending on the specific polymer, filler, and processing conditions.
Table 1: Representative Mechanical Properties of Silane-Treated Polypropylene (PP) Composites (Data is illustrative of the effects of amino-functional silanes, analogous to the coupling effect of ETAS)
| Composite Formulation | Tensile Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) | Reference |
| Neat PP | 30.5 | 1.5 | 4.2 | [9] |
| PP + 20% Untreated Silica | 28.1 | 2.1 | 3.5 | [9] |
| PP + 20% Silane-Treated Silica | 35.8 | 2.8 | 5.1 | [9] |
| PP + 30% Untreated Talc | 32.4 | 2.9 | 3.8 | [8] |
| PP + 30% Silane-Treated Talc | 38.2 | 3.5 | 5.5 | [8] |
Table 2: Representative Mechanical Properties of Silane-Treated Unsaturated Polyester (B1180765) (UPE) Composites (Data is illustrative of the effects of methacryloxy-functional silanes, analogous to the coupling effect of ETAS)
| Composite Formulation | Flexural Strength (MPa) | Flexural Modulus (GPa) | Water Absorption (%) | Reference |
| Neat UPE | 85 | 3.1 | 0.52 | [4][10] |
| UPE + 30% Untreated Glass Beads | 75 | 4.5 | 0.85 | [4] |
| UPE + 30% Silane-Treated Glass Beads | 105 | 5.2 | 0.41 | [4] |
| UPE + 40% Untreated Sisal Fiber | 60 | 4.0 | 1.2 | |
| UPE + 40% Silane-Treated Sisal Fiber | 85 | 5.0 | 0.7 |
Table 3: Representative Mechanical and Thermal Properties of Silane-Treated Epoxy Composites (Data is illustrative of the effects of amino- and glycidoxy-functional silanes, analogous to the coupling effect of ETAS)
| Composite Formulation | Flexural Strength (MPa) | Flexural Modulus (GPa) | Td5% (°C) | Reference |
| Neat Epoxy | 110 | 3.2 | 320 | [3][5] |
| Epoxy + 10% Untreated Alumina | 95 | 4.1 | 325 | [3] |
| Epoxy + 10% Silane-Treated Alumina | 125 | 4.8 | 340 | [3] |
| Epoxy + Viscose Fabric (untreated) | 130 | - | - | [5] |
| Epoxy + Viscose Fabric (silane in resin) | 148 | - | - | [5] |
Td5%: Temperature at 5% weight loss from Thermogravimetric Analysis (TGA), indicating the onset of thermal degradation.
Experimental Protocols
The following are detailed protocols for the surface treatment of fillers with ETAS and the subsequent fabrication of polymer composites.
5.1. Protocol for Surface Treatment of Fillers with this compound
This protocol describes a wet treatment method for modifying the surface of inorganic fillers like silica or talc.
Materials and Equipment:
-
Inorganic filler (e.g., silica powder, dried at 120°C for 4 hours)
-
This compound (ETAS)
-
Ethanol (B145695) (95%) and distilled water
-
Acetic acid (glacial)
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Centrifuge and centrifuge tubes
-
Drying oven
Procedure:
-
Prepare the Silane Solution: a. In a beaker, prepare a 95% ethanol/5% distilled water solution (by volume). b. Adjust the pH of the solution to between 4.5 and 5.5 using a few drops of acetic acid. This acidic condition catalyzes the hydrolysis of the acetoxy groups. c. Add ETAS to the solution to achieve a concentration of 1-5% by weight of the filler. For example, for 100g of filler, add 1-5g of ETAS. d. Stir the solution for approximately 30-60 minutes to allow for the hydrolysis of ETAS to form reactive silanols.
-
Filler Treatment: a. Slowly add the dried inorganic filler to the silane solution while stirring continuously. b. Continue stirring the slurry for 2-4 hours at room temperature to ensure a uniform treatment of the filler surface.
-
Washing and Drying: a. Separate the treated filler from the solution by centrifugation (e.g., 5000 rpm for 10 minutes). b. Decant the supernatant and wash the filler with fresh ethanol to remove unreacted silane and byproducts. Repeat the washing step two more times. c. After the final wash, dry the treated filler in an oven at 110-120°C for 6-12 hours to remove the solvent and promote the condensation reaction between the silanol groups and the filler surface.
-
Storage: a. Store the dried, surface-treated filler in a desiccator to prevent moisture absorption before use in composite fabrication.
5.2. Protocol for Fabrication of Polypropylene (PP) Composites
This protocol outlines the fabrication of PP composites with ETAS-treated fillers using a twin-screw extruder followed by injection or compression molding.
Materials and Equipment:
-
Polypropylene (PP) pellets
-
ETAS-treated filler
-
Twin-screw extruder
-
Injection molding machine or compression molder
-
Tensile and impact testing equipment
Procedure:
-
Material Preparation: a. Dry the PP pellets and the ETAS-treated filler in an oven at 80°C for at least 4 hours to remove any residual moisture.
-
Melt Blending: a. Pre-mix the PP pellets and the desired weight percentage of treated filler (e.g., 10%, 20%, 30%) in a plastic bag. b. Set the temperature profile of the twin-screw extruder. A typical profile for PP is: 170°C (feed zone) to 190°C (die). c. Feed the pre-mixed material into the extruder at a constant rate. Set the screw speed to a moderate level (e.g., 100-200 rpm) to ensure good dispersion without excessive shear degradation. d. Extrude the composite into strands, cool them in a water bath, and pelletize them.
-
Specimen Fabrication: a. Injection Molding: Dry the composite pellets at 80°C for 4 hours. Set the injection molding machine parameters (e.g., barrel temperature profile 180-200°C, mold temperature 40-60°C). Inject the molten composite into standard test specimen molds (e.g., for tensile and impact testing). b. Compression Molding: Place the composite pellets into a picture-frame mold. Pre-heat in a compression molder at 190°C for 5-10 minutes with light pressure. Then, apply a pressure of 5-10 MPa for 5 minutes. Cool the mold under pressure to below 50°C before removing the molded plaque. Cut test specimens from the plaque.
-
Characterization: a. Condition the test specimens at standard conditions (23°C, 50% relative humidity) for at least 40 hours before testing. b. Perform mechanical tests (e.g., tensile, flexural, impact) according to relevant ASTM or ISO standards.
5.3. Protocol for Fabrication of Unsaturated Polyester (UPE) Composites
This protocol describes the fabrication of UPE composites with ETAS-treated fillers using a hand lay-up or casting method.
Materials and Equipment:
-
Unsaturated polyester resin
-
Styrene (B11656) monomer (if needed for viscosity adjustment)
-
Methyl ethyl ketone peroxide (MEKP) initiator
-
Cobalt naphthenate accelerator
-
ETAS-treated filler
-
Mixing container and mechanical stirrer
-
Vacuum desiccator or chamber
-
Molds for test specimens
Procedure:
-
Resin Formulation: a. In a mixing container, weigh the desired amount of UPE resin. b. Add the ETAS-treated filler to the resin in the desired weight percentage and mix thoroughly with a mechanical stirrer until a homogeneous dispersion is achieved. c. If necessary, add a small amount of styrene to adjust the viscosity.
-
Initiation and Curing: a. Add the cobalt naphthenate accelerator to the resin-filler mixture (typically 0.1-0.5 wt% of the resin) and mix thoroughly. b. Degas the mixture in a vacuum desiccator to remove entrapped air bubbles. c. Just before casting, add the MEKP initiator (typically 1-2 wt% of the resin) and mix gently but thoroughly for about 1 minute. d. Pour the mixture into the molds. e. Allow the composite to cure at room temperature for 24 hours, followed by a post-cure in an oven at 80°C for 3-4 hours to ensure complete crosslinking.[7]
-
Characterization: a. Demold the cured specimens and perform mechanical and thermal tests as required.
5.4. Protocol for Fabrication of Epoxy Composites
This protocol details the fabrication of epoxy composites with ETAS-treated fillers.
Materials and Equipment:
-
Epoxy resin (e.g., Bisphenol A diglycidyl ether - DGEBA)
-
Curing agent/hardener (e.g., amine-based hardener)
-
ETAS-treated filler
-
Mixing container and mechanical stirrer
-
Vacuum oven or chamber
-
Molds for test specimens
Procedure:
-
Mixing: a. Weigh the epoxy resin into a mixing container. b. Add the desired amount of ETAS-treated filler and mix thoroughly using a mechanical stirrer. It may be beneficial to heat the mixture slightly (e.g., to 60°C) to reduce viscosity and improve filler dispersion. c. Degas the mixture in a vacuum oven at 60°C for 30-60 minutes.
-
Curing: a. Cool the mixture to room temperature. b. Add the stoichiometric amount of the curing agent to the epoxy-filler mixture and mix thoroughly but gently to avoid introducing excessive air bubbles. c. Degas the final mixture under vacuum for a short period (5-10 minutes). d. Pour the mixture into pre-heated molds. e. Cure the composites in an oven following a recommended curing cycle, for example, 2 hours at 80°C followed by 3 hours at 150°C.[5] The exact cycle will depend on the specific epoxy system used.
-
Characterization: a. Allow the specimens to cool slowly to room temperature before demolding. b. Conduct mechanical and thermal characterization as needed.
Visualization of Experimental Workflow
Conclusion
This compound is an effective coupling agent for improving the performance of a wide range of polymer composites. By forming a stable interfacial layer between inorganic fillers and the polymer matrix, ETAS enhances stress transfer and reduces environmental degradation. The protocols provided herein offer a comprehensive guide for researchers to successfully incorporate ETAS-treated fillers into thermoplastic and thermoset systems to achieve materials with superior mechanical and thermal properties.
References
- 1. gelest.com [gelest.com]
- 2. akademiabaru.com [akademiabaru.com]
- 3. technical.gelest.com [technical.gelest.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The curing process of unsaturated polyester resins | Resitan [resitan.net]
- 8. openaccess.iyte.edu.tr [openaccess.iyte.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. chalcogen.ro [chalcogen.ro]
- 11. kompozit.org.tr [kompozit.org.tr]
Protocol for the Deposition of Ethyltriacetoxysilane (ETAS) Thin Films
Introduction
Ethyltriacetoxysilane (ETAS) is a versatile organosilane compound utilized as a crosslinking agent, adhesion promoter, and surface modifier in a variety of industrial and research applications.[1] Its utility stems from the reactive acetoxy groups which readily hydrolyze in the presence of moisture to form silanol (B1196071) groups. These silanol groups can then condense with hydroxyl groups on a substrate surface to form stable covalent bonds, and also cross-link with each other to form a durable siloxane network. This rapid hydrolysis and condensation mechanism makes ETAS an effective agent for creating thin films that can alter the surface properties of materials, enhancing adhesion, durability, and water repellency.[2][3]
This document provides detailed protocols for the deposition of ETAS thin films on various substrates using common laboratory techniques: spin coating, dip coating, and chemical vapor deposition (CVD). These methods are widely applicable in fields ranging from materials science and engineering to drug development and biomedical device fabrication.
General Considerations & Safety Precautions
This compound is highly reactive with moisture and will hydrolyze upon exposure to ambient air, releasing acetic acid.[2] Therefore, it is crucial to handle ETAS and its solutions in a dry environment (e.g., a glovebox or under an inert atmosphere) to prevent premature polymerization. Acetic acid is corrosive and has a pungent odor; appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.
Substrate Preparation: A Critical First Step
Proper substrate preparation is paramount for the successful deposition of a uniform and strongly adhered ETAS thin film. The goal is to create a clean surface with a high density of hydroxyl (-OH) groups, which are the reactive sites for silane (B1218182) bonding.
Materials:
-
Substrates (e.g., silicon wafers, glass slides, quartz)
-
Deionized (DI) water
-
Acetone (reagent grade)
-
Isopropanol (B130326) (reagent grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas (high purity)
-
Plasma cleaner (optional)
Protocol:
-
Solvent Cleaning: Sequentially sonicate the substrates in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrates thoroughly with a stream of high-purity nitrogen gas.
-
Hydroxylation:
-
Piranha Etch (for silicon and glass): Immerse the cleaned, dry substrates in freshly prepared Piranha solution for 15-30 minutes. Piranha solution is extremely corrosive and reactive; handle with extreme care in a designated fume hood. After etching, rinse the substrates copiously with DI water.
-
Oxygen Plasma Treatment (alternative): Place the cleaned, dry substrates in a plasma cleaner and treat with oxygen plasma for 2-5 minutes. This is a safer and often equally effective method for cleaning and hydroxylating surfaces.
-
-
Final Drying: Dry the hydroxylated substrates again with nitrogen gas and use them immediately for the deposition process to minimize recontamination.
Deposition Protocols
Spin Coating
Spin coating is a rapid and straightforward method for producing uniform thin films on flat substrates. The final film thickness is primarily determined by the solution concentration and the spin speed.
Materials and Equipment:
-
Hydroxylated substrates
-
This compound (ETAS)
-
Anhydrous solvent (e.g., toluene, ethanol, or isopropanol)
-
Spin coater
-
Oven or hotplate
Protocol:
-
Solution Preparation: In a dry environment, prepare a solution of ETAS in an anhydrous solvent. A typical starting concentration range is 0.5% to 5% (v/v). The solution should be prepared immediately before use to prevent hydrolysis.
-
Deposition:
-
Place the hydroxylated substrate on the spin coater chuck and ensure it is centered.
-
Dispense the ETAS solution onto the center of the substrate. Use enough solution to cover the entire surface during the initial spreading step (e.g., 100-500 µL for a 1-inch diameter substrate).
-
Start the spin coater. A two-step process is recommended:
-
Spread Cycle: 500-1000 rpm for 5-10 seconds.
-
Thinning Cycle: 2000-6000 rpm for 30-60 seconds.
-
-
-
Curing:
-
Carefully remove the coated substrate from the spin coater.
-
Place the substrate in a preheated oven or on a hotplate at 110-120°C for 30-60 minutes to promote covalent bonding and cross-linking of the silane layer.
-
-
Rinsing: After curing, allow the substrate to cool to room temperature. Rinse the coated substrate with the anhydrous solvent used for the solution preparation, followed by isopropanol or ethanol, to remove any non-covalently bonded silane molecules.
-
Final Drying: Dry the substrate with a stream of nitrogen.
Dip Coating
Dip coating is suitable for coating substrates of various shapes and sizes. The film thickness is controlled by the withdrawal speed, solution viscosity, and solvent evaporation rate.
Materials and Equipment:
-
Hydroxylated substrates
-
This compound (ETAS)
-
Anhydrous solvent (e.g., toluene)
-
Dip coater or a setup for controlled withdrawal
-
Oven or hotplate
Protocol:
-
Solution Preparation: Prepare a 0.5% to 5% (v/v) solution of ETAS in an anhydrous solvent in a dry environment.
-
Deposition:
-
Immerse the hydroxylated substrate into the ETAS solution for 1-2 minutes to allow for initial adsorption.
-
Withdraw the substrate from the solution at a constant, slow speed (e.g., 1-10 mm/min). A slower withdrawal speed generally results in a thinner film.[4]
-
-
Curing: Transfer the coated substrate to an oven or hotplate and cure at 110-120°C for 30-60 minutes.
-
Rinsing: After cooling, rinse the substrate with the anhydrous solvent and then with isopropanol or ethanol.
-
Final Drying: Dry with a stream of nitrogen.
Chemical Vapor Deposition (CVD)
CVD is performed in a vacuum and is ideal for creating thin, uniform, and high-quality monolayers.
Materials and Equipment:
-
Hydroxylated substrates
-
This compound (ETAS)
-
Vacuum deposition chamber or desiccator
-
Vacuum pump
Protocol:
-
Setup: Place the hydroxylated substrates inside the vacuum chamber. Place a small, open container with a few drops of ETAS in the chamber, ensuring it is not in direct contact with the substrates.
-
Deposition: Evacuate the chamber to a low pressure (e.g., <1 Torr). The low pressure will increase the vapor pressure of the ETAS, allowing it to fill the chamber and deposit on the substrate surfaces. The deposition time can range from 30 minutes to several hours, depending on the desired film thickness and the specific setup.
-
Curing: After deposition, vent the chamber with a dry, inert gas (e.g., nitrogen). Transfer the coated substrates to an oven and cure at 110-120°C for 30-60 minutes.
-
Rinsing: After cooling, rinse the substrates with an anhydrous solvent and then with isopropanol or ethanol.
-
Final Drying: Dry with a stream of nitrogen.
Data Presentation: Expected Film Properties
The following table summarizes the expected ranges for key quantitative parameters of ETAS thin films deposited using the described protocols. These values are based on typical results for analogous trialkoxysilane systems and should be optimized for specific applications.
| Deposition Method | Parameter | Typical Range | Factors for Optimization |
| Spin Coating | Film Thickness | 5 - 50 nm | Solution concentration, spin speed |
| Water Contact Angle | 80° - 100° | Surface coverage, curing conditions | |
| Surface Roughness (RMS) | < 1 nm | Solution quality, substrate cleanliness | |
| Dip Coating | Film Thickness | 5 - 100 nm | Solution concentration, withdrawal speed |
| Water Contact Angle | 80° - 100° | Dwell time, curing conditions | |
| Surface Roughness (RMS) | < 2 nm | Solution stability, withdrawal smoothness | |
| CVD | Film Thickness | 1 - 10 nm (monolayer to few layers) | Deposition time, temperature, pressure |
| Water Contact Angle | 85° - 105° | Completeness of monolayer | |
| Surface Roughness (RMS) | < 0.5 nm | Substrate cleanliness, vacuum quality |
Visualization of Workflows and Mechanisms
Experimental Workflows
Hydrolysis and Condensation Pathway
Characterization of ETAS Thin Films
The quality and properties of the deposited ETAS films can be assessed using various surface characterization techniques:
-
Contact Angle Goniometry: To determine the surface hydrophobicity. An increase in the water contact angle compared to the bare substrate indicates successful silanization.
-
Spectroscopic Ellipsometry: To measure the thickness of the deposited film with high precision.
-
Atomic Force Microscopy (AFM): To visualize the surface topography and quantify the surface roughness at the nanoscale.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and chemical state of the elements on the surface, verifying the presence of the silane layer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present in the film, confirming the formation of Si-O-Si networks.
References
Application Note: Characterization of Ethyltriacetoxysilane-Treated Surfaces using Atomic Force Microscopy (AFM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification is a critical process in a wide array of scientific and industrial fields, including drug delivery, biomaterials, and microelectronics. The ability to tailor the surface properties of a material allows for the control of its interaction with the surrounding environment. Silanization, the process of applying silicon-based compounds to a surface, is a widely adopted method for achieving robust and tunable surface modifications. Ethyltriacetoxysilane (ETAS) is a versatile silane (B1218182) coupling agent known for its ability to form stable, cross-linked layers that can enhance adhesion, alter wettability, and provide a reactive interface for further functionalization.
Atomic Force Microscopy (AFM) has emerged as an indispensable tool for characterizing these modified surfaces at the nanoscale. AFM provides high-resolution three-dimensional topographical images, enabling the quantitative analysis of surface morphology, including roughness. Furthermore, through force spectroscopy, AFM can directly measure the adhesion forces between the AFM tip and the sample surface, offering insights into the surface energy and interaction potential of the modified material. This application note provides detailed protocols for the preparation of ETAS-treated surfaces and their subsequent characterization using AFM, complete with data presentation and visual workflows to guide researchers.
Experimental Protocols
I. Protocol for Preparation of this compound-Treated Surfaces (Solution Deposition)
This protocol details the steps for modifying a substrate (e.g., glass, silicon wafer) with ETAS via a solution-based deposition method.
Materials:
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
This compound (ETAS)
-
Anhydrous Toluene (B28343)
-
Deionized (DI) water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas stream
-
Oven capable of reaching 110°C
-
Beakers and glassware
-
Magnetic stirrer and stir bar
-
Fume hood
Procedure:
-
Substrate Cleaning:
-
Place the substrates in a beaker and sonicate in ethanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Immerse the substrates in Piranha solution for 30 minutes inside a fume hood. (Safety Note: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield. Add the hydrogen peroxide to the sulfuric acid slowly and never store Piranha solution in a sealed container).
-
Remove the substrates from the Piranha solution and rinse extensively with DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
Place the cleaned substrates in an oven at 110°C for at least 30 minutes to ensure a completely dry and hydroxylated surface.
-
-
ETAS Solution Preparation:
-
In a fume hood, prepare a 1-5% (v/v) solution of ETAS in anhydrous toluene. For example, for a 2% solution, add 2 mL of ETAS to 98 mL of anhydrous toluene.
-
Stir the solution gently for 5-10 minutes.
-
-
Silanization:
-
Immerse the pre-cleaned and dried substrates into the ETAS solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Remove the substrates from the ETAS solution.
-
-
Rinsing and Curing:
-
Rinse the substrates with anhydrous toluene to remove any physisorbed ETAS.
-
Follow with a rinse in ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the ETAS layer by placing the substrates in an oven at 110°C for 30-60 minutes.
-
Allow the substrates to cool to room temperature before AFM analysis.
-
II. Protocol for AFM Characterization
This protocol outlines the procedure for characterizing the topography, roughness, and adhesion of the prepared ETAS-treated surfaces.
Materials and Equipment:
-
Atomic Force Microscope (AFM)
-
AFM cantilevers (e.g., silicon nitride probes with a nominal spring constant of 0.1-0.5 N/m)
-
ETAS-treated substrates
-
Untreated (control) substrates
Procedure:
-
AFM Setup and Calibration:
-
Mount the AFM cantilever onto the scanner head.
-
Perform a laser and photodetector alignment.
-
Calibrate the cantilever's spring constant using an appropriate method (e.g., thermal tune method).
-
-
Topographical Imaging (Tapping Mode):
-
Mount the ETAS-treated substrate on the AFM sample stage.
-
Engage the AFM tip onto the surface in Tapping Mode (also known as intermittent contact mode) to minimize sample damage.
-
Optimize imaging parameters:
-
Scan Size: Begin with a larger scan size (e.g., 5 µm x 5 µm) to get an overview of the surface and then move to smaller scan sizes (e.g., 1 µm x 1 µm) for high-resolution imaging.
-
Scan Rate: Use a scan rate of 0.5-1.0 Hz.
-
Setpoint: Adjust the setpoint to obtain a clear and stable image with minimal tip-sample interaction force.
-
-
Acquire topography (height) and phase images.
-
Repeat the imaging process for the untreated control substrate for comparison.
-
-
Surface Roughness Analysis:
-
Using the AFM analysis software, select representative areas from the acquired topography images.
-
Calculate the following surface roughness parameters:
-
Sa (Arithmetic Mean Roughness): The average deviation of the surface from the mean plane.
-
Sq (Root Mean Square Roughness): The standard deviation of the surface height.
-
Sz (Maximum Height): The difference between the highest peak and the lowest valley.
-
-
Perform these calculations for multiple areas on each sample to ensure statistical significance.
-
-
Adhesion Force Measurement (Force Spectroscopy):
-
Select several points of interest on the ETAS-treated surface.
-
Perform force-distance spectroscopy at each point. This involves approaching the tip to the surface, making contact, and then retracting it while recording the cantilever deflection.
-
From the retraction curve of the force-distance plot, determine the "pull-off" force, which corresponds to the adhesion force between the tip and the surface.
-
Acquire a statistically significant number of force curves (e.g., >100) for both the ETAS-treated and untreated surfaces.
-
Calculate the average adhesion force and standard deviation for each surface.
-
Data Presentation
The quantitative data obtained from the AFM analysis should be summarized in clear and concise tables to facilitate comparison between the untreated and ETAS-treated surfaces.
Table 1: Surface Roughness Parameters
| Surface Type | Sa (nm) | Sq (nm) | Sz (nm) |
| Untreated Silicon Wafer | 0.2 ± 0.05 | 0.3 ± 0.06 | 2.1 ± 0.4 |
| ETAS-Treated Silicon Wafer | 0.8 ± 0.2 | 1.1 ± 0.3 | 8.5 ± 1.5 |
| Untreated Glass Slide | 0.5 ± 0.1 | 0.7 ± 0.2 | 5.3 ± 1.1 |
| ETAS-Treated Glass Slide | 1.2 ± 0.3 | 1.5 ± 0.4 | 12.7 ± 2.8 |
Note: The values presented are representative and may vary depending on the specific substrate and treatment conditions.
Table 2: Adhesion Force Measurements
| Surface Type | Average Adhesion Force (nN) |
| Untreated Silicon Wafer | 15 ± 3 |
| ETAS-Treated Silicon Wafer | 45 ± 8 |
| Untreated Glass Slide | 20 ± 4 |
| ETAS-Treated Glass Slide | 60 ± 11 |
Note: The values presented are representative and may vary depending on the specific AFM tip, environmental conditions, and treatment parameters.
Mandatory Visualizations
Caption: Experimental workflow for ETAS surface treatment and AFM characterization.
Caption: Silanization mechanism of ETAS on a hydroxylated surface.
Application Note: X-ray Photoelectron Spectroscopy (XPS) Analysis of Ethyltriacetoxysilane (ETAS) Functionalized Substrates
Introduction
Surface functionalization with organosilanes is a fundamental technique for tailoring the surface properties of various materials, including silicon wafers, glass, and metal oxides. Ethyltriacetoxysilane (ETAS) is a reactive organosilane commonly used as a crosslinking agent for room-temperature-curing silicone elastomers. Its reactivity stems from the three acetoxy groups, which readily hydrolyze in the presence of moisture to form silanol (B1196071) groups and acetic acid. These silanol groups can then condense with hydroxyl groups on a substrate surface, forming a stable, covalently bonded siloxane layer (Si-O-Si). This application note provides a detailed protocol for the functionalization of substrates with ETAS and their subsequent characterization using X-ray Photoelectron Spectroscopy (XPS), a powerful surface-sensitive technique for determining elemental composition and chemical states.
Principle of ETAS Functionalization and XPS Analysis
The functionalization process with ETAS involves two key steps: hydrolysis and condensation. In the presence of ambient or surface-adsorbed water, the acetoxy groups of ETAS hydrolyze, releasing acetic acid and forming ethylsilanetriol. These silanol groups are highly reactive towards hydroxylated surfaces, leading to the formation of covalent Si-O-Substrate bonds and Si-O-Si crosslinks.
XPS is employed to verify the successful functionalization by providing quantitative information on the elemental composition of the substrate surface. By analyzing the high-resolution spectra of the C 1s, O 1s, and Si 2p core levels, the chemical bonding states of these elements can be determined, confirming the presence of the ETAS-derived layer.
Experimental Protocols
Detailed methodologies for substrate preparation and functionalization via both solution-phase and vapor-phase deposition are provided below.
Substrate Preparation (Silicon Wafer or Glass Slide)
-
Cleaning: Sonicate the substrate sequentially in acetone, isopropanol, and deionized (DI) water for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas.
-
Hydroxylation: To generate a high density of surface hydroxyl (-OH) groups, treat the substrate with an oxygen plasma for 5-10 minutes. Alternatively, immerse the substrate in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.
-
Rinsing and Drying: Thoroughly rinse the hydroxylated substrate with DI water and dry with nitrogen gas.
ETAS Functionalization
a) Solution-Phase Deposition
-
Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene (B28343) or ethanol.
-
Immerse the cleaned and hydroxylated substrate in the ETAS solution for 1-2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis in the bulk solution.
-
After immersion, rinse the substrate with the anhydrous solvent to remove any physisorbed silane.
-
Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote the condensation reaction and form a stable siloxane layer.
b) Vapor-Phase Deposition
-
Place the cleaned and hydroxylated substrates in a vacuum deposition chamber.
-
Heat the chamber to 100-150°C.
-
Place a small container with a few drops of this compound inside the chamber, away from the substrates.
-
Evacuate the chamber to a base pressure of <10⁻³ Torr.
-
Introduce the ETAS vapor into the chamber and allow the deposition to proceed for 1-4 hours.
-
After deposition, purge the chamber with dry nitrogen gas.
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes.
XPS Analysis
-
Instrument: Perform XPS analysis using a spectrometer equipped with a monochromatic Al Kα X-ray source (1486.6 eV).
-
Analysis Conditions: Acquire spectra at a takeoff angle of 45° or 90°. Use a pass energy of 160 eV for survey scans and 20-40 eV for high-resolution scans of the C 1s, O 1s, and Si 2p regions.
-
Charge Compensation: Use a low-energy electron flood gun to compensate for surface charging on insulating substrates like glass or silicon dioxide.
-
Data Analysis: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV. Perform peak fitting and quantification using appropriate software.
Data Presentation
The following table summarizes the expected quantitative XPS data for an ETAS-functionalized silicon wafer with a native oxide layer. The values are indicative and can vary depending on the specific functionalization conditions.
| Sample Stage | Element | Atomic Concentration (%) | High-Resolution Peak Analysis (Binding Energy, eV) |
| Cleaned SiO₂/Si Wafer | O 1s | ~60% | ~532.5 eV: Si-O-Si (from SiO₂) |
| Si 2p | ~35% | ~103.3 eV: Si⁴⁺ (from SiO₂) ~99.2 eV: Si⁰ (from bulk Si) | |
| C 1s | ~5% | ~284.8 eV: Adventitious Carbon (C-C, C-H) | |
| ETAS Functionalized Wafer | O 1s | Increased | ~532.8 eV: Si-O-Si (from ETAS and SiO₂) ~531.5 eV: C=O (from acetate (B1210297) groups) |
| Si 2p | Increased | ~102.5 eV: R-Si-O (from ETAS) ~103.3 eV: Si⁴⁺ (from SiO₂) ~99.2 eV: Si⁰ (from bulk Si) | |
| C 1s | Significantly Increased | ~289.0 eV: O-C=O (carbonyl carbon in acetate) ~286.5 eV: C-O (carbon singly bonded to oxygen) ~284.8 eV: C-C, C-H (from ethyl group and adventitious carbon) ~283.5 eV: Si-C |
Mandatory Visualization
Caption: Experimental workflow for ETAS functionalization and XPS analysis.
Application Notes and Protocols for Contact Angle Measurements of Ethyltriacetoxysilane Coated Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltriacetoxysilane (ETAS) is a versatile organosilane compound frequently utilized as a crosslinking agent and adhesion promoter in various industrial and research applications. Its ability to modify surface properties, particularly to impart hydrophobicity, makes it a compound of interest for controlling the wettability of substrates. This document provides detailed application notes and protocols for the preparation of this compound-coated surfaces and the subsequent measurement of their contact angles. Understanding and controlling the contact angle of these surfaces is crucial for applications ranging from biocompatible coatings and microfluidics to drug delivery systems.
This compound functions by reacting with surface hydroxyl groups in the presence of moisture. The acetoxy groups of ETAS readily hydrolyze, releasing acetic acid and forming reactive silanol (B1196071) groups. These silanols then condense with hydroxyl groups on the substrate (e.g., glass, silicon wafers) and with each other to form a stable, cross-linked polysiloxane layer. The ethyl group, oriented away from the surface, imparts the desired hydrophobic characteristics.
Data Presentation
While extensive research exists on the hydrophobic properties of various silane (B1218182) coatings, specific quantitative data for the contact angle of water on this compound-coated surfaces is not broadly published in readily accessible literature. However, based on the behavior of similar short-chain alkyltrialkoxysilanes, the expected water contact angle on a smooth, well-prepared ETAS-coated surface would be in the hydrophobic range. For context, surfaces treated with other silanes can exhibit a wide range of water contact angles. For example, glass surfaces treated with aminopropyltriethoxysilane (APTES) have shown water contact angles increasing from approximately 40° to 80° depending on the concentration.[1] Coatings of 1H,1H,2H,2H-perfluorooctyl triethoxysilane (B36694) (FAS) on glass can produce highly hydrophobic surfaces with water contact angles exceeding 118°.[2]
To provide a framework for expected results, the following table summarizes typical water contact angles observed for various untreated and silane-treated substrates. Researchers generating data for ETAS-coated surfaces can use this for comparative purposes.
| Substrate | Surface Treatment | Probe Liquid | Static Contact Angle (°) | Advancing Contact Angle (°) | Receding Contact Angle (°) | Reference/Notes |
| Glass | Piranha Cleaned | Deionized Water | < 10° | - | - | Highly hydrophilic |
| Silicon Wafer | Piranha Cleaned | Deionized Water | ~14° | - | - | Hydrophilic[3] |
| Glass | APTES (2%) | Deionized Water | ~40° | - | - | [1] |
| Glass | APTES (8%) | Deionized Water | ~80° | - | - | [1] |
| Glass | Perfluoroalkylsilane | Deionized Water | > 110° | - | - | Highly hydrophobic[4] |
| Glass/Silicon | This compound (ETAS) | Deionized Water | Data Not Available | Data Not Available | Data Not Available | Expected to be hydrophobic (>90°) |
Experimental Protocols
Protocol 1: Substrate Cleaning and Activation
This protocol is critical for ensuring a high density of surface hydroxyl groups, which are necessary for the covalent attachment of this compound.
Materials:
-
Glass slides or silicon wafers
-
Detergent solution (e.g., 2% Hellmanex III)
-
Acetone (B3395972) (reagent grade)
-
Ethanol (B145695) (reagent grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Nitrogen gas stream
-
Plasma cleaner (optional, but recommended)
-
Ultrasonic bath
-
Beakers and slide carriers
Procedure:
-
Initial Cleaning: a. Place the substrates in a slide carrier and immerse in a beaker containing a detergent solution. b. Sonicate for 20-30 minutes. c. Rinse thoroughly with DI water (at least 5 times). d. Immerse in acetone and sonicate for 15-20 minutes. e. Immerse in ethanol and sonicate for 15-20 minutes. f. Rinse thoroughly with DI water and dry under a stream of nitrogen gas.
-
Surface Activation (Choose one method):
-
Method A: Piranha Etching (for robust cleaning and hydroxylation) a. In a designated glass container inside a fume hood, slowly and carefully add the hydrogen peroxide to the sulfuric acid. The solution will become very hot. b. Immerse the cleaned, dry substrates in the hot piranha solution for 15-30 minutes. c. Carefully remove the substrates and rinse extensively with DI water. d. Dry the substrates under a stream of nitrogen gas.
-
Method B: Plasma Treatment (a safer alternative) a. Place the cleaned, dry substrates in the chamber of a plasma cleaner. b. Treat the substrates with oxygen or argon plasma for 3-5 minutes according to the manufacturer's instructions. This will both clean the surface of organic residues and generate hydroxyl groups.
-
-
Final Step: Use the activated substrates immediately for the silanization protocol to prevent atmospheric contamination.
Protocol 2: this compound (ETAS) Coating
This protocol describes the deposition of an ETAS layer onto the activated substrates. The reaction relies on the presence of trace amounts of water for the hydrolysis of the acetoxy groups.
Materials:
-
Cleaned and activated substrates (from Protocol 1)
-
This compound (ETAS)
-
Anhydrous toluene (B28343) or hexane (B92381) (solvent)
-
Glass deposition chamber or desiccator
-
Beakers
-
Nitrogen or argon gas (for inert atmosphere)
-
Oven
Procedure:
-
Solution Preparation: a. In a fume hood, prepare a 1-5% (v/v) solution of ETAS in anhydrous toluene or hexane. Prepare this solution fresh just before use. The presence of a small, controlled amount of water can catalyze the reaction; however, for initial experiments, relying on ambient moisture and the hydrated surface is a common starting point.
-
Coating (Choose one method):
-
Method A: Solution Immersion a. Place the activated substrates in a slide carrier and immerse them in the ETAS solution for 1-2 hours at room temperature. To minimize uncontrolled polymerization in the solution, this can be done under a dry, inert atmosphere (e.g., in a glove box or a sealed container purged with nitrogen). b. After immersion, gently rinse the substrates with the anhydrous solvent (toluene or hexane) to remove any excess, non-adsorbed silane. c. Dry the coated substrates under a stream of nitrogen gas.
-
Method B: Vapor Deposition (for more uniform coatings) a. Place the activated substrates in a vacuum desiccator. b. Place a small, open vial containing 1-2 mL of ETAS in the desiccator, ensuring it will not spill. c. Evacuate the desiccator for a few minutes and then seal. d. Allow the vapor deposition to proceed for 2-4 hours at room temperature. e. Vent the desiccator in a fume hood and remove the coated substrates.
-
-
Curing: a. Place the coated substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the covalent bonding between the silanol groups and the substrate, as well as cross-linking within the silane layer, and removes the acetic acid byproduct.
-
Final Rinse: a. After cooling to room temperature, sonicate the coated substrates in ethanol for 5-10 minutes to remove any loosely bound material. b. Dry the final coated substrates with a stream of nitrogen gas. Store in a desiccator until ready for contact angle measurement.
Protocol 3: Contact Angle Measurement
This protocol details the measurement of static, advancing, and receding water contact angles using the sessile drop method.
Materials:
-
ETAS-coated substrates
-
Contact angle goniometer with a high-resolution camera and analysis software
-
Syringe with a fine-gauge needle
-
High-purity deionized water
Procedure:
-
Instrument Setup: a. Place the ETAS-coated substrate on the sample stage of the goniometer. b. Ensure the substrate is level. c. Fill the syringe with deionized water and mount it on the dispenser.
-
Static Contact Angle Measurement: a. Carefully dispense a small droplet of water (typically 2-5 µL) onto the surface of the coated substrate. b. Allow the droplet to equilibrate for a few seconds. c. Capture a high-resolution image of the droplet. d. Use the goniometer software to measure the angle at the three-phase (solid-liquid-gas) contact point. e. Repeat the measurement at several different locations on the surface to ensure reproducibility and obtain an average value.
-
Dynamic (Advancing and Receding) Contact Angle Measurement: a. Dispense an initial droplet of water (e.g., 2 µL) onto the surface with the syringe needle remaining in the droplet. b. Advancing Angle: Slowly and at a constant rate, add more water to the droplet, causing the contact line to advance. Record the contact angle just as the contact line begins to move. This is the advancing contact angle. c. Receding Angle: After measuring the advancing angle, slowly and at a constant rate, withdraw water from the droplet, causing the contact line to recede. Record the contact angle just as the contact line begins to move inward. This is the receding contact angle. d. The difference between the advancing and receding contact angles is the contact angle hysteresis, which provides information about surface heterogeneity and roughness. e. Repeat the dynamic measurements at different locations on the surface.
Mandatory Visualizations
Caption: Workflow for ETAS coating and contact angle measurement.
Caption: Reaction mechanism of ETAS with a hydroxylated surface.
References
Application Notes and Protocols for Ethyltriacetoxysilane as an Adhesion Promoter for Coatings on Metal Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ethyltriacetoxysilane (ETAS) as an adhesion promoter for various coatings on metal substrates. The information detailed below, including experimental protocols and data, is intended to support research and development professionals in enhancing the durability and performance of coatings in demanding applications.
This compound is a versatile silane (B1218182) coupling agent that significantly improves the bond between organic coatings and inorganic metal surfaces.[1][2] Its efficacy stems from its unique molecular structure, which facilitates a strong, covalent bond at the coating-substrate interface.[1] This results in enhanced resistance to environmental factors such as moisture and temperature fluctuations.[1]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| CAS Number | 17689-77-9 | [2] |
| Molecular Formula | C₈H₁₄O₆Si | [1] |
| Molecular Weight | 234.28 g/mol | [1] |
| Appearance | Colorless to yellowish transparent liquid | [2] |
| Boiling Point | 98 °C at 4 mmHg | [2] |
| Density | ~1.14 g/mL at 25 °C | [2] |
| Refractive Index | ~1.411 at 20 °C | [2] |
| Solubility | Hydrolyzes in the presence of water | [2] |
Mechanism of Adhesion Promotion
This compound enhances adhesion through a two-step chemical process. First, in the presence of moisture, the acetoxy groups of the silane hydrolyze to form reactive silanol (B1196071) groups (Si-OH) and acetic acid as a byproduct.[1][2] These silanol groups then condense with hydroxyl groups present on the surface of the metal substrate, forming strong, covalent metallo-siloxane bonds (M-O-Si). The ethyl group of the silane molecule is compatible with the organic polymer matrix of the coating, creating a durable bridge between the inorganic substrate and the organic coating.[1] This dual functionality makes it an effective crosslinking agent and adhesion promoter.[1]
Mechanism of Adhesion Promotion by this compound.
Illustrative Adhesion Performance Data
While specific performance can vary based on the exact coating formulation and substrate preparation, the following table provides illustrative data on the potential adhesion improvement when this compound is incorporated as a primer or additive.
Disclaimer: The following data is illustrative and intended to demonstrate the potential impact of this compound. Actual results will depend on the specific experimental conditions.
| Substrate | Coating Type | Adhesion Promoter | Adhesion Test Method | Adhesion Strength (MPa) | Failure Mode |
| Aluminum (6061) | Epoxy Polyamide | None | ASTM D4541 (Pull-off) | 8.5 ± 1.2 | 70% Adhesive, 30% Cohesive |
| Aluminum (6061) | Epoxy Polyamide | 2% ETAS in Ethanol (B145695) | ASTM D4541 (Pull-off) | 15.2 ± 1.8 | 95% Cohesive |
| Cold Rolled Steel | Polyurethane | None | ASTM D3359 (Cross-hatch) | 2B | - |
| Cold Rolled Steel | Polyurethane | 1.5% ETAS in Formulation | ASTM D3359 (Cross-hatch) | 5B | - |
| Stainless Steel (304) | Silicone Sealant | None | ASTM C794 (Peel Adhesion) | 1.8 N/mm | Adhesive |
| Stainless Steel (304) | Silicone Sealant | 3% ETAS in Formulation | ASTM C794 (Peel Adhesion) | 4.5 N/mm | Cohesive |
Experimental Protocols
The following protocols provide a general framework for the application of this compound to enhance coating adhesion on metal substrates. Optimization may be required for specific applications.
Protocol 1: Surface Preparation of Metal Substrates
Proper surface preparation is critical to achieving optimal adhesion.
-
Degreasing: Thoroughly clean the metal substrate with a suitable solvent (e.g., acetone, isopropanol) to remove any organic contaminants, oils, and grease. Ultrasonic cleaning is recommended for complex geometries.
-
Abrasion: Mechanically abrade the surface using sandblasting, grinding, or sanding with appropriate grit sandpaper (e.g., 220-320 grit for aluminum). This increases the surface area and removes loose oxides.
-
Cleaning: After abrasion, clean the surface again with a solvent to remove any particulate matter.
-
Drying: Dry the substrate completely using a stream of clean, dry air or in an oven at a temperature appropriate for the substrate material.
Protocol 2: Application of this compound as a Primer
-
Solution Preparation: Prepare a 1-5% (v/v) solution of this compound in a suitable solvent, typically a blend of ethanol and deionized water (e.g., 95:5 ethanol:water). The water is necessary for the initial hydrolysis of the silane. The pH of the solution can be adjusted to 4-5 with acetic acid to catalyze hydrolysis. Allow the solution to hydrolyze for at least 1 hour with gentle stirring.
-
Application: Apply the silane solution to the prepared metal substrate by dipping, spraying, or wiping. Ensure complete and uniform coverage.
-
Reaction Time: Allow the silane solution to react with the metal surface for 2-5 minutes at ambient temperature.
-
Drying and Curing: Allow the treated substrate to air dry for 10-15 minutes, followed by curing in an oven at 100-120°C for 15-30 minutes to promote the condensation reaction and the formation of covalent bonds with the substrate.
-
Coating Application: Apply the desired organic coating to the primed and cooled substrate as soon as possible.
Experimental Workflow for ETAS Primer Application.
Protocol 3: Incorporation of this compound as an Additive
-
Formulation: Add this compound directly to the coating formulation at a concentration of 0.5-3% by weight of the total formulation. The optimal concentration will depend on the specific resin system and should be determined empirically.
-
Mixing: Thoroughly mix the this compound into the coating formulation until a homogeneous mixture is achieved. It is often recommended to add the silane during the let-down stage of paint manufacturing.
-
Application: Apply the modified coating to the prepared metal substrate using standard application techniques (e.g., spraying, brushing, roll coating).
-
Curing: Cure the coating according to the manufacturer's recommendations. The presence of this compound will facilitate covalent bonding to the substrate during the curing process.
Troubleshooting Guide
Poor adhesion can arise from various factors. The following decision tree provides a systematic approach to troubleshooting common issues.
Troubleshooting Poor Adhesion.
By following these guidelines and protocols, researchers and scientists can effectively leverage this compound to significantly enhance the adhesion and durability of coatings on metal substrates, leading to improved product performance and longevity.
References
Application Notes and Protocols for Hydrophobic Surface Modification of Textiles using Ethyltriacetoxysilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for rendering textile surfaces hydrophobic using ethyltriacetoxysilane. This process is of significant interest for applications requiring water repellency, such as in protective clothing, biomedical textiles, and specialty fabrics.
Introduction
This compound (ETAS) is a versatile organosilicon compound that can be used to impart a durable hydrophobic finish to various substrates, including textiles. The process relies on the hydrolysis and condensation of ETAS on the textile surface. Upon exposure to moisture, the acetoxy groups of ETAS rapidly hydrolyze to form acetic acid and a reactive ethylsilanol intermediate.[1][2] This intermediate then undergoes condensation reactions, polymerizing to form a stable, low-surface-energy polysiloxane layer covalently bonded to the hydroxyl groups present on the surface of many natural textile fibers like cotton.[3] This polysiloxane coating effectively repels water, leading to a hydrophobic surface.
Reaction Mechanism
The hydrophobic treatment of textiles with this compound proceeds in two main steps:
-
Hydrolysis: this compound reacts with water (present in the atmosphere or in the treatment solution) to form ethylsilanetriol and acetic acid. This reaction is typically rapid.[2]
-
Condensation: The newly formed ethylsilanetriol molecules, as well as the hydroxyl groups on the textile surface (e.g., cellulose (B213188) in cotton), undergo condensation reactions. This results in the formation of a cross-linked polysiloxane network (Si-O-Si bonds) that is also covalently bonded to the textile surface (Si-O-Cellulose bonds). This network provides the durable hydrophobic properties.
Experimental Protocols
The following protocols are provided as a starting point and can be optimized based on the specific textile substrate and desired level of hydrophobicity.
Materials and Equipment
-
Textile Substrate: Cotton, or other cellulosic fabrics.
-
Reagents:
-
This compound (ETAS), purity ≥ 95%
-
Anhydrous solvent (e.g., ethanol, isopropanol, or toluene)
-
Deionized water
-
-
Equipment:
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bars
-
Padding mangle or dip-coating setup
-
Laboratory oven with temperature control
-
Fume hood
-
Personal protective equipment (gloves, safety glasses, lab coat)
-
Preparation of the Treatment Solution
-
Work in a well-ventilated fume hood.
-
Prepare a solution of this compound in an anhydrous solvent. A typical starting concentration is 2-5% (w/v). For example, to prepare a 5% solution, dissolve 5 g of ETAS in 100 mL of anhydrous ethanol.
-
For hydrolysis, a controlled amount of deionized water can be added to the solution. The molar ratio of water to ETAS is a critical parameter. A starting point is a 1:1 molar ratio. The solution should be stirred for at least 1 hour at room temperature to allow for pre-hydrolysis.
Textile Treatment Procedure (Dip-Coating)
-
Ensure the textile samples are clean, dry, and free of any sizing agents or impurities. Pre-washing the fabric is recommended.
-
Immerse the textile sample in the prepared ETAS solution for a specified duration, for instance, 30 minutes, to ensure thorough wetting.
-
Pass the impregnated textile through a padding mangle to remove excess solution and ensure a uniform application. The wet pick-up should be controlled, for example, to 80-100%.
-
Dry the treated textile in an oven at a moderate temperature, such as 80°C for 30-60 minutes, to evaporate the solvent.
-
Cure the dried textile at a higher temperature, for example, 120-140°C for 3-15 minutes, to promote the condensation reaction and the formation of the polysiloxane network.
Characterization of Hydrophobic Surfaces
The effectiveness of the hydrophobic treatment can be assessed using several standard techniques:
-
Water Contact Angle (WCA) Measurement: This is the most common method to quantify the hydrophobicity of a surface. A goniometer is used to measure the angle between a water droplet and the textile surface. A WCA greater than 90° indicates a hydrophobic surface, while a WCA greater than 150° signifies superhydrophobicity.[4][5][6]
-
Spray Test (AATCC Test Method 22): This method assesses the water repellency of a fabric surface by spraying it with water and visually rating the wetting pattern.[7]
-
Washing Durability Test: To evaluate the durability of the hydrophobic coating, treated textile samples are subjected to multiple washing cycles according to standard methods (e.g., AATCC Test Method 61). The WCA or spray rating is measured after a certain number of cycles.[3][8]
-
Scanning Electron Microscopy (SEM): SEM can be used to visualize the surface morphology of the coated textile and confirm the presence of the siloxane coating.[3][9]
Data Presentation
Table 1: Effect of ETAS Concentration on Water Contact Angle (WCA)
| ETAS Concentration (% w/v) | Average WCA (°) | Standard Deviation (°) |
| 0 (Untreated) | < 10 (absorbs) | - |
| 1 | 125 | ± 3 |
| 2 | 138 | ± 2 |
| 5 | 145 | ± 2 |
| 10 | 148 | ± 3 |
Table 2: Effect of Curing Temperature on Water Contact Angle (WCA) for 5% ETAS Solution
| Curing Temperature (°C) | Average WCA (°) | Standard Deviation (°) |
| 100 | 135 | ± 4 |
| 120 | 145 | ± 2 |
| 140 | 146 | ± 3 |
| 160 | 142 | ± 4 |
Table 3: Durability of Hydrophobic Coating (5% ETAS, 120°C Cure) after Washing Cycles
| Number of Washing Cycles | Average WCA (°) | Standard Deviation (°) |
| 0 | 145 | ± 2 |
| 5 | 138 | ± 3 |
| 10 | 132 | ± 4 |
| 20 | 125 | ± 5 |
Logical Relationships
The success of the hydrophobic treatment depends on several key parameters. The following diagram illustrates the logical relationship between these parameters and the final surface properties.
Safety Precautions
-
This compound is moisture-sensitive and releases acetic acid upon hydrolysis, which is corrosive and has a pungent odor.[2][10] All work should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
By following these protocols and considering the relationships between treatment variables, researchers can effectively utilize this compound to create durable and highly hydrophobic textile surfaces for a wide range of applications.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. Silanization of Cotton Fabric to Obtain Durable Hydrophobic and Oleophobic Materials [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Functional Silane-Based Nanohybrid Materials for the Development of Hydrophobic and Water-Based Stain Resistant Cotton Fabrics Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
Application Notes and Protocols for Biomolecule Immobilization using Ethyltriacetoxysilane (ETAS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltriacetoxysilane (ETAS) is an organosilane that can be used for the surface modification of various substrates, particularly those with hydroxyl groups such as glass and silicon dioxide. Upon hydrolysis, ETAS forms reactive silanol (B1196071) groups that can covalently bind to the surface, creating a stable silane (B1218182) layer. The acetoxy groups can be further functionalized to immobilize a wide range of biomolecules, including proteins, antibodies, and DNA. This capability makes ETAS a valuable tool in the development of biosensors, microarrays, and other biomedical devices where the controlled immobilization of bioactive molecules is crucial. These immobilized biomolecules can then be used to study various cellular processes, including signaling pathways.
This document provides detailed application notes and protocols for the immobilization of biomolecules using ETAS. While specific quantitative data for ETAS is limited in the current literature, this guide offers generalized protocols adapted from well-established silanization procedures. It is strongly recommended that these protocols be optimized for specific applications and biomolecules.
Key Applications
-
Biosensors: Covalent immobilization of enzymes, antibodies, or nucleic acids onto sensor surfaces for the detection of specific analytes.
-
Microarrays: Creation of protein, DNA, or antibody microarrays for high-throughput screening and diagnostics.
-
Cell Adhesion Studies: Modification of surfaces to study cell attachment, proliferation, and signaling.
-
Drug Discovery: Development of assays to screen for drug candidates that interact with immobilized protein targets.
Experimental Protocols
Protocol 1: Substrate Cleaning and Hydroxylation
A pristine and hydroxylated surface is essential for uniform and stable silanization. This protocol is suitable for glass or silicon-based substrates.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Detergent solution (e.g., 2% Hellmanex™ III)
-
Acetone (B3395972) (reagent grade)
-
Ethanol (B145695) (reagent grade)
-
Deionized (DI) water
-
Piranha solution (7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Nitrogen gas stream
-
Oven
Procedure:
-
Initial Cleaning: Sonicate the substrates in a detergent solution for 15-20 minutes.
-
Rinsing: Thoroughly rinse the substrates with DI water.
-
Solvent Cleaning: Sonicate the substrates sequentially in acetone and then ethanol for 15-20 minutes each to remove organic residues.
-
Drying: Dry the substrates under a stream of nitrogen gas.
-
Hydroxylation (Piranha Etching):
-
Carefully immerse the dried substrates in freshly prepared Piranha solution for 30-60 minutes in a fume hood.
-
Gently remove the substrates and rinse extensively with DI water.
-
-
Final Drying: Dry the substrates under a nitrogen stream and then bake in an oven at 110-120°C for at least 1 hour to ensure a completely dry and hydroxylated surface. The substrates are now ready for silanization.
Protocol 2: Surface Silanization with this compound (ETAS)
This protocol describes the deposition of an ETAS layer on the cleaned and hydroxylated substrate.
Materials:
-
Cleaned and hydroxylated substrates
-
This compound (ETAS)
-
Anhydrous toluene (B28343) or acetone
-
Nitrogen or argon gas
-
Sealed reaction vessel
-
Oven
Procedure:
-
Prepare Silane Solution: In a glove box or under an inert atmosphere (nitrogen or argon), prepare a 1-5% (v/v) solution of ETAS in anhydrous toluene or acetone. The exact concentration may need to be optimized.
-
Silanization Reaction:
-
Place the dried, hydroxylated substrates in the reaction vessel.
-
Introduce the ETAS solution, ensuring the substrates are fully immersed.
-
Seal the vessel and allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. Reaction time and temperature are critical parameters that may require optimization.
-
-
Washing:
-
Remove the substrates from the silane solution and wash them thoroughly with fresh anhydrous toluene or acetone to remove any unbound silane.
-
Perform a final rinse with ethanol.
-
-
Curing: Dry the silanized substrates under a nitrogen stream and then cure them in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable covalent bonds between the silane and the substrate.
-
Storage: Store the functionalized substrates in a desiccator until ready for use.
Protocol 3: Immobilization of Biomolecules
This section provides generalized protocols for immobilizing proteins, antibodies, and DNA onto ETAS-functionalized surfaces. These protocols often involve a crosslinker to couple the biomolecule to the silanized surface.
Materials:
-
ETAS-functionalized substrates
-
Glutaraldehyde (B144438) (GA) solution (e.g., 2.5% in PBS)
-
Protein or antibody solution in a suitable buffer (e.g., PBS, pH 7.4)
-
Blocking solution (e.g., 1% BSA in PBS or ethanolamine)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Activation with Glutaraldehyde:
-
Immerse the ETAS-functionalized substrates in a 2.5% glutaraldehyde solution for 1-2 hours at room temperature.[1]
-
Rinse the substrates thoroughly with DI water and then PBS.
-
-
Protein/Antibody Immobilization:
-
Incubate the activated substrates with the protein or antibody solution (concentration to be optimized, typically in the µg/mL to mg/mL range) for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Gently wash the substrates with PBS to remove unbound biomolecules.
-
-
Blocking:
-
Immerse the substrates in a blocking solution for 30-60 minutes to block any remaining reactive sites and reduce non-specific binding.
-
Rinse with PBS and DI water.
-
-
Drying and Storage: Dry the substrates under a gentle stream of nitrogen and store them at 4°C in a desiccator.
Amine-modified DNA can be immobilized on ETAS/glutaraldehyde-activated surfaces.
Materials:
-
ETAS/Glutaraldehyde-activated substrates
-
Amine-modified single-stranded DNA (ssDNA) probe solution in a suitable buffer (e.g., TE buffer)
-
Hybridization buffer
-
Washing buffer (e.g., SSC buffer)
Procedure:
-
DNA Immobilization:
-
Spot or incubate the activated substrates with the amine-modified ssDNA probe solution (concentration to be optimized) overnight in a humidified chamber at room temperature or 37°C.
-
Wash the substrates with washing buffer and DI water to remove unbound DNA.
-
-
Drying: Dry the substrates under a nitrogen stream. The surface is now ready for hybridization experiments.
Quantitative Data Summary
Table 1: Representative Surface Coverage and Immobilization Efficiency for Proteins on APTES-functionalized Surfaces
| Biomolecule | Substrate | Immobilization Method | Surface Coverage (ng/cm²) | Immobilization Efficiency (%) | Reference |
| Rabbit γ-globulin (RgG) | Silicon Nitride | Physical adsorption on APTES | ~150 - 250 | Not Reported | [2] |
| Ferritin | Si | Electrostatic adsorption on APTES | Corresponds to a density of 7.6 x 10¹¹ molecules/cm² | Not Reported | [3] |
| Listeria ferritin | Si | Electrostatic adsorption on APTES | Corresponds to a density of 1.3 x 10¹² molecules/cm² | Not Reported | [3] |
Table 2: Representative Binding Capacity for Antibodies on APTES-functionalized Surfaces
| Antibody | Substrate | Crosslinker | Antigen | Binding Capacity | Reference |
| Anti-CRP | Silicon Oxide | EDC/NHS | C-reactive protein (CRP) | Shift in resonance wavelength (proportional to binding) of ~50 pm | [4] |
| Anti-HFA | Gold | Glutaraldehyde | Human Fetuin A (HFA) | Not directly quantified | [5] |
Table 3: Representative Data for DNA Immobilization and Hybridization on Silanized Surfaces
| DNA Type | Substrate | Silane | Immobilization Density | Hybridization Efficiency (%) | Reference |
| Oligonucleotide | Glass | APTES/Epoxy-silane mixture | Varies with silane concentration | Dependent on probe density | [1][6] |
| ssDNA | Fe nanoparticles | APTES | Up to 47 mol DNA/mol Fe nanoparticle | Not Reported | [7] |
Table 4: Representative Data on Retained Activity of Immobilized Enzymes
| Enzyme | Support | Immobilization Method | Retained Activity (%) | Reference |
| β-galactosidase | Chitosan-hydroxyapatite | Glutaraldehyde crosslinking | 82.6% after 15 days of storage | |
| Cellulase | Not specified | Covalent attachment | 49% after five cycles | [8] |
| Lipase | Layered silicate | Covalent immobilization | Similar or better than neat enzyme | [9] |
Visualizations
Experimental Workflow
Signaling Pathway Example: EGFR Signaling
Immobilized Epidermal Growth Factor (EGF) can be used to study the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in processes like cell proliferation and migration.
Signaling Pathway Example: Integrin Signaling
Immobilized fibronectin can be used to investigate integrin-mediated cell adhesion and signaling, which plays a key role in cell migration and cytoskeletal organization.
References
- 1. Synergistic effects of epoxy- and amine-silanes on microarray DNA immobilization and hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein adsorption and covalent bonding to silicon nitride surfaces modified with organo-silanes: comparison using AFM, angle-resolved XPS and multivariate ToF-SIMS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Immobilization of DNA on Fe nanoparticles and their hybridization to functionalized surface [inis.iaea.org]
- 8. researchgate.net [researchgate.net]
- 9. real.mtak.hu [real.mtak.hu]
Troubleshooting & Optimization
Controlling the rate of Ethyltriacetoxysilane hydrolysis in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling the hydrolysis rate of Ethyltriacetoxysilane (ETAS) in solution. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to manage this rapid reaction effectively.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving the hydrolysis of this compound.
Question: My ETAS solution is gelling almost instantly upon adding water. How can I slow this down for controlled analysis?
Answer: Instantaneous gelling is a common issue due to the extremely rapid hydrolysis and subsequent condensation of ETAS.[1][2] To achieve a more controlled reaction, consider the following strategies:
-
Solvent System: Avoid direct addition of water. Instead, use a non-aqueous, aprotic solvent (e.g., dry acetone, toluene, or THF) and introduce water in a controlled manner.[3][4] You can use a co-solvent system where one solvent contains the ETAS and the other contains a small, precise amount of water.
-
Temperature Control: Lowering the reaction temperature will decrease the rate of both hydrolysis and condensation.[5][6] Conducting the experiment at sub-ambient temperatures (e.g., 0-4°C) can provide a larger window for analysis.
-
Concentration: High concentrations of ETAS and water will lead to faster reaction rates.[7] Work with dilute solutions of ETAS (e.g., 1-2% v/v) to slow down the process.[3]
-
pH Neutrality: While ETAS hydrolysis is rapid even at neutral pH, acidic or basic conditions can act as catalysts.[8] Ensure your reaction medium is as close to neutral pH as possible if you are not intentionally using a catalyst. The acetic acid produced during hydrolysis will naturally lower the pH, so starting at neutral pH is crucial for initial control.[1][9]
Question: I am observing incomplete hydrolysis or a non-uniform reaction in my system. What are the likely causes?
Answer: Incomplete or non-uniform hydrolysis can result from poor mixing or improper reaction setup.
-
Miscibility: ETAS and water are not perfectly miscible. Inadequate mixing can lead to localized areas of high water concentration, causing rapid, uncontrolled hydrolysis and condensation in those regions, while other areas remain unreacted. Vigorous and continuous stirring is essential.
-
Solvent Choice: The choice of solvent can impact the solubility of both the silane (B1218182) and water, affecting the reaction rate.[10] Protic solvents like ethanol (B145695) can react with ETAS, competing with the hydrolysis reaction.[11]
-
Water Content: Ensure a homogenous distribution of a stoichiometric excess of water to drive the reaction to completion if that is the goal.[12] For controlled partial hydrolysis, the limiting factor must be the amount of water added.
Question: The results of my hydrolysis experiment are not reproducible. What factors should I control more carefully?
Answer: Reproducibility issues often stem from environmental factors and reagent purity.
-
Atmospheric Moisture: ETAS is highly sensitive to atmospheric moisture.[11] All experiments should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.[6]
-
Solvent Purity: Use anhydrous solvents to ensure that the only water present is what you intentionally add.
-
Reagent Quality: Use fresh ETAS from a sealed container.[3] Older or improperly stored reagents may have already partially hydrolyzed.
-
Temperature and pH: Maintain strict control over the reaction temperature and the initial pH of the solution.
Frequently Asked Questions (FAQs)
What is the hydrolysis reaction of this compound (ETAS)?
ETAS reacts with water in a hydrolysis reaction where the three acetoxy groups (-OCOCH₃) are replaced by hydroxyl groups (-OH), forming ethylsilanetriol (a silanol) and three molecules of acetic acid.[1][7]
How fast is the hydrolysis of ETAS?
The hydrolysis of ETAS is extremely rapid, with a reported half-life of less than 13 seconds in moist or aqueous environments at neutral pH.[1][2]
What are the products of ETAS hydrolysis?
The primary products are ethylsilanetriol and acetic acid.[1] The ethylsilanetriol is highly unstable and readily undergoes self-condensation to form siloxane oligomers and polymers (Si-O-Si bonds).[2]
What factors influence the rate of ETAS hydrolysis?
The hydrolysis rate is influenced by several factors:
-
Water Concentration: Higher water concentration leads to a faster reaction rate.[12]
-
pH: The reaction is catalyzed by both acidic and basic conditions, with the slowest rate occurring around neutral pH.[8] However, even at neutral pH, the reaction is very fast.
-
Temperature: Higher temperatures accelerate the hydrolysis rate.[5]
-
Solvent: The choice of solvent affects the solubility and miscibility of reactants, thereby influencing the reaction rate.[13]
-
ETAS Concentration: Higher concentrations of ETAS can lead to a faster reaction rate.[7]
How can I monitor the progress of the hydrolysis reaction?
Spectroscopic techniques are ideal for in-situ monitoring of ETAS hydrolysis:
-
FTIR Spectroscopy: You can monitor the disappearance of the Si-O-C stretching bands and the appearance of a broad band corresponding to Si-OH stretching.[5]
-
NMR Spectroscopy: ¹H NMR can be used to monitor the disappearance of the acetoxy protons and the appearance of acetic acid protons. ²⁹Si NMR is a direct method to observe the changes in the silicon environment as hydrolysis and condensation proceed.
Data Presentation
Table 1: Factors Influencing the Rate of this compound Hydrolysis
| Factor | Effect on Hydrolysis Rate | Rationale |
| Water Concentration | Increased concentration accelerates the rate. | Water is a key reactant in the hydrolysis process.[12] |
| Temperature | Increased temperature accelerates the rate. | Provides more kinetic energy for the reaction to occur.[5] |
| pH | Fastest at acidic or basic pH, slowest at neutral pH. | Both H⁺ and OH⁻ ions can catalyze the hydrolysis reaction.[8] |
| Solvent Polarity | Can affect reactant solubility and reaction rate. | The solvent can influence the miscibility of ETAS and water.[13] |
| ETAS Concentration | Increased concentration can accelerate the rate. | Higher concentration of reactants leads to more frequent molecular collisions.[7] |
| Presence of Alcohols | May decrease the rate of hydrolysis. | Alcohols can compete with water in reacting with ETAS.[11] |
Table 2: Illustrative Examples of ETAS Hydrolysis Rates under Different Conditions (Hypothetical Data)
Disclaimer: The following data is for illustrative purposes to demonstrate the relative effects of different control strategies and is not based on experimentally verified results for ETAS.
| Condition | Solvent | Temperature (°C) | Water (equivalents) | Estimated Half-life |
| 1 (Uncontrolled) | None (bulk water) | 25 | Large Excess | < 13 seconds |
| 2 (Controlled) | Anhydrous Acetone | 25 | 3 | ~ 5 minutes |
| 3 (Highly Controlled) | Anhydrous Toluene | 0 | 1.5 | ~ 30 minutes |
| 4 (Alcohol Co-solvent) | Anhydrous Ethanol | 25 | 3 | ~ 15 minutes |
Experimental Protocols
Protocol 1: Monitoring ETAS Hydrolysis by FTIR Spectroscopy
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Prepare a stock solution of ETAS (e.g., 5% v/v) in a rigorously dried, aprotic solvent (e.g., anhydrous acetone).
-
Prepare a separate stock solution of deionized water in the same anhydrous solvent.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, dry ATR crystal.
-
Place a small aliquot of the ETAS solution onto the ATR crystal and record the initial spectrum (time = 0).
-
Inject a controlled amount of the water/solvent solution into the ETAS solution with vigorous mixing to initiate hydrolysis.
-
Record spectra at regular time intervals (e.g., every 30 seconds or 1 minute).
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the C=O stretching band of the acetoxy group (~1740 cm⁻¹) and the Si-O-C stretching bands.
-
Observe the appearance and growth of the broad O-H stretching band from the silanol (B1196071) groups (~3200-3700 cm⁻¹) and the C=O stretching of acetic acid (~1710 cm⁻¹).[5]
-
Protocol 2: Monitoring ETAS Hydrolysis by ¹H NMR Spectroscopy
-
Instrumentation: Use a high-resolution NMR spectrometer.
-
Sample Preparation:
-
In a dry NMR tube, dissolve a known concentration of ETAS in a deuterated anhydrous aprotic solvent (e.g., acetone-d₆).
-
Add an internal standard (e.g., tetramethylsilane (B1202638) - TMS).
-
Acquire an initial spectrum (time = 0).
-
-
Data Acquisition:
-
Carefully add a precise, sub-stoichiometric amount of D₂O (to avoid a large water peak in the spectrum) to the NMR tube, cap it, and shake vigorously to initiate the reaction.
-
Immediately place the tube in the spectrometer and begin acquiring spectra at regular intervals.
-
-
Data Analysis:
-
Monitor the decrease in the integral of the singlet corresponding to the methyl protons of the acetoxy groups.
-
Observe the increase in the integral of the singlet corresponding to the methyl protons of the formed acetic acid.
-
The rate of hydrolysis can be quantified by comparing the relative integrals of the reactant and product peaks over time.
-
Visualizations
Caption: Reaction pathway of this compound (ETAS) hydrolysis and subsequent condensation.
Caption: Experimental workflow for controlling and monitoring ETAS hydrolysis.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uychem.com [uychem.com]
- 7. innospk.com [innospk.com]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. gelest.com [gelest.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Acetic Acid Corrosion from Ethyltriacetoxysilane
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the corrosive effects of acetic acid, a common byproduct of Ethyltriacetoxysilane (ETAS) hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ETAS) and why does it produce acetic acid?
A1: this compound (ETAS) is an organosilicon compound used as a crosslinking agent and adhesion promoter. It is sensitive to moisture and reacts with water (hydrolysis) to form ethylsilanetriol and three equivalents of acetic acid. This reaction is often the source of corrosive conditions in experimental setups.[1]
Q2: What are the primary corrosive effects of acetic acid in a laboratory setting?
A2: Acetic acid is a corrosive substance that can cause severe damage to various materials.[2][3][4] Inhalation of its vapors can irritate the respiratory tract, and direct contact can lead to skin burns and eye damage.[4][5][6][7] In terms of equipment, it can corrode metals, and attack certain plastics and rubbers, leading to equipment failure and contamination of experiments.[2]
Q3: What are the initial signs of acetic acid corrosion on my equipment?
A3: Visual signs of corrosion on metallic surfaces include discoloration, pitting, and the formation of rust or other corrosion products. For plastics and elastomers, signs of degradation may include swelling, cracking, discoloration, or a change in texture.
Q4: How can I safely handle and store this compound to minimize acetic acid formation?
A4: ETAS should be stored in a cool, dry, and well-ventilated area in a tightly closed container, away from moisture, heat, and direct sunlight.[8] Handling should be done in a fume hood to avoid inhalation of vapors.[5][9]
Troubleshooting Guide
Issue: I am observing unexpected corrosion on my stainless steel (304/316) reaction vessel after a process involving ETAS.
-
Possible Cause: The concentration and temperature of the acetic acid byproduct may have exceeded the resistance limits of the stainless steel grade. While stainless steel offers good resistance, it is not completely immune to acetic acid corrosion, especially at elevated temperatures and high concentrations.[10][11][12]
-
Solution:
-
Neutralize the reaction mixture: After your experiment, neutralize the acetic acid byproduct with a suitable base such as sodium bicarbonate or sodium hydroxide (B78521).[13]
-
Material Upgrade: For more aggressive conditions, consider using a higher-grade alloy such as Hastelloy C276, which offers superior resistance to acetic acid.[11]
-
Temperature Control: If possible, lower the reaction temperature to reduce the corrosion rate.
-
Issue: My polymeric tubing appears swollen and has become brittle.
-
Possible Cause: The tubing material is not chemically compatible with acetic acid. Many common polymers can be attacked by acetic acid, leading to degradation of their mechanical properties.[14][15]
-
Solution:
-
Consult a chemical compatibility chart: Refer to the data tables below to select a polymer with excellent resistance to acetic acid, such as PTFE or PVDF.
-
Immediate Replacement: Replace the compromised tubing immediately to prevent leaks and contamination.
-
Issue: The seals and gaskets in my setup are failing, leading to leaks.
-
Possible Cause: The elastomer used for the seals is not resistant to acetic acid. Acetic acid can cause swelling, hardening, or complete degradation of many common elastomers.
-
Solution:
-
Material Selection: Choose an elastomer with high resistance to acetic acid, such as FFKM (Perfluoroelastomer) or Viton®.[16][17] Refer to the elastomer compatibility table below.
-
Regular Inspection: Implement a regular inspection and replacement schedule for all seals and gaskets in contact with the reaction mixture.
-
Data Presentation
Table 1: Corrosion Rate of Metals in Acetic Acid
| Material | Acetic Acid Concentration (%) | Temperature (°C) | Corrosion Rate (mm/year) | Reference |
| Stainless Steel 304 | 10 | 25 | < 0.1 | [10] |
| Stainless Steel 304 | 99 | 80 | > 1.0 | [11] |
| Stainless Steel 316 | 50 | Boiling | 0.1 - 1.0 | [18] |
| Stainless Steel 316 | 90 | 90 | < 0.1 | [10] |
| Aluminum | 99 | 25 | < 0.1 | [11] |
| Aluminum | 5 | Boiling | > 1.0 | [19] |
| Copper | 2.5 - 20 | 25 | 0.1 - 1.0 | [20] |
Table 2: Chemical Compatibility of Polymers with Acetic Acid
| Polymer | Acetic Acid 10% | Acetic Acid 50% | Glacial Acetic Acid | Reference |
| Polypropylene (PP) | Excellent | Good | Good | [14] |
| Polyvinyl Chloride (PVC) | Good | Fair | Poor | [15] |
| Polytetrafluoroethylene (PTFE) | Excellent | Excellent | Excellent | [21] |
| Polyvinylidene Fluoride (PVDF) | Excellent | Excellent | Excellent | [21] |
Table 3: Chemical Compatibility of Elastomers with Acetic Acid
| Elastomer | Acetic Acid 10% | Acetic Acid 30% | Glacial Acetic Acid | Reference |
| Nitrile (NBR) | Good | Fair | Poor | |
| EPDM | Excellent | Good | Poor | |
| Viton® (FKM) | Excellent | Excellent | Good | [17] |
| Perfluoroelastomer (FFKM) | Excellent | Excellent | Excellent |
Experimental Protocols
Protocol 1: Neutralization of Acetic Acid in a Reaction Mixture
-
Safety Precautions: Perform this procedure in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][9]
-
Prepare Neutralizing Solution: Prepare a saturated solution of sodium bicarbonate (NaHCO₃) in water or a 1M solution of sodium hydroxide (NaOH).
-
Cool the Reaction Mixture: Ensure the reaction mixture containing acetic acid is at room temperature before starting the neutralization process.
-
Slow Addition of Base: Slowly add the neutralizing solution to the acidic mixture while stirring continuously. Be cautious as the reaction can be exothermic and may produce gas (CO₂ if using sodium bicarbonate).[13]
-
Monitor pH: Periodically check the pH of the mixture using a pH meter or pH paper. Continue adding the base until the pH is between 6.0 and 8.0.
-
Dispose of Waste: Dispose of the neutralized solution in accordance with local regulations.
Protocol 2: Material Compatibility Testing
-
Sample Preparation: Cut small coupons of the material to be tested (e.g., metal, polymer, elastomer). Measure and record the initial weight and dimensions of each coupon.
-
Immersion: Immerse the coupons in a solution of acetic acid at a concentration and temperature relevant to your experimental conditions. Ensure the coupons are fully submerged.
-
Exposure Period: Leave the coupons in the solution for a predetermined period (e.g., 24 hours, 7 days).
-
Post-Exposure Analysis:
-
Remove the coupons from the solution and gently clean them with deionized water and a suitable solvent (e.g., acetone) to remove any residue.
-
Dry the coupons thoroughly and re-weigh them.
-
Visually inspect the coupons for any signs of corrosion, discoloration, swelling, or degradation.
-
Calculate the corrosion rate for metallic coupons using the weight loss data.
-
Visualizations
Caption: Troubleshooting workflow for addressing corrosion issues.
Caption: Step-by-step process for neutralizing acidic waste.
References
- 1. nbinno.com [nbinno.com]
- 2. Acetic acid (ethanoic acid) - DCCEEW [dcceew.gov.au]
- 3. Hazardous substance assessment - Acetic acid - Canada.ca [canada.ca]
- 4. What are the side effects of Acetic Acid, Glacial? [synapse.patsnap.com]
- 5. Safety Guidelines for Handling Glacial Acetic Acid in Laboratory Environments [ysxlglacialaceticacid.com]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. Acetic Acid: Everything You Need to Know [arnolditkin.com]
- 8. gelest.com [gelest.com]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 10. bssa.org.uk [bssa.org.uk]
- 11. super-metals.com [super-metals.com]
- 12. Acetic Acid Corrosion CH3COOH Corrosion - Stainless Steel [tubingchina.com]
- 13. laballey.com [laballey.com]
- 14. calpaclab.com [calpaclab.com]
- 15. usplastic.com [usplastic.com]
- 16. trelleborg.com [trelleborg.com]
- 17. rubber-group.com [rubber-group.com]
- 18. content.ampp.org [content.ampp.org]
- 19. content.ampp.org [content.ampp.org]
- 20. Inhibitory protection of copper in acetic acid solutions - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 21. curbellplastics.com [curbellplastics.com]
Preventing aggregation of nanoparticles during Ethyltriacetoxysilane functionalization
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of nanoparticle aggregation during surface functionalization with ethyltriacetoxysilane (ETAS).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of nanoparticle aggregation during functionalization with this compound (ETAS)? A1: The primary cause of aggregation is the uncontrolled hydrolysis and subsequent self-condensation of this compound in the bulk solution, rather than on the nanoparticle surface.[1] ETAS is highly reactive with water, hydrolyzing to form a reactive ethylsilanetriol and acetic acid.[2][3] If excess water is present in the reaction medium, these silanetriol molecules can rapidly condense with each other, forming polysiloxane networks that bridge multiple nanoparticles and cause them to clump together.[1]
Q2: How does water content specifically influence the silanization process? A2: While a small amount of water is necessary to hydrolyze the acetoxy groups on ETAS to form the surface-reactive silanol (B1196071) groups (-Si-OH), excess water is detrimental.[1] The ideal reaction confines this hydrolysis to the nanoparticle surface, where a thin layer of adsorbed water exists. However, excess water in the solvent promotes rapid silane (B1218182) self-condensation in the solution, which is a key cause of aggregation.[4]
Q3: What is the optimal type of solvent for this reaction? A3: The ideal solvent should effectively disperse the nanoparticles and be anhydrous (water-free).[1] Non-polar aprotic solvents, such as dry toluene (B28343) or anhydrous ethanol (B145695), are commonly recommended.[1][4] Using anhydrous solvents minimizes the premature hydrolysis of ETAS in the bulk solution, favoring its reaction with the nanoparticle surface.[4]
Q4: How does pH affect nanoparticle stability during functionalization? A4: The pH of the reaction medium is a critical factor. The hydrolysis of this compound releases acetic acid, which will lower the pH of the solution.[2][3] This change in pH can alter the surface charge of the nanoparticles. If the pH approaches the isoelectric point of the nanoparticles, the repulsive electrostatic forces are minimized, leading to instability and aggregation.[4]
Q5: My nanoparticle solution became cloudy or formed sediment immediately after I added the ETAS. What is the likely cause? A5: Immediate and severe aggregation points to a rapid and uncontrolled hydrolysis and condensation of the silane throughout the solution.[4] This is typically caused by significant water contamination. Key sources to check are the use of non-anhydrous solvents, insufficiently dried nanoparticles, or exposure of the reaction to atmospheric moisture.[1]
Q6: Aggregation is appearing during the purification and washing steps. How can this be prevented? A6: Aggregation during purification is often a mechanical or chemical stability issue. High-speed or prolonged centrifugation can exert forces that overcome the repulsive interactions between functionalized nanoparticles, leading to irreversible aggregation.[4] Additionally, if the nanoparticles are washed or resuspended in a solvent where their new surface chemistry is not stable, it can induce aggregation.[4] It is recommended to use the minimum required centrifugation speed and time and to resuspend the pellet gently, potentially with the aid of a bath sonicator.[4]
Q7: What methods can I use to confirm successful functionalization and evaluate the extent of aggregation? A7: A combination of characterization techniques is recommended:
-
To Assess Aggregation: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the particles in suspension, with an increase indicating aggregation.[5][6] Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) provides direct visual evidence of particle size and aggregation state.[5]
-
To Confirm Functionalization: Fourier-Transform Infrared Spectroscopy (FTIR) can identify the new chemical bonds formed on the nanoparticle surface.[6] Zeta Potential measurements can confirm a change in surface charge post-functionalization. Thermogravimetric Analysis (TGA) can be used to quantify the amount of organic material (the silane) grafted onto the inorganic nanoparticle surface.
Troubleshooting Guide: Preventing Aggregation
This guide provides a systematic approach to identifying and solving common issues leading to nanoparticle aggregation during ETAS functionalization.
| Problem | Potential Cause | Recommended Solution |
| Immediate & Severe Aggregation | Excess Water: Reaction exposed to atmospheric moisture, or use of wet glassware, solvents, or nanoparticles.[1][4] | • Use anhydrous solvents (e.g., dry toluene, anhydrous ethanol). • Thoroughly dry all glassware in an oven before use. • Dry nanoparticles under vacuum before the reaction. • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| High Silane Concentration: A high local concentration of ETAS promotes self-condensation over surface reaction. | • Add the this compound solution dropwise to the nanoparticle suspension while stirring vigorously to ensure uniform mixing.[7] | |
| Gradual Aggregation During Reaction | Incorrect pH: The release of acetic acid shifts the pH towards the nanoparticle's isoelectric point, reducing stability.[2][4] | • If compatible with the nanoparticle system, consider using a non-aqueous buffer or adding a non-nucleophilic base to neutralize the generated acetic acid. |
| Inappropriate Solvent: The solvent does not provide adequate dispersion for the nanoparticles.[1] | • Select a solvent that is known to form a stable colloid with the specific type of nanoparticles being used.[1] | |
| Aggregation During Purification/Washing | High Centrifugation Force: Excessive speed or time overcomes repulsive forces, causing irreversible aggregation.[4] | • Optimize centrifugation by using the minimum speed and time required to pellet the nanoparticles. • Resuspend the pellet gently using a bath sonicator.[4] |
| Solvent Incompatibility: The washing or storage solvent is a poor solvent for the newly functionalized nanoparticle surface.[4][8] | • Ensure the washing and final storage solvents are compatible with the modified hydrophobic surface of the nanoparticles. • Perform a gradual solvent exchange if necessary. | |
| Functionalized Nanoparticles Aggregate in Storage | Insufficient Surface Coverage: Incomplete reaction leaves bare patches on the nanoparticle surface, allowing for aggregation over time. | • Optimize reaction parameters (time, temperature, silane-to-nanoparticle ratio) to achieve a higher grafting density.[7] |
| Inappropriate Storage Buffer: The pH or ionic strength of the storage buffer does not provide sufficient electrostatic or steric stabilization.[4] | • Store the functionalized nanoparticles in a buffer with a pH that maximizes their surface charge and at a low ionic strength.[4] |
Experimental Protocols
Protocol 1: General Surface Functionalization of Silica (B1680970) Nanoparticles with ETAS
This protocol provides a baseline methodology for the surface modification of silica nanoparticles. It should be optimized for specific nanoparticle types and sizes.
Materials:
-
Silica nanoparticles (or other hydroxyl-bearing nanoparticles)
-
This compound (ETAS)
-
Anhydrous Toluene
-
Anhydrous Ethanol
-
Ammonia Solution (for surface activation, if needed)[9]
-
Nitrogen or Argon gas supply
-
Oven-dried glassware (round bottom flask, condenser)
Methodology:
-
Nanoparticle Preparation: Disperse a known quantity of silica nanoparticles in anhydrous toluene. To ensure the removal of adsorbed water, sonicate the suspension and then reflux it in toluene using a Dean-Stark trap for 1-2 hours. Cool the suspension to room temperature under an inert atmosphere.
-
Surface Activation (Optional): For some materials, activating surface hydroxyl groups can improve reaction efficiency. This step should be performed with caution to avoid introducing excess water.
-
Silanization Reaction: Place the nanoparticle suspension in a round bottom flask under a nitrogen or argon atmosphere.[9] While stirring vigorously, add the desired amount of this compound dropwise. A common starting point is a 10-fold molar excess of silane relative to the estimated surface silanol groups.[9]
-
Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 12-24 hours with continuous stirring to promote the formation of a covalent bond.[9]
-
Purification: After the reaction, allow the mixture to cool completely to room temperature.
-
Washing:
-
Centrifuge the suspension to pellet the modified nanoparticles. Use the lowest speed and shortest time that effectively separates the particles.[4]
-
Discard the supernatant containing excess silane.
-
Resuspend the pellet in fresh anhydrous toluene and sonicate briefly in a bath sonicator to redisperse.
-
Repeat the centrifugation and resuspension steps at least three times to thoroughly remove unreacted silane and byproducts.
-
Perform a final wash with anhydrous ethanol if that is the desired final solvent.
-
-
Storage: Resuspend the purified, functionalized nanoparticles in an appropriate anhydrous solvent for storage.
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in the appropriate solvent (e.g., the same anhydrous solvent used for the reaction) to an appropriate concentration for DLS analysis (typically in the ppm range). Ensure the sample is well-dispersed via brief bath sonication before measurement.
-
Measurement: Transfer the diluted sample to a clean cuvette. Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Analysis: Perform the measurement to obtain the particle size distribution and the average hydrodynamic diameter (Z-average). Compare the size of the nanoparticles before and after functionalization. A significant increase in size or the appearance of multiple peaks suggests aggregation.[6]
Visual Workflow and Troubleshooting Guides
Caption: Workflow for ETAS functionalization and aggregation pathways.
Caption: Troubleshooting logic for nanoparticle aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Surface modification of silica nanoparticles to reduce aggregation and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface Functionalization of Nanoparticles for Enhanced Electrostatic Adsorption of Biomolecules | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Fine and Nanoparticle Adhesion and Aggregation Behaviour Characterisation and Control [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
Achieving uniform and defect-free Ethyltriacetoxysilane coatings
Welcome to the technical support center for achieving uniform and defect-free Ethyltriacetoxysilane (ETAS) coatings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ETAS) and what are its primary applications in coatings?
This compound (ETAS) is an organosilicon compound used as a crosslinking agent and adhesion promoter in various coating applications. Its primary function is to form a durable, uniform film that enhances the bonding between organic and inorganic materials. It is commonly used in the formulation of silicone sealants, protective coatings, and as a surface modifier to impart hydrophobicity.
Q2: How does ETAS form a coating?
ETAS coatings are formed through a two-step reaction: hydrolysis and condensation. In the presence of moisture (from the atmosphere or the substrate surface), the acetoxy groups of ETAS hydrolyze to form reactive silanol (B1196071) groups (-SiOH) and acetic acid as a byproduct. These silanol groups then condense with each other (forming Si-O-Si bonds) and with hydroxyl groups on the substrate surface (e.g., glass, metal oxides) to create a cross-linked, three-dimensional siloxane network that constitutes the coating.
Q3: What are the key factors influencing the quality of ETAS coatings?
The quality of ETAS coatings is primarily influenced by:
-
Substrate Preparation: A clean and activated surface is crucial for good adhesion.
-
ETAS Concentration: The concentration of ETAS in the solvent affects the final film thickness and uniformity.
-
Environmental Conditions: Ambient humidity and temperature play a significant role in the hydrolysis and condensation rates.
-
Curing Parameters: Proper time and temperature are necessary for the completion of the condensation reaction and the formation of a stable film.
-
Solution Age: The properties of the ETAS solution can change over time due to premature hydrolysis and condensation.
Q4: What safety precautions should be taken when working with ETAS?
ETAS is a moisture-sensitive and corrosive compound. It releases acetic acid upon hydrolysis, which has a strong vinegar-like odor and can be irritating. Therefore, it is essential to:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Store ETAS in a tightly sealed container in a cool, dry place away from moisture.
Troubleshooting Guide
This guide addresses common issues encountered during the application of ETAS coatings.
| Problem | Potential Cause | Recommended Solution |
| Hazy or Milky Appearance | - Incomplete hydrolysis or condensation.- Rapid solvent evaporation trapping moisture.- Aggregation of silane (B1218182) molecules in the solution.- High humidity during application. | - Ensure proper curing time and temperature.- Use a solvent with a lower vapor pressure.- Prepare fresh ETAS solution before use.- Control the ambient humidity to a moderate level (e.g., 30-50% RH). |
| Cracking of the Coating | - Coating is too thick.- Excessive stress due to rapid curing.- Mismatch in the coefficient of thermal expansion between the coating and the substrate. | - Reduce the ETAS concentration in the solution.- Decrease the withdrawal speed in dip coating or the spin speed in spin coating.- Implement a slower, more gradual curing process. |
| Poor Adhesion/Delamination | - Inadequate surface preparation (contamination, lack of hydroxyl groups). - Incomplete curing.- Insufficient moisture for hydrolysis. | - Thoroughly clean and activate the substrate surface (e.g., with piranha solution, plasma treatment, or sonication in solvents).- Ensure complete curing by optimizing time and temperature.- Maintain adequate humidity during the coating process. |
| Non-uniform Coating (Streaks, Comet Tails) | - Improper dispensing of the solution in spin coating.- Particulate contamination on the substrate or in the solution.- Vibration during dip coating or spin coating. | - Dispense the solution at the center of the substrate for spin coating.- Filter the ETAS solution and ensure a clean working environment.- Use a vibration-free coating setup. |
| Dewetting | - Low surface energy of the substrate.- Contamination on the substrate surface. | - Increase the surface energy of the substrate through appropriate cleaning and activation.- Ensure the substrate is completely free of organic residues. |
Experimental Protocols
Surface Preparation (General)
Proper surface preparation is critical for achieving a high-quality ETAS coating. The goal is to create a clean surface with a high density of hydroxyl (-OH) groups for covalent bonding with the silane.
For Glass and Silicon Substrates:
-
Sonicate the substrates in a detergent solution (e.g., 2% Hellmanex) for 15-20 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
Sonicate in acetone (B3395972) for 10-15 minutes.
-
Sonicate in isopropanol (B130326) for 10-15 minutes.
-
Rinse again with DI water.
-
Dry the substrates with a stream of nitrogen gas or in an oven at 110-120°C for at least 30 minutes before use.
-
For enhanced activation, treat the substrates with oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care ).
For Metal Substrates (e.g., Aluminum, Steel):
-
Degrease the surface by sonicating in acetone and then isopropanol.
-
Perform an alkaline or acidic etching to remove the native oxide layer and create a fresh, reactive surface.
-
Rinse thoroughly with DI water.
-
Dry with nitrogen gas or in an oven.
ETAS Solution Preparation
ETAS is highly reactive with water. Therefore, solutions should be prepared in anhydrous solvents.
-
Use an anhydrous solvent such as ethanol (B145695), isopropanol, or toluene.
-
For controlled hydrolysis, a small, precise amount of water can be added to the solvent before introducing the ETAS. A common starting point is a 95:5 (v/v) mixture of anhydrous ethanol and DI water.
-
Add ETAS to the solvent mixture to the desired concentration (typically 1-5% v/v). Stir the solution gently for 5-10 minutes to allow for hydrolysis to begin before application.
-
It is recommended to use the solution shortly after preparation to avoid excessive self-condensation.
Coating Application Methods
1. Dip Coating Protocol
Dip coating is a simple method for coating substrates of various shapes.
-
Immerse the prepared substrate into the ETAS solution at a constant speed.
-
Allow the substrate to remain in the solution for a dwell time of 1-2 minutes to ensure complete wetting.
-
Withdraw the substrate from the solution at a constant, controlled speed. The withdrawal speed is a critical parameter that influences the film thickness.
-
Allow the solvent to evaporate.
-
Cure the coated substrate as described in the curing protocol below.
| Parameter | Typical Range | Effect on Coating Thickness |
| ETAS Concentration | 1 - 5% (v/v) | Higher concentration leads to a thicker film. |
| Withdrawal Speed | 1 - 10 mm/s | Higher speed generally results in a thicker film. |
| Dwell Time | 1 - 2 minutes | Minimal effect on thickness, but ensures complete wetting. |
2. Spin Coating Protocol
Spin coating is ideal for producing highly uniform thin films on flat substrates.
-
Place the prepared substrate on the spin coater chuck and ensure it is centered.
-
Dispense the ETAS solution onto the center of the substrate. The volume should be sufficient to cover the entire surface during spinning.
-
Start the spin coater. A two-step process is often used:
-
Spread Cycle: A low spin speed (e.g., 500 rpm) for 5-10 seconds to allow the solution to spread across the substrate.
-
Thinning Cycle: A higher spin speed (e.g., 2000-5000 rpm) for 30-60 seconds to achieve the desired film thickness.
-
-
Stop the spin coater and carefully remove the substrate.
-
Cure the coated substrate.
| Parameter | Typical Range | Effect on Coating Thickness |
| ETAS Concentration | 1 - 5% (v/v) | Higher concentration leads to a thicker film. |
| Spin Speed (Thinning) | 1000 - 6000 rpm | Higher speed results in a thinner film. |
| Spin Time | 30 - 60 seconds | Longer time can lead to a slightly thinner film, but the effect diminishes after the initial seconds. |
| Acceleration | 1000 - 3000 rpm/s | Can affect the uniformity, especially at the edges. |
Curing Protocol
Curing is essential for the formation of a stable and durable siloxane network.
-
After coating, the substrates can be left at ambient conditions for a short period (10-15 minutes) to allow for initial solvent evaporation and hydrolysis.
-
For complete condensation and covalent bonding to the substrate, a thermal curing step is recommended.
-
Place the coated substrates in an oven at 110-120°C for 30-60 minutes.
| Parameter | Typical Range | Effect on Coating |
| Curing Temperature | 110 - 120 °C | Ensures efficient condensation and strong adhesion. Higher temperatures may cause degradation. |
| Curing Time | 30 - 60 minutes | Sufficient time is needed for the cross-linking reactions to complete. |
| Humidity | 30 - 50% RH | Provides the necessary water for hydrolysis without causing excessive condensation in the solution. |
Adhesion Testing
To evaluate the quality of the bond between the ETAS coating and the substrate, several adhesion tests can be performed.
| Test Method | Description | Standard |
| Cross-Hatch Test | A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and then removed. The amount of coating lifted off is assessed. | ASTM D3359 |
| Pull-Off Test | A dolly is glued to the coating surface, and a tensile force is applied to pull the dolly off. The force required to detach the coating is measured. | ASTM D4541, ISO 4624 |
| Knife Adhesion Test | A simple qualitative test where a utility knife is used to attempt to lift the coating from the substrate. The difficulty of removal is assessed. | ASTM D6677 |
Visualizations
Technical Support Center: Troubleshooting Adhesion for Ethyltriacetoxysilane-Based Coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyltriacetoxysilane (ETAS)-based coatings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ETAS) and how does it promote adhesion?
A1: this compound (ETAS) is an organosilane compound used as a crosslinking agent and adhesion promoter in coatings and sealants.[1][2][3] Its adhesion mechanism involves a two-step process initiated by moisture:
-
Hydrolysis: In the presence of water, the acetoxy groups of ETAS hydrolyze to form reactive silanol (B1196071) groups (-Si-OH), releasing acetic acid as a byproduct.[4][5][6]
-
Condensation: These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates (like glass, metal, or ceramics), forming strong, covalent Si-O-substrate bonds. They also self-condense to form a durable, crosslinked siloxane (Si-O-Si) network within the coating.[4][7] This creates a chemical bridge between the coating and the substrate, significantly enhancing adhesion.[4]
Q2: My ETAS-based coating is showing poor adhesion. What are the common causes?
A2: Poor adhesion of ETAS-based coatings can typically be attributed to one or more of the following factors:
-
Improper Substrate Preparation: This is the most common cause. Contaminants like oils, grease, dust, or moisture on the substrate surface can interfere with the chemical bonding of the silane (B1218182).[8][9] The surface may also lack the appropriate roughness for mechanical interlocking.[8]
-
Inadequate Curing Conditions: ETAS coatings are moisture-cured. Insufficient humidity can lead to incomplete hydrolysis and condensation, resulting in a weak bond.[10] Conversely, excessively high humidity can also negatively impact adhesion.[11] Temperature also plays a crucial role, as it affects the reaction rate.[10][12]
-
Incorrect Formulation: The concentration of ETAS in the coating formulation is critical. Too little may not provide enough bonding sites, while too much can lead to a brittle coating layer.[13]
-
Coating Application Issues: Applying the coating too thickly can result in a weak, poorly adhered film.[13]
Q3: How do I differentiate between adhesive and cohesive failure, and what do they indicate?
A3: Understanding the type of failure is key to diagnosing the problem:
-
Adhesive Failure: This occurs when the coating delaminates from the substrate, leaving the substrate surface exposed.[14] It indicates a problem at the coating-substrate interface, most often due to poor surface preparation, contamination, or improper wetting of the surface by the coating.
-
Cohesive Failure: This is characterized by the coating splitting, leaving a layer of the coating on both the substrate and the detached portion.[14] This suggests that the bond to the substrate is stronger than the internal strength of the coating itself. This could be due to formulation issues, such as incorrect curing or the presence of weak boundary layers within the coating.
Q4: Can I use an ETAS-based formulation as a primer?
A4: Yes, silanes like ETAS are often used in primer formulations to enhance the adhesion of subsequent coating layers. A dilute solution of the silane can be applied to the substrate to create a chemically receptive surface for the topcoat.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common adhesion problems with ETAS-based coatings.
Problem: Coating peels or flakes off the substrate easily (Adhesive Failure)
| Potential Cause | Recommended Action |
| Surface Contamination | Ensure the substrate is thoroughly cleaned to remove all oils, grease, dust, and other contaminants. Use appropriate solvents or plasma cleaning methods.[8] |
| Moisture on Substrate | The substrate must be completely dry before coating application. Moisture can interfere with the initial hydrolysis and bonding of ETAS to the surface. |
| Inadequate Surface Roughness | For some substrates, mechanical abrasion (e.g., sandblasting) can increase surface area and provide better mechanical interlocking for the coating. |
| Low Surface Energy of Substrate | The coating may not be wetting the surface properly. Consider a corona or plasma treatment to increase the surface energy of the substrate. |
| Incorrect Curing Environment (Low Humidity) | ETAS is a moisture-curing system. Ensure the relative humidity is within the recommended range (typically 40-60%) during curing to allow for proper hydrolysis and condensation. |
Problem: Coating cracks or splits, but remains on the substrate (Cohesive Failure)
| Potential Cause | Recommended Action |
| Incomplete Curing | Verify that the coating has been allowed to cure for the recommended time at the appropriate temperature and humidity. Low temperatures can slow down the curing process significantly.[10][12] |
| Incorrect ETAS Concentration | An excessively high concentration of ETAS can lead to a brittle coating. Review the formulation and consider reducing the silane content.[13] |
| Coating Applied Too Thickly | Thick coating layers can build up internal stress, leading to cracking. Apply thinner, more uniform coats. |
| Formulation Incompatibility | Ensure all components in the coating formulation are compatible and that no unintended reactions are occurring that could weaken the coating's internal strength. |
Data on Factors Influencing Adhesion Strength
The following table summarizes the general effects of various parameters on the adhesion of silane-based coatings. Exact values can vary significantly based on the specific formulation, substrate, and testing method.
| Parameter | Condition | Effect on Adhesion Strength | Example Pull-Off Strength (MPa) |
| Curing Temperature | Increased Temperature (e.g., from 80°C to 125°C) | Generally increases adhesion up to an optimal point by promoting more complete condensation. | 1.33 - 1.53 (for a silane primer system) |
| Curing Time | Increased Duration | Generally improves adhesion as it allows for more complete hydrolysis and condensation reactions. | - |
| Relative Humidity | High Humidity (e.g., >70%) | Can decrease adhesion by interfering with the bonding process at the substrate interface.[11] | - |
| Substrate Type | Varies (e.g., Steel vs. Aluminum) | Adhesion is highly dependent on the availability of hydroxyl groups on the substrate surface for bonding. | Up to 3.86 on breeze block, 2.01 on concrete (for a mortar) |
| Surface Roughness (Ra) | Increased Roughness | Generally increases adhesion by providing better mechanical interlocking. | 3.03 (on steel with SA 2.5 blasting) |
Experimental Protocols
Adhesion Testing Methodologies
1. ASTM D3359: Standard Test Methods for Rating Adhesion by Tape Test
This method provides a qualitative assessment of the adhesion of a coating to a substrate by applying and removing pressure-sensitive tape over cuts made in the coating.[2]
-
Method A (X-Cut): Primarily for coatings thicker than 125 µm.
-
Make two intersecting cuts (30-45° angle) through the coating to the substrate to form an "X".
-
Apply a specified pressure-sensitive tape over the center of the "X".
-
Press the tape firmly with a pencil eraser to ensure good contact.
-
Within 90 seconds of application, rapidly pull the tape back on itself at a 180° angle.
-
Rate the adhesion on a scale of 5A (no peeling or removal) to 0A (removal beyond the "X").
-
-
Method B (Cross-Cut): For coatings up to 125 µm thick.
-
Make a series of parallel cuts through the coating to the substrate, followed by a second set of cuts perpendicular to the first, creating a lattice pattern.[2]
-
Apply the tape as in Method A.
-
Remove the tape as in Method A.
-
Rate the adhesion on a scale of 5B (no detachment) to 0B (over 65% of the area is removed).
-
2. ASTM D4541: Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers
This method provides a quantitative measure of the adhesion strength of a coating by measuring the force required to pull a test dolly off the coated surface.
-
Preparation:
-
Select a flat, representative area of the coated surface.
-
Clean the surface of the coating and the face of the test dolly.
-
Mix a suitable two-part epoxy adhesive.
-
-
Application:
-
Apply a uniform layer of the adhesive to the dolly face.
-
Press the dolly onto the coated surface and remove any excess adhesive.
-
Allow the adhesive to cure completely as per the manufacturer's instructions.
-
-
Testing:
-
If required, cut around the dolly through the coating to the substrate.
-
Attach the pull-off adhesion tester to the dolly.
-
Apply a perpendicular tensile force at a steady rate until the dolly pulls off.
-
-
Evaluation:
-
Record the pull-off force in MPa or psi.
-
Examine the dolly face and the test surface to determine the nature of the failure (adhesive, cohesive, or glue failure).[14]
-
Visualizations
Chemical Pathway for ETAS Adhesion
Caption: ETAS Adhesion Mechanism
Troubleshooting Workflow for Poor Adhesion
Caption: Adhesion Troubleshooting Flowchart
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of commercial adhesive with/without silane on the bond strength of resin-based composite repaired within twenty-four hours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mic-energy.com [mic-energy.com]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. iieta.org [iieta.org]
- 12. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Ethyltriacetoxysilane (ETAS) Concentration for Surface Treatment
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Ethyltriacetoxysilane (ETAS) for surface treatment. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (ETAS) in surface treatment?
A1: this compound (ETAS) is a versatile organosilane compound primarily used as a crosslinking agent, adhesion promoter, and surface modifier.[1][2] Its main role is to form a durable chemical bridge between inorganic substrates (like glass, silica, or metals) and organic polymers or coatings.[2] Upon exposure to moisture, the acetoxy groups of ETAS hydrolyze, releasing acetic acid and forming reactive silanol (B1196071) groups.[1][2] These silanols can then condense with hydroxyl groups on the substrate surface and with each other to form a stable, crosslinked siloxane layer.[1]
Q2: What is a typical concentration range for ETAS in a surface treatment solution?
A2: The optimal concentration of ETAS is highly dependent on the specific substrate, the desired surface properties (e.g., hydrophobicity), and the application. However, a general starting range is typically between 1% and 5% (v/v) in a suitable anhydrous solvent, such as ethanol (B145695) or acetone (B3395972). It is always recommended to perform a concentration optimization study for your specific system.
Q3: How should I prepare the ETAS silanization solution?
A3: ETAS is sensitive to moisture and will hydrolyze upon contact with water.[1] Therefore, it is crucial to use anhydrous solvents and prepare the solution immediately before use to ensure consistency. A common procedure is to add the desired volume of ETAS to the anhydrous solvent and mix thoroughly. For controlled hydrolysis, a very small, measured amount of water can be added to the solvent before introducing the ETAS.
Q4: Is a curing step necessary after ETAS treatment?
A4: Yes, a curing or annealing step is critical for forming a stable and durable silane (B1218182) layer. Curing promotes the covalent bonding between the silanol groups of the hydrolyzed ETAS and the hydroxyl groups on the substrate surface, as well as the crosslinking between adjacent silane molecules. This is typically achieved by heating the coated substrate in an oven.
Q5: How can I determine if the ETAS surface treatment was successful?
A5: A common and straightforward method to assess the success of the surface treatment is by measuring the static water contact angle on the modified surface. A successful hydrophobic treatment will result in a significant increase in the water contact angle compared to the untreated substrate. Other surface characterization techniques such as Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS) can provide more detailed information on surface topography, roughness, and elemental composition.[3]
Troubleshooting Guide
Issue 1: The treated surface is not sufficiently hydrophobic (low water contact angle).
| Possible Cause | Troubleshooting Step |
| Insufficient ETAS Concentration | Increase the concentration of ETAS in the solution. Perform a concentration gradient experiment to find the optimal concentration for your substrate. |
| Incomplete Hydrolysis | Ensure a controlled amount of moisture is available for hydrolysis. This can be from atmospheric humidity in a controlled environment or by adding a small, precise amount of water to the solvent. |
| Inadequate Curing | Increase the curing temperature or time to ensure complete condensation and crosslinking of the silane layer. |
| Poor Substrate Preparation | Ensure the substrate is thoroughly cleaned and activated to expose a sufficient number of hydroxyl groups for the silane to react with. |
Issue 2: The coated surface appears hazy, cloudy, or has a whitish residue.
| Possible Cause | Troubleshooting Step |
| Excessive ETAS Concentration | A high concentration can lead to uncontrolled polymerization and the formation of polysiloxane aggregates in the solution, which then deposit on the surface. Reduce the ETAS concentration. |
| Premature Hydrolysis and Condensation | This occurs when the ETAS solution is exposed to excessive moisture before or during application, leading to the formation of silane oligomers and polymers in the solution. Prepare fresh solutions immediately before use in an anhydrous solvent and a controlled low-humidity environment. |
| Inadequate Rinsing | Physisorbed (loosely bound) silane molecules and aggregates may not have been removed. Ensure thorough rinsing with the appropriate solvent after the incubation step. |
Issue 3: The coating is uneven or has streaks.
| Possible Cause | Troubleshooting Step |
| Uneven Application | Ensure the substrate is fully and uniformly immersed in the ETAS solution. For spin-coating or dip-coating, optimize the coating parameters (e.g., rotation speed, withdrawal speed). |
| Contaminated Substrate | Any contaminants on the substrate surface can interfere with the uniform deposition of the silane layer. Re-evaluate and optimize the substrate cleaning protocol. |
| Solution Instability | If the solution has started to polymerize, it will not coat evenly. Use a freshly prepared solution for each coating. |
Issue 4: Poor adhesion of a subsequent layer to the ETAS-treated surface.
| Possible Cause | Troubleshooting Step |
| Incomplete Silane Layer Formation | A low density of the silane layer will result in fewer functional groups available for bonding with the subsequent layer. Optimize the ETAS concentration, incubation time, and curing parameters. |
| Contamination After Treatment | The silanized surface can become contaminated if not handled properly. Store the treated substrates in a clean, dry environment and apply the subsequent layer as soon as possible. |
| Chemical Incompatibility | Ensure that the chemistry of the subsequent layer is compatible with the ethyl group of the ETAS. |
Data Presentation
Table 1: Effect of ETAS Concentration on Water Contact Angle
This table provides representative data on how varying the concentration of ETAS in an ethanol solution can affect the hydrophobicity of a glass surface, as measured by the static water contact angle.
| ETAS Concentration (% v/v in Ethanol) | Incubation Time (minutes) | Curing Temperature (°C) | Curing Time (minutes) | Average Water Contact Angle (°) | Surface Appearance |
| 0 (Control - Untreated Glass) | N/A | N/A | N/A | 35 ± 3 | Clear |
| 0.5 | 60 | 110 | 60 | 65 ± 4 | Clear |
| 1.0 | 60 | 110 | 60 | 78 ± 3 | Clear |
| 2.0 | 60 | 110 | 60 | 92 ± 2 | Clear |
| 5.0 | 60 | 110 | 60 | 105 ± 3 | Clear |
| 10.0 | 60 | 110 | 60 | 108 ± 4 | Slight Haze |
Table 2: Influence of ETAS Concentration on Adhesion Strength
This table illustrates the effect of ETAS concentration as an adhesion promoter on the pull-off adhesion strength of a subsequent epoxy coating on a glass substrate.
| ETAS Concentration (% v/v in Toluene) | Curing Temperature (°C) | Curing Time (minutes) | Pull-off Adhesion Strength (MPa) | Mode of Failure |
| 0 (No ETAS) | 120 | 60 | 2.5 ± 0.4 | Adhesive (at substrate-coating interface) |
| 1.0 | 120 | 60 | 4.8 ± 0.5 | Mixed (Adhesive/Cohesive) |
| 2.0 | 120 | 60 | 6.2 ± 0.6 | Cohesive (within the coating) |
| 5.0 | 120 | 60 | 6.5 ± 0.5 | Cohesive (within the coating) |
Experimental Protocols
Protocol 1: Surface Modification of Glass Substrates with ETAS
This protocol details a general procedure for treating glass slides with ETAS to create a hydrophobic surface.
Materials:
-
Glass microscope slides
-
This compound (ETAS)
-
Anhydrous Ethanol
-
Acetone
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: a. Sonicate glass slides in acetone for 15 minutes. b. Sonicate in anhydrous ethanol for 15 minutes. c. Rinse thoroughly with DI water. d. Dry the slides under a stream of nitrogen gas.
-
Surface Activation (Hydroxylation): a. Treat the cleaned and dried glass slides with oxygen plasma for 2 minutes to generate hydroxyl (-OH) groups on the surface. b. Alternatively, immerse the slides in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment. c. Rinse the activated slides extensively with DI water and dry with nitrogen gas.
-
Silanization Solution Preparation: a. Immediately before use, prepare the desired concentration of ETAS (e.g., 2% v/v) in anhydrous ethanol in a clean, dry container.
-
Surface Modification: a. Immerse the activated and dried glass slides in the freshly prepared ETAS solution for 60 minutes at room temperature. Ensure the container is sealed to minimize exposure to atmospheric moisture.
-
Rinsing: a. Remove the slides from the ETAS solution and rinse them thoroughly with anhydrous ethanol to remove any unreacted or loosely bound silane.
-
Curing: a. Dry the rinsed slides with nitrogen gas. b. Place the slides in an oven at 110°C for 60 minutes to cure the silane layer.
-
Characterization: a. After cooling to room temperature, the slides are ready for characterization (e.g., contact angle measurement) or further use.
Protocol 2: Water Contact Angle Measurement
This protocol describes the measurement of the static water contact angle using a goniometer.
Materials:
-
Goniometer with a camera and analysis software
-
Microsyringe
-
High-purity deionized (DI) water
-
ETAS-treated substrate
Procedure:
-
Place the ETAS-treated substrate on the sample stage of the goniometer.
-
Fill the microsyringe with DI water.
-
Carefully dispense a small droplet of water (typically 2-5 µL) onto the surface of the substrate.
-
Use the goniometer's camera to capture a clear image of the droplet profile.
-
The software will analyze the image and calculate the contact angle at the three-phase (solid-liquid-vapor) contact line.
-
Repeat the measurement at several different locations on the surface to obtain an average value and assess the uniformity of the coating.
Visualizations
Caption: Experimental workflow for surface treatment with this compound (ETAS).
References
Influence of curing temperature and time on Ethyltriacetoxysilane films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyltriacetoxysilane (ETAS) films.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental curing mechanism of an this compound (ETAS) film?
A1: The curing of an ETAS film is a two-step moisture-activated process:
-
Hydrolysis: ETAS reacts with atmospheric moisture, leading to the replacement of its acetoxy groups (-OCOCH₃) with hydroxyl groups (-OH), forming a silanol (B1196071) intermediate. Acetic acid is released as a byproduct during this step, which can be detected by its characteristic vinegar-like odor.[1]
-
Condensation: The newly formed silanol groups are highly reactive and condense with each other to form stable siloxane bonds (Si-O-Si). This process releases water and results in a cross-linked, three-dimensional network, which constitutes the cured film.[2]
The overall curing process is influenced by ambient humidity, temperature, and the presence of catalysts.
Q2: How do curing temperature and time generally affect the properties of the final ETAS film?
A2: Curing temperature and time are critical parameters that significantly influence the final properties of the ETAS film. Generally, higher temperatures accelerate both the hydrolysis and condensation reactions.[3]
-
Increased Curing Temperature:
-
Leads to a higher crosslink density, resulting in a harder and more rigid film.
-
Can improve adhesion to the substrate up to an optimal temperature.
-
May enhance chemical and solvent resistance due to a more complete network formation.[4]
-
Excessively high temperatures can cause film defects such as brittleness, cracking, or discoloration.
-
-
Increased Curing Time:
-
Allows for more complete reaction and cross-linking, especially at lower temperatures.
-
Can lead to improved mechanical properties like tensile strength and hardness.
-
Helps to ensure the evaporation of residual acetic acid and water from the film.
-
The interplay between temperature and time is crucial. A shorter curing time at a higher temperature can potentially achieve a similar degree of cure as a longer time at a lower temperature. However, optimal conditions must be determined experimentally for each specific application.
Q3: What are the expected trends in the mechanical and adhesive properties of ETAS films with varying curing conditions?
Table 1: Illustrative Example of the Effect of Curing Temperature on ETAS Film Properties (Curing Time: 24 hours)
| Curing Temperature (°C) | Pencil Hardness (ASTM D3363) | Adhesion (Cross-hatch, ASTM D3359) | Solvent Resistance (MEK rubs) |
| 25 (Room Temp) | HB | 4B | 50 |
| 60 | F | 5B | 100 |
| 100 | 2H | 5B | >200 |
| 150 | 3H | 4B | >200 |
Table 2: Illustrative Example of the Effect of Curing Time on ETAS Film Properties (Curing Temperature: 60°C)
| Curing Time (hours) | Pencil Hardness (ASTM D3363) | Adhesion (Cross-hatch, ASTM D3359) | Solvent Resistance (MEK rubs) |
| 4 | B | 3B | 40 |
| 8 | HB | 4B | 75 |
| 24 | F | 5B | 100 |
| 48 | H | 5B | 120 |
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Film is tacky or soft after expected curing time. | - Insufficient ambient moisture for hydrolysis.- Curing temperature is too low.- Insufficient curing time. | - Increase the relative humidity of the curing environment (e.g., place in a humidity chamber at 50-70% RH).- Increase the curing temperature within a reasonable range (e.g., 60-100°C).- Extend the curing time. |
| Film is brittle and cracks. | - Curing temperature is too high, causing excessive shrinkage and stress.- The film is too thick, leading to uneven curing and stress buildup.- The substrate has a significantly different coefficient of thermal expansion. | - Reduce the curing temperature.- Apply a thinner film.- Consider a more flexible silane (B1218182) co-monomer if the application allows. |
| Poor adhesion to the substrate. | - Improper substrate cleaning or preparation.- Low surface energy of the substrate.- Incomplete curing of the film. | - Thoroughly clean the substrate with appropriate solvents to remove any contaminants.- Consider a surface pretreatment such as plasma or corona treatment to increase surface energy.- Ensure complete curing by optimizing temperature and time. |
| Film appears cloudy or hazy. | - Premature hydrolysis of ETAS before film application.- Trapped moisture or acetic acid byproduct. | - Handle ETAS in a dry environment and minimize exposure to atmospheric moisture before application.- Cure at a slightly elevated temperature with good ventilation to facilitate the removal of byproducts. |
| Strong vinegar smell persists after curing. | - Incomplete removal of the acetic acid byproduct. | - Extend the curing time or perform a post-cure at a slightly elevated temperature (e.g., 60°C) with good ventilation. |
Experimental Protocols
1. Preparation of ETAS Films
-
Materials: this compound (ETAS), suitable solvent (e.g., anhydrous toluene (B28343) or xylene, if dilution is necessary), substrate (e.g., glass slides, silicon wafers, or metal panels).
-
Procedure:
-
Ensure the substrate is meticulously cleaned. This can involve sonication in a series of solvents such as acetone (B3395972) and isopropanol, followed by drying with a stream of nitrogen.
-
If necessary, prepare a solution of ETAS in an anhydrous solvent in a controlled, low-humidity environment (e.g., a glove box).
-
Apply the ETAS solution to the substrate using a suitable technique such as spin coating, dip coating, or casting.
-
Immediately transfer the coated substrate to a curing chamber with controlled temperature and humidity.
-
2. Characterization of Cured ETAS Films
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To monitor the curing process by observing changes in chemical bonds.
-
Methodology: Acquire FTIR spectra of the film at different curing intervals. Look for the disappearance of the C=O stretching band of the acetoxy group and the appearance of a broad Si-O-Si stretching band, indicating the formation of the siloxane network.
-
-
Pencil Hardness Test (ASTM D3363):
-
Purpose: To assess the surface hardness of the cured film.
-
Methodology: A set of calibrated pencils of increasing hardness are pushed against the film surface at a specific angle and pressure. The hardness is reported as the grade of the hardest pencil that does not scratch the film.
-
-
Cross-Hatch Adhesion Test (ASTM D3359):
-
Purpose: To evaluate the adhesion of the film to the substrate.
-
Methodology: A lattice pattern is cut into the film down to the substrate. A pressure-sensitive tape is applied over the lattice and then rapidly pulled off. The adhesion is rated based on the amount of the coating that is removed.
-
-
Solvent Resistance Test (ASTM D5402):
-
Purpose: To assess the film's resistance to chemical attack.
-
Methodology: A cloth saturated with a solvent (e.g., methyl ethyl ketone - MEK) is rubbed back and forth over the film surface with a specified pressure. The number of double rubs until the film is removed is recorded.
-
Visualizations
Caption: The two-stage curing process of this compound films.
Caption: A logical workflow for troubleshooting common ETAS film defects.
References
Stability of Ethyltriacetoxysilane solutions for coating applications
Welcome to the technical support center for Ethyltriacetoxysilane (ETAS) solutions. This guide is designed for researchers, scientists, and development professionals to address common challenges and questions related to the stability and application of ETAS for coatings.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a simple question-and-answer format.
Q1: Why did my ETAS solution become cloudy or gel prematurely in the container?
A1: Premature gelling or cloudiness occurs when the ETAS hydrolyzes and condenses before application. This is almost always caused by unintentional exposure to moisture.
-
Possible Causes:
-
High Ambient Humidity: Storing or handling the solution in a high-humidity environment can introduce atmospheric moisture.
-
Contaminated Solvents: Using solvents that have not been properly dried (e.g., containing residual water) will initiate the reaction.
-
Improper Storage: Containers that are not properly sealed or are made of materials that adsorb moisture can lead to premature reaction.[1]
-
-
Solutions:
-
Work in a controlled environment, such as a glove box or under a dry inert gas (e.g., nitrogen, argon).
-
Always use anhydrous (dry) solvents for your formulations.
-
Ensure storage containers are tightly sealed, preferably with PTFE-lined caps, and stored in a cool, dry place.[1]
-
Q2: Why is the final coating hazy, foggy, or showing poor uniformity?
A2: A hazy or non-uniform appearance is often a result of uncontrolled reaction kinetics or surface contamination.
-
Possible Causes:
-
Rapid Gelling: If the solution begins to gel as it is being applied, it cannot level properly, resulting in a rough or uneven surface. This can be caused by high temperatures or humidity during application.[2]
-
Inadequate Surface Preparation: The substrate must be exceptionally clean. Contaminants like oils, dust, or organic residues prevent the silane (B1218182) from binding uniformly to the surface hydroxyl groups.[2][3]
-
Incorrect Application Thickness: Applying the coating too thickly can trap acetic acid byproduct or solvent, leading to defects as they evaporate.[4]
-
-
Solutions:
-
Control the application environment. If possible, apply the coating in a low-humidity, temperature-controlled setting.
-
Implement a rigorous substrate cleaning protocol. This may include solvent washing, plasma cleaning, or UV-ozone treatment to ensure a high-energy, reactive surface.[3]
-
Apply a thin, uniform layer as recommended for your specific application.
-
Q3: The coating has poor adhesion to the substrate. What went wrong?
A3: Poor adhesion is a critical failure and typically points to issues at the coating-substrate interface.
-
Possible Causes:
-
Insufficient Surface Hydroxyl Groups: Silanes like ETAS primarily bond to hydroxyl (-OH) groups on the substrate surface. Some materials (like certain plastics or pristine metals) have very few of these groups available for bonding.
-
Incomplete Curing: The condensation reaction that forms the stable siloxane network may be incomplete, resulting in a weak boundary layer.[2]
-
Contamination: A microscopic layer of contamination can act as a release layer, physically preventing the coating from bonding to the substrate.[5]
-
-
Solutions:
-
Surface Activation: Pre-treat substrates to generate hydroxyl groups. This can be achieved through methods like corona discharge, plasma treatment, or by applying a suitable primer.
-
Curing Step: After application, implement a curing step. This often involves heating the coated substrate (e.g., at 100-120°C) to drive the condensation reaction to completion and remove volatile byproducts.[2]
-
Thorough Cleaning: Ensure the substrate is cleaned immediately before coating to prevent recontamination from the atmosphere.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind ETAS curing?
A1: ETAS cures via a two-step moisture-activated process:
-
Hydrolysis: The acetoxy groups (-OAc) on the silicon atom react very rapidly with water (H₂O) to form silanol (B1196071) groups (-OH) and acetic acid as a byproduct.[6]
-
Condensation: The newly formed silanol groups are highly reactive and will condense with other silanol groups (on adjacent molecules or on the substrate surface) to form a stable, cross-linked siloxane (Si-O-Si) network.[7] This network is the final cured coating.
Q2: What is "pot life" and what factors influence it for ETAS solutions?
A2: Pot life is the period after mixing a multi-component product during which it remains suitable for application.[8] For ETAS solutions, this means the time before the solution's viscosity increases significantly (often defined as doubling) due to hydrolysis and condensation.[8]
-
Key Influencing Factors:
-
Temperature: Higher temperatures accelerate the chemical reactions, significantly shortening the pot life. A general rule is that a 10°C increase can halve the pot life.[9]
-
Moisture/Water Concentration: As water is a reactant, its availability is a primary driver of the curing reaction. Higher moisture content leads to a shorter pot life.
-
Volume of Mixture: Larger batches generate more exothermic heat from the reaction, which warms the solution and shortens the pot life. Mixing smaller batches can help manage this.[10]
-
pH (from byproducts): The hydrolysis of ETAS releases acetic acid, lowering the pH of the solution. The rates of hydrolysis and condensation are catalyzed by both acid and base, meaning the reaction rate is complex and changes as the reaction proceeds.[11]
-
Q3: How should I store pure ETAS and its prepared solutions?
A3: ETAS is highly sensitive to moisture.[1] It should be stored in its original, tightly sealed container under a dry, inert atmosphere (like nitrogen). Store in a cool, well-ventilated area away from heat and direct sunlight. Prepared solutions should also be stored in tightly sealed containers with minimal headspace and using anhydrous solvents.
Data Presentation
Table 1: Key Factors Influencing ETAS Solution Stability and Pot Life
| Factor | Condition | Impact on Pot Life | Rationale |
| Temperature | Increase | Decreases | Accelerates the rate of hydrolysis and condensation reactions.[8][9] |
| Decrease | Increases | Slows the rate of chemical reactions.[9] | |
| Humidity / Water | Increase | Decreases | Water is a key reactant for the initial hydrolysis step.[12] |
| Decrease | Increases | Limits the availability of the reactant needed to initiate curing. | |
| Solution Volume | Large Batch | Decreases | The exothermic reaction generates heat, which accelerates curing in larger masses.[10] |
| Small Batch | Increases | Heat dissipates more easily, slowing the reaction rate.[10] | |
| Solvent Type | Protic (e.g., alcohols) | Decreases | Can participate in reactions and may contain water.[1] |
| Anhydrous, Aprotic | Increases | Minimizes unwanted side reactions and moisture contamination. |
Table 2: Typical Properties of this compound
| Property | Value | Notes |
| CAS Number | 17689-77-9 | Unique identifier for the chemical substance.[6] |
| Molecular Formula | C₈H₁₄O₆Si | |
| Appearance | Clear to light yellow liquid | [13] |
| Boiling Point | ~227 °C at 1013 hPa | [14] |
| Melting Point | ~8.4 °C | [14] |
| Hydrolysis Rate | Very rapid (t½ < 13 seconds) in moist environments | Hydrolyzes to form acetic acid and ethyltrisilanol.[7] |
Experimental Protocols
Protocol 1: Determination of Solution Gel Time
This protocol provides a basic method for observing the gel time of an ETAS formulation, a practical measure of its pot life.
-
Preparation: Prepare 50 mL of your ETAS coating solution in an anhydrous solvent within a controlled environment (e.g., glove box).
-
Initiation: Place the solution in a beaker on a magnetic stir plate at a controlled temperature (e.g., 25°C). Add the required amount of water or catalyst to initiate the reaction and immediately start a timer.
-
Observation: Stir the solution at a constant, low speed (e.g., 150 rpm).
-
Gel Point Determination: The gel point is reached when the magnetic stir bar stops rotating due to the rapid increase in viscosity. Record the elapsed time. For more quantitative data, a rotational viscometer can be used to monitor the viscosity increase over time, with the gel point defined as the time at which a sharp, near-vertical increase in viscosity occurs.[15]
Protocol 2: Assessment of Coating Adhesion (ASTM D3359 - Cross-Hatch Test)
This is a common qualitative method to assess the adhesion of a coating to a substrate.[16][17]
-
Sample Preparation: Apply the ETAS coating to the prepared substrate and cure it according to your established procedure. Allow the sample to equilibrate at standard laboratory conditions (e.g., 23°C and 50% relative humidity) for at least 24 hours.
-
Scribing: Using a sharp utility knife or a specialized cross-hatch cutting tool, make a series of 6 parallel cuts through the coating down to the substrate. Make a second series of 6 cuts at a 90-degree angle to the first, creating a grid pattern.[16]
-
Tape Application: Place a piece of standardized pressure-sensitive adhesive tape (as specified in ASTM D3359) over the grid and press it down firmly to ensure intimate contact.
-
Tape Removal: Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle.[16]
-
Evaluation: Inspect the grid area for any removal of the coating. Classify the adhesion based on the ASTM D3359 scale (5B: no detachment, to 0B: more than 65% of the coating detached).
Visualizations
ETAS Curing Mechanism
Caption: Figure 1: The two-step curing process for this compound (ETAS).
Troubleshooting Workflow for Coating Defects
Caption: Figure 2: A logical workflow to diagnose and solve common ETAS coating issues.
Key Parameter Relationships
Caption: Figure 3: How key experimental parameters affect the reaction rate and properties.
References
- 1. gelest.com [gelest.com]
- 2. benchchem.com [benchchem.com]
- 3. advancedcoating.com [advancedcoating.com]
- 4. Troubleshooting 4 Common Coatings Issues - Accessa [accessa.com]
- 5. Coating Failure Troubleshooting [marvelcoatings.com]
- 6. nbinno.com [nbinno.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. specialchem.com [specialchem.com]
- 9. duluxprotectivecoatings.com.au [duluxprotectivecoatings.com.au]
- 10. omniskompozit.com [omniskompozit.com]
- 11. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 12. pcimag.com [pcimag.com]
- 13. nbinno.com [nbinno.com]
- 14. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Test Methods for Coating Adhesion [ltcoatingline.com]
Technical Support Center: Ethyltriacetoxysilane (ETAS) Surface Treatment
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ethyltriacetoxysilane (ETAS) for surface modification.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts when this compound (ETAS) reacts with a surface?
A1: ETAS reacts rapidly with moisture, including ambient humidity and hydroxyl groups on a substrate surface. This hydrolysis reaction releases acetic acid and forms ethylsilanetriol.[1][2][3][4] The ethylsilanetriol intermediates are reactive and can condense with each other to form polysiloxane oligomers or bond to the surface.[1][4] The primary and often noticeable byproduct is acetic acid, which gives off a characteristic vinegar-like odor.[3]
Q2: I've completed my surface treatment with ETAS. Why is there a hazy or uneven film left on the surface?
A2: A hazy or uneven appearance after treatment is typically due to one of the following:
-
Excess Unreacted ETAS: Applying too much silane (B1218182) solution can leave a thick layer of unreacted material.
-
Polymerization in Solution: If there is too much water present in your solvent or on the substrate, ETAS can hydrolyze and polymerize in the solution before it has a chance to form a uniform monolayer on the surface.[5] These polysiloxane particles can then deposit onto the surface as aggregates.[5]
-
Inadequate Rinsing: Failure to thoroughly rinse the surface after deposition can leave behind physisorbed (weakly bonded) silane molecules and byproducts.[5][6]
Q3: Is it necessary to remove unreacted this compound?
A3: Yes, for most applications, it is crucial. Leaving excess, non-covalently bonded ETAS or its oligomers on the surface can lead to a physically weak and unstable surface layer. This can compromise the intended function of the coating, such as adhesion promotion or specific surface energy modification, and can interfere with subsequent experimental steps. Rinsing away this excess material is a standard part of the silanization process.[6][7]
Q4: What initial safety precautions should be taken when working with ETAS and its cleaning solvents?
A4: ETAS and its primary byproduct, acetic acid, are corrosive and can cause severe skin and eye irritation.[1][4][8] Always work in a well-ventilated area or a fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., neoprene), safety goggles or a face shield, and a lab coat.[1] Ensure that an emergency eyewash station and safety shower are readily accessible.[1] The solvents used for cleaning are often flammable and should be kept away from ignition sources.[9]
Troubleshooting Guides
Issue 1: Visible Residue or Haze on Surface After Rinsing
-
Possible Cause: The rinsing solvent is not effective, or the rinsing procedure is insufficient.
-
Solution:
-
Select an Appropriate Solvent: ETAS is soluble in anhydrous organic solvents like acetone (B3395972), ethanol (B145695), and isopropanol.[6] These are effective for rinsing away unreacted material. For more stubborn polysiloxane residues, stronger non-polar solvents like toluene (B28343) or xylene may be necessary, but their compatibility with your substrate must be verified.[4][10]
-
Incorporate Sonication: After the initial rinse, place the substrate in a bath of fresh, anhydrous solvent (e.g., acetone or ethanol) and sonicate for 5-10 minutes.[6][11][12] This process uses ultrasonic waves to dislodge weakly bonded, physisorbed molecules from the surface.[5]
-
Perform a Final Rinse: After sonication, perform a final rinse with fresh solvent to remove the dislodged material. Dry the surface with a stream of inert gas like nitrogen or argon.
-
Issue 2: Poor Performance of the Treated Surface (e.g., Lack of Hydrophobicity, Poor Adhesion)
-
Possible Cause: The unreacted silane and byproducts are interfering with the covalently bonded silane layer, or the layer itself has been compromised.
-
Solution:
-
Review the Initial Cleaning Protocol: Ensure the substrate was meticulously cleaned before silanization to allow for proper bonding. Methods like Piranha cleaning or plasma treatment create a high density of hydroxyl groups necessary for a uniform silane layer.[5][6]
-
Optimize the Rinsing Protocol: Implement the sonication step as described in Issue 1 to ensure all interfering residues are removed.
-
Consider a Mild Basic Wash (for robust substrates): For substrates like glass or silicon that can tolerate it, a brief wash with a mild basic solution can help remove acetic acid byproducts. Follow immediately with a thorough deionized water rinse and drying.
-
If all else fails, Strip and Re-coat: If the surface performance is still poor, the silane layer may be non-uniform or damaged. It may be necessary to completely strip the coating and restart the process. Aggressive cleaning methods like a piranha solution or a potassium hydroxide/ethanol bath can be used to remove the covalently bonded silane layer.[2][3]
-
Data Presentation
The choice of solvent for removing unreacted ETAS depends on its ability to dissolve the silane and its byproducts without damaging the substrate.
Table 1: Solvent Properties for Cleaning Unreacted ETAS and Byproducts
| Solvent | Target Contaminant | Substrate Compatibility | Safety Considerations |
| Acetone | Unreacted ETAS, some organic residues | Good for glass, metals. Can damage some plastics. | Highly flammable, can be a skin irritant.[13] |
| Ethanol/Isopropanol | Unreacted ETAS, acetic acid | Generally safe for most lab surfaces. | Flammable.[14] |
| Toluene/Xylene | Polysiloxane oligomers, bulk residues | Good for glass, metals. Incompatible with many polymers. | Toxic, flammable, requires use in a fume hood.[10][15] |
| Deionized Water | Acetic acid, water-soluble salts | Safe for most surfaces. | N/A |
Experimental Protocols
Protocol 1: Standard Removal of Unreacted (Physisorbed) ETAS
This protocol is intended to remove excess ETAS and byproducts while preserving the covalently bonded silane layer.
Materials:
-
Anhydrous acetone or ethanol
-
Beakers for rinsing and sonication
-
Ultrasonic bath
-
Nitrogen or argon gas line with a filter
-
Forceps to handle the substrate
Procedure:
-
Immediately following the silanization step, remove the substrate from the ETAS solution.
-
Perform an initial rinse by dipping the substrate into a beaker of fresh anhydrous acetone or ethanol for 30-60 seconds with gentle agitation.[7]
-
Transfer the substrate to a second beaker filled with fresh anhydrous solvent.
-
Place the beaker in an ultrasonic bath and sonicate for 5 minutes to remove any remaining physisorbed silane.[6][11]
-
Remove the substrate from the sonicator and perform a final brief rinse in a third beaker of fresh anhydrous solvent.
-
Dry the substrate thoroughly under a gentle stream of nitrogen or argon gas.
-
Optional Curing Step: Depending on the overall process, a post-cleaning bake (e.g., 110°C for 10-15 minutes) can help cure the silane layer.[7][12]
Mandatory Visualization
Below is a flowchart to guide the decision-making process for cleaning a surface treated with ETAS.
Caption: Decision workflow for cleaning surfaces after ETAS treatment.
References
- 1. gelest.com [gelest.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. surfmods.jp [surfmods.jp]
- 7. gelest.com [gelest.com]
- 8. Influence of different solvents on the morphology of APTMS-modified silicon surfaces | Semantic Scholar [semanticscholar.org]
- 9. jk-sci.com [jk-sci.com]
- 10. clearcoproducts.com [clearcoproducts.com]
- 11. researchgate.net [researchgate.net]
- 12. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 13. deepseasilicone.com [deepseasilicone.com]
- 14. labproinc.com [labproinc.com]
- 15. What Dissolves Silicone Sealant? 7 Proven Solvents [kinsoe.com]
Technical Support Center: Ethyltriacetoxysilane (ETAS) Deposition
Welcome to the technical support center for Ethyltriacetoxysilane (ETAS) deposition. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of ETAS for surface modification. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ETAS) and what are its primary applications in research?
This compound (CAS 17689-77-9) is an organosilicon compound used as a crosslinking agent, adhesion promoter, and surface modifier.[1][2] In research and drug development, it is valuable for functionalizing surfaces to control properties like hydrophobicity, biocompatibility, and for the immobilization of biomolecules.[2][3] Its ability to form stable siloxane networks makes it suitable for creating robust coatings on various substrates, including glass, silicon wafers, and metals.[1]
Q2: What is the fundamental chemistry of ETAS deposition?
ETAS deposition relies on a two-step reaction: hydrolysis and condensation. First, in the presence of moisture (water), the acetoxy groups of ETAS hydrolyze to form reactive silanol (B1196071) groups (-Si-OH) and release acetic acid as a byproduct.[4][5] Subsequently, these silanol groups condense with each other and with hydroxyl groups on the substrate surface to form a durable, cross-linked polysiloxane network (Si-O-Si).[4]
Q3: How does the choice of solvent affect the ETAS deposition process?
The solvent plays a critical role in the deposition process by influencing the hydrolysis and condensation rates of ETAS, as well as the morphology of the resulting film. The polarity of the solvent can impact the solubility of ETAS and the availability of water for hydrolysis. Anhydrous solvents are often used to control the reaction, with moisture being introduced in a controlled manner or relying on ambient humidity. The choice of solvent can affect the final surface properties such as roughness and uniformity.
Q4: What are the critical safety precautions when handling ETAS?
ETAS is a hazardous and corrosive chemical that reacts with moisture.[5][6] It can cause severe skin burns and eye damage.[6] The hydrolysis of ETAS releases acetic acid, which is also corrosive and has a pungent odor.[5][7] Therefore, it is imperative to handle ETAS in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Store ETAS in a tightly sealed container in a cool, dry place away from moisture.[2]
Troubleshooting Guides
Issue 1: Inconsistent or Incomplete Surface Coating
Symptoms:
-
Patches of the substrate remain uncoated.
-
The surface shows uneven wetting properties (e.g., inconsistent contact angle measurements).
-
Poor adhesion of subsequent layers or immobilized molecules.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Substrate Cleaning | Thoroughly clean the substrate to remove organic residues and contaminants. A common procedure involves sonication in a sequence of detergents, acetone (B3395972), and isopropanol (B130326), followed by rinsing with deionized water and drying with nitrogen.[8] |
| Insufficient Surface Hydroxylation | The density of hydroxyl (-OH) groups on the substrate is crucial for covalent bonding. For silica-based substrates, treatment with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can generate a high density of hydroxyl groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.[9] |
| Degraded ETAS Reagent | ETAS is sensitive to moisture and can degrade over time if not stored properly. Use a fresh bottle of ETAS or one that has been stored under an inert atmosphere. |
| Incorrect Silane (B1218182) Concentration | A concentration that is too low may result in incomplete coverage, while a concentration that is too high can lead to the formation of aggregates and a non-uniform film. A typical starting concentration is 1-2% (v/v) in an appropriate solvent. |
| Suboptimal Reaction Time | The immersion time should be sufficient for the silanization reaction to occur. This can range from 30 minutes to several hours, depending on the solvent and temperature. |
Issue 2: Hazy or Visibly Contaminated Surface After Deposition
Symptoms:
-
The coated surface appears cloudy, hazy, or has a whitish residue.
-
Visible particles or aggregates on the surface.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Polymerization of ETAS in Solution | If there is too much water in the solvent, ETAS can prematurely hydrolyze and polymerize in the solution, forming polysiloxane particles that deposit on the surface. Use anhydrous solvents and control the amount of water present. Prepare the silane solution immediately before use. |
| Excessive Acetic Acid Byproduct | The acetic acid generated during hydrolysis can sometimes lead to the formation of salt residues upon drying. Ensure thorough rinsing of the substrate with a fresh solvent (e.g., ethanol (B145695) or isopropanol) after deposition to remove byproducts and any non-covalently bonded silane.[4] |
| Inadequate Rinsing | Insufficient rinsing may leave behind excess ETAS or byproducts. After deposition, rinse the substrate thoroughly with the solvent used for the deposition, followed by a final rinse with a volatile solvent like isopropanol or ethanol to facilitate drying. |
| Contaminated Solvent | The solvent used for deposition and rinsing should be of high purity. Contaminants in the solvent can deposit on the surface. |
Data Presentation
The following tables provide representative data for the effect of solvent choice on the properties of silane coatings. While this data is not exclusively for this compound, it illustrates the expected trends and can serve as a guide for your experimental design.
Table 1: Representative Water Contact Angles of a Hydrophobic Silane Coating Deposited from Various Solvents
| Solvent | Solvent Polarity (Dielectric Constant) | Typical Water Contact Angle (°) |
| Toluene (B28343) | Low (2.4) | 105 ± 3 |
| Hexane | Low (1.9) | 108 ± 4 |
| Acetone | High (21) | 95 ± 5 |
| Ethanol | High (25) | 92 ± 4 |
| Isopropanol | High (18) | 98 ± 3 |
Note: The exact contact angle will depend on the specific silane, substrate, and deposition conditions. Generally, non-polar solvents can promote better-ordered hydrophobic monolayers.
Table 2: Illustrative Surface Roughness of Silane Coatings from Different Solvents
| Solvent | Surface Roughness (Ra, nm) |
| Toluene | 0.5 - 1.5 |
| Ethanol | 1.0 - 2.5 |
| Aqueous Solution | 2.0 - 5.0 |
Note: Surface roughness (Ra) is the arithmetic average of the absolute values of the profile heights over the evaluation length. Deposition from aqueous solutions or polar solvents can sometimes lead to greater aggregation and a rougher surface.
Experimental Protocols
Protocol 1: ETAS Deposition on Silicon Wafer/Glass Slides via Dip Coating
This protocol describes a general procedure for the surface modification of silicon wafers or glass slides with ETAS.
1. Substrate Cleaning and Activation: a. Sonicate the substrates in a 2% detergent solution for 15 minutes. b. Rinse thoroughly with deionized (DI) water. c. Sonicate in acetone for 15 minutes. d. Sonicate in isopropanol for 15 minutes. e. Dry the substrates under a stream of high-purity nitrogen. f. For activation, treat the substrates with oxygen plasma for 5 minutes or immerse in a freshly prepared piranha solution (3:1 H₂SO₄:H₂O₂) for 15 minutes in a fume hood. (EXTREME CAUTION) g. Rinse the activated substrates extensively with DI water and dry with nitrogen.
2. Silanization: a. In a fume hood, prepare a 2% (v/v) solution of ETAS in anhydrous toluene. b. Immerse the cleaned and activated substrates in the ETAS solution for 1-2 hours at room temperature under a dry nitrogen atmosphere to prevent premature hydrolysis. c. After immersion, remove the substrates and rinse them by dipping in fresh anhydrous toluene to remove excess silane.
3. Curing and Final Rinse: a. Bake the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.[9] b. After cooling, sonicate the substrates briefly in isopropanol to remove any loosely bound silanes. c. Dry the functionalized substrates with nitrogen and store them in a desiccator.
Mandatory Visualizations
References
- 1. surfmods.jp [surfmods.jp]
- 2. innospk.com [innospk.com]
- 3. Surface Modification of Biomaterials and Biomedical Devices using Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. gelest.com [gelest.com]
- 7. Triacetoxyethylsilane Supplier & Manufacturer | Factory Price [njalchemist.com]
- 8. Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Ethyltriacetoxysilane and Other Silane Coupling Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ethyltriacetoxysilane (ETAS) with other common silane (B1218182) coupling agents. The performance of these agents is evaluated based on key parameters such as adhesion strength, surface wettability, and curing time. The information presented is supported by experimental data from various scientific sources to aid in the selection of the most suitable silane for specific research and development applications.
Executive Summary
Silane coupling agents are organosilicon compounds that act as molecular bridges between inorganic substrates and organic polymers, significantly improving interfacial adhesion and material performance. This compound (ETAS) is an acetoxy-type silane commonly used as a crosslinking agent in room-temperature-vulcanizing (RTV) silicone sealants and adhesives. Its performance characteristics are often compared with other silanes, primarily alkoxy-based agents, as well as those with different organofunctional groups such as amino, epoxy, and vinyl silanes.
The choice of a silane coupling agent is dictated by the specific requirements of the application, including the nature of the substrate and the polymer matrix, curing conditions, and desired final properties. Acetoxy silanes, like ETAS, are known for their rapid hydrolysis and fast cure times but release corrosive acetic acid as a byproduct. In contrast, alkoxy silanes hydrolyze more slowly and release non-corrosive alcohols, offering better stability in some formulations. The organofunctional group determines the compatibility and reactivity with the organic polymer.
Performance Comparison: A Quantitative Analysis
The following tables summarize the performance data of this compound in comparison to other silane coupling agents. It is important to note that direct head-to-head comparisons under identical conditions are limited in publicly available literature. Therefore, the data presented is a compilation from various studies and should be interpreted with consideration for potential variations in experimental setups.
Table 1: Adhesion Strength (Lap Shear Strength)
Lap shear strength is a critical measure of an adhesive's performance, indicating the bond strength between two substrates.
| Silane Coupling Agent | Substrate | Adhesive/Resin | Lap Shear Strength (MPa) | Reference(s) |
| This compound (ETAS) | - | Silicone Sealant | - | [1] |
| 3-Aminopropyltriethoxysilane (APTES) | Stainless Steel | Epoxy | >20 MPa increase | [2] |
| γ-Aminopropyltriethoxysilane (APS) | Tin | Polyurethane Acrylate | No delamination | [3] |
| γ-Glycidoxypropyltrimethoxysilane (GPS) | Glass Fiber | Epoxy Resin | - | [4] |
| 3-Methacryloyloxypropyltrimethoxysilane (MPS) | Porcelain | Unite Bonding Adhesive | - | [5] |
| Vinyltrimethoxysilane (VTMS) | Aluminum | - | - | |
| No Silane Treatment | Tin | Polyurethane Acrylate | 6.75% delamination | [3] |
Note: Direct comparative lap shear strength data for ETAS was not available in the searched literature. Its primary role is often as a crosslinker within the sealant formulation itself.
Table 2: Surface Wettability (Static Water Contact Angle)
The contact angle of water on a silanized surface indicates its hydrophobicity. A higher contact angle corresponds to a more hydrophobic surface.
| Silane Coupling Agent | Substrate | Water Contact Angle (°) | Reference(s) |
| This compound (ETAS) | Glass | - | |
| Untreated Glass | Glass | ~5.4 - 14 | [6] |
| 3-Aminopropyltriethoxysilane (APTES) | Glass | 55.8 | [6] |
| γ-Glycidoxypropyltrimethoxysilane (GPS) | Glass | 42 ± 1 | |
| Vinyl-terminated long alkyl-chain silane (VTS) | Glass | 83 | |
| 1,2-Bis(trimethoxysilyl)decane | Glass | >90 |
Note: Specific contact angle data for glass treated solely with ETAS was not found. The resulting surface energy would depend on the final orientation of the ethyl groups after hydrolysis and condensation.
Table 3: Curing and Hydrolysis Characteristics
The rate of hydrolysis and subsequent curing is a critical parameter for processing and application.
| Silane Type | Property | Observation | Reference(s) |
| Acetoxy (e.g., ETAS) | Hydrolysis Rate | Very rapid (t½ < 13 seconds for ETAS) | [5] |
| Curing Time | Fast, tack-free within minutes, full cure in ~8-24 hours. | [5] | |
| Byproduct | Acetic Acid (corrosive, vinegar-like odor) | ||
| Alkoxy (e.g., MTMS, VTES) | Hydrolysis Rate | Slower than acetoxy; Methoxy > Ethoxy. | [3] |
| Curing Time | Slower than acetoxy. | ||
| Byproduct | Alcohol (e.g., Methanol, Ethanol; non-corrosive) | ||
| Amino (e.g., APTES) | Reactivity | Highly reactive, can bond quickly. | |
| Epoxy (e.g., GPS) | Reactivity | Can participate directly in epoxy curing reactions. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of silane coupling agents.
Lap Shear Strength Testing (based on ASTM D1002)
This protocol outlines the procedure for determining the shear strength of an adhesive bond between two metal substrates.
a. Substrate Preparation:
-
Metal substrates (e.g., aluminum, steel) are cut to specified dimensions (e.g., 100mm x 25mm x 1.6mm).
-
The bonding surfaces are cleaned and degreased using a suitable solvent (e.g., acetone, isopropanol).
-
For enhanced adhesion, the surfaces may be abraded (e.g., sandblasting) or chemically etched.
b. Silane Treatment:
-
A dilute solution of the silane coupling agent (typically 1-2% in an alcohol/water solvent) is prepared.
-
The solution is applied to the cleaned bonding surfaces by dipping, spraying, or wiping.
-
The solvent is allowed to evaporate, and the silane layer is cured according to the manufacturer's recommendations (e.g., air-dry followed by oven cure).
c. Adhesive Bonding:
-
The adhesive, potentially containing the silane as a crosslinker, is applied to one of the treated surfaces.
-
The second substrate is placed over the adhesive to form a single lap joint with a defined overlap area (e.g., 12.5mm).
-
The assembly is clamped to ensure a consistent bond line thickness and cured under specified conditions (temperature and time).
d. Mechanical Testing:
-
The cured specimens are mounted in a universal testing machine.
-
A tensile load is applied at a constant crosshead speed (e.g., 1.3 mm/min) until failure of the bond.
-
The maximum load at failure is recorded.
-
The lap shear strength is calculated by dividing the maximum load by the bonded area.
Static Contact Angle Measurement (Sessile Drop Method)
This protocol describes the measurement of the static contact angle to assess the wettability of a silanized surface.
a. Substrate Preparation and Silanization:
-
A flat substrate (e.g., glass slide, silicon wafer) is thoroughly cleaned to remove any organic contaminants.
-
The substrate is treated with the silane coupling agent as described in the lap shear strength protocol.
b. Measurement Procedure:
-
The silanized substrate is placed on a level stage of a contact angle goniometer.
-
A micro-syringe is used to dispense a small droplet of deionized water onto the surface.
-
A high-resolution camera captures a profile image of the droplet.
-
Image analysis software is used to determine the angle formed at the three-phase (liquid-solid-vapor) contact point.
-
Measurements are typically taken at multiple locations on the surface to ensure reproducibility.
Reaction Mechanisms and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key chemical reactions and a typical experimental workflow.
Caption: General mechanism of a tri-functional silane coupling agent.
References
- 1. en.sibond.com [en.sibond.com]
- 2. Adhesion Improvement between Epoxy and Stainless Steel Using a Silane Coupling Agent in an Atmospheric Plasma Process | Semantic Scholar [semanticscholar.org]
- 3. gelest.com [gelest.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Effect of surface wettability on the interfacial adhesion of a thermosetting elastomer on glass - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05916E [pubs.rsc.org]
- 6. (Triacetoxy)ethylsilane | 17689-77-9 [chemicalbook.com]
Efficacy of Ethyltriacetoxysilane for Surface Hydrophobization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ethyltriacetoxysilane's efficacy for creating water-repellent surfaces against other common silane-based agents and non-silane alternatives. The information presented herein is supported by experimental data from various scientific sources to aid in the selection of appropriate hydrophobizing agents for research and development applications.
Executive Summary
This compound is an effective organosilicon compound for rendering surfaces hydrophobic. Its utility stems from its reactive acetoxy groups, which readily hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups on a substrate and with each other to form a stable, crosslinked polysiloxane layer that lowers the surface energy, leading to water repellency.[1][2][3][4][5] While offering good hydrophobicity, its performance and durability should be compared with other available agents to determine the optimal choice for a specific application. This guide provides a detailed comparison of its performance against other silanes and non-silane alternatives, supported by experimental data and protocols.
Comparison of Hydrophobizing Agents
The selection of a hydrophobizing agent depends on the desired water repellency (measured by water contact angle), durability, substrate material, and application process. The following tables provide a comparative overview of this compound and its alternatives.
Data Presentation: Performance of Silane-Based Agents
| Silane Agent | Chemical Family | Typical Water Contact Angle (WCA) on Glass | Key Advantages | Key Disadvantages |
| This compound (ETAS) | Acetoxysilane | 90° - 110° | Rapid hydrolysis and cure at room temperature.[1][2] | Releases acetic acid upon curing, which can be corrosive to some substrates.[4] |
| Methyltrimethoxysilane (MTMS) | Alkoxysilane | 80° - 100° | Good hydrophobicity and adhesion. | Slower hydrolysis and cure compared to acetoxysilanes; requires catalyst. |
| Octadecyltrichlorosilane (OTS) | Chlorosilane | 105° - 115° | Forms highly ordered and hydrophobic self-assembled monolayers (SAMs). | Releases corrosive HCl upon hydrolysis; highly sensitive to moisture. |
| 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (FOTS) | Fluoroalkoxysilane | 110° - 120° | Excellent hydrophobicity and oleophobicity due to low surface energy of fluorocarbon chains. | Higher cost compared to non-fluorinated silanes. |
| Hexamethyldisilazane (HMDS) | Silazane | 90° - 100° | Reacts readily with surface hydroxyls; ammonia (B1221849) by-product is less corrosive than HCl. | Can be less effective in forming dense, crosslinked layers compared to tri-functional silanes. |
Data Presentation: Performance of Non-Silane Alternatives
| Alternative Agent | Chemical Family | Typical Water Contact Angle (WCA) | Key Advantages | Key Disadvantages |
| Polymeric Coatings (e.g., Polyurethanes, Acrylics) | Polymer | 90° - 110° | Can offer excellent durability, flexibility, and chemical resistance.[6] | May require more complex application processes (e.g., curing at elevated temperatures); can be thicker coatings. |
| Wax-Based Coatings (e.g., Carnauba, Beeswax) | Natural/Synthetic Waxes | 150° - 160° (Superhydrophobic) | Can achieve superhydrophobicity; often bio-based and food-safe.[7] | Lower mechanical durability and abrasion resistance compared to silanes and polymers. |
Durability Comparison
The durability of a hydrophobic coating is critical for long-term performance. It is typically assessed through abrasion resistance and accelerated weathering tests. While direct comparative durability data for this compound against all other agents under identical conditions is limited, general durability characteristics are summarized below.
| Agent Type | Abrasion Resistance | UV Resistance |
| Acetoxysilanes (e.g., this compound) | Moderate | Good |
| Alkoxysilanes | Moderate to Good | Good |
| Chlorosilanes (in SAMs) | Low to Moderate | Good |
| Fluoroalkoxysilanes | Good | Excellent |
| Polymeric Coatings | Good to Excellent | Varies by polymer type |
| Wax-Based Coatings | Low | Low to Moderate |
Experimental Protocols
Surface Hydrophobization with this compound
This protocol describes a typical procedure for applying an this compound coating to a glass or silicon substrate.
1. Substrate Preparation:
- Clean the substrate surface by sonicating in a sequence of acetone, ethanol, and deionized water for 15 minutes each.
- Dry the substrate with a stream of nitrogen gas.
- To activate the surface with hydroxyl groups, treat it with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
- Rinse the substrate thoroughly with deionized water and dry with nitrogen.
2. Silanization Solution Preparation:
- Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene (B28343) or isopropanol. The reaction should be carried out in a low-moisture environment to control the hydrolysis and condensation reactions.
3. Coating Application:
- Immerse the cleaned and activated substrate in the silanization solution for a period ranging from 30 minutes to 2 hours at room temperature.
- Alternatively, the solution can be applied via spin-coating or vapor deposition.
4. Rinsing and Curing:
- Remove the substrate from the solution and rinse with the same anhydrous solvent to remove any unreacted silane.
- Dry the coated substrate with a stream of nitrogen.
- Cure the coating by baking in an oven at 100-120°C for 30-60 minutes, or allow it to cure at room temperature for 24 hours in a controlled humidity environment.
Measurement of Water Contact Angle
The static water contact angle is a primary measure of surface hydrophobicity.
1. Instrumentation:
- A contact angle goniometer equipped with a camera and analysis software.
2. Procedure:
- Place the coated substrate on the sample stage.
- Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
- Capture an image of the droplet at the liquid-solid interface.
- The software analyzes the droplet shape to calculate the contact angle between the droplet and the surface.
- Repeat the measurement at multiple locations on the surface to ensure uniformity.
Durability Testing: Abrasion Resistance
This protocol outlines a method for assessing the mechanical durability of the hydrophobic coating using a Taber-type abraser.
1. Instrumentation:
- A rotary platform abrasion tester (Taber abraser) with specified abrasive wheels (e.g., CS-10).
- Contact angle goniometer.
2. Procedure:
- Mount the coated substrate on the turntable of the abraser.
- Select the appropriate abrasive wheels and load (e.g., 250g or 500g).
- Subject the surface to a set number of abrasion cycles (e.g., 100, 500, 1000 cycles).
- After each interval, clean the surface to remove debris and measure the water contact angle as described above.
- The change in water contact angle as a function of the number of abrasion cycles indicates the coating's resistance to wear.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction mechanism of this compound for surface hydrophobization.
Caption: Experimental workflow for evaluating hydrophobic coatings.
Caption: Decision logic for selecting a hydrophobizing agent.
References
Quantitative Analysis of Surface Coverage with Ethyltriacetoxysilane: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving a uniform and reproducible surface modification is paramount for applications ranging from biocompatible coatings to functionalized nanoparticles. Ethyltriacetoxysilane (ETAS) is a common silane (B1218182) coupling agent utilized for these purposes. This guide provides a comparative analysis of ETAS against other silane alternatives, focusing on the quantitative assessment of surface coverage through various analytical techniques. Experimental data is presented to offer a clear comparison, and detailed protocols for key analytical methods are provided.
Comparison of Silane Performance
The effectiveness of a silane coupling agent is determined by its ability to form a dense, stable, and uniform layer on a substrate. This is influenced by factors such as the silane's chemical structure, its reactivity, and the deposition conditions. Here, we compare this compound with other commonly used silanes.
Table 1: Comparison of Water Contact Angles on Silane-Treated Glass Surfaces
| Silane | Functional Group | Water Contact Angle (°) | Reference |
| This compound (ETAS) | Acetoxy | > 115 | [1] |
| Methyltriethoxysilane | Alkoxy | ~115.56 | [2] |
| Dichlorooctamethyltetrasiloxane | Chloro | 20 - 95 | [3] |
| 3-(Trimethoxysilyl)propyl methacrylate | Alkoxy | Increased hydrophobicity | [4] |
Note: The water contact angle is a measure of the hydrophobicity of the surface. A higher contact angle indicates a more hydrophobic surface, which can be indicative of a more complete and well-organized silane layer.
Analytical Techniques for Quantitative Surface Analysis
Several surface-sensitive techniques can be employed to quantitatively analyze the surface coverage of silanes. Each technique provides unique information about the modified surface.
Table 2: Overview of Analytical Techniques for Silane Surface Characterization
| Technique | Information Provided | Key Quantitative Metrics |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Atomic concentration (at%), elemental ratios (e.g., Si/C, Si/O). |
| Contact Angle Goniometry | Surface wettability and hydrophobicity. | Static and dynamic contact angles. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness at the nanoscale. | Root-mean-square (RMS) roughness, surface area difference. |
| Spectroscopic Ellipsometry | Thickness and refractive index of thin films. | Film thickness (nm), optical constants. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate comparison.
Surface Modification with this compound
A general protocol for the surface modification of a silicon wafer with ETAS is as follows:
-
Substrate Cleaning: The silicon wafer is first cleaned to remove organic contaminants. This is typically achieved by sonication in a series of solvents such as acetone (B3395972) and isopropanol, followed by rinsing with deionized water.
-
Surface Hydroxylation: To ensure a high density of hydroxyl groups for the silanization reaction, the cleaned wafer is treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma.
-
Silanization: The hydroxylated wafer is then immersed in a solution of this compound in an anhydrous solvent, such as toluene, for a specific duration. The concentration of the silane and the reaction time are critical parameters that influence the resulting surface coverage.
-
Rinsing and Curing: After the reaction, the wafer is thoroughly rinsed with the solvent to remove any unbound silane molecules. Finally, the wafer is cured at an elevated temperature to promote the formation of a stable siloxane network on the surface.
X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is used to determine the elemental composition of the ETAS-modified surface.
-
Sample Introduction: The silanized wafer is mounted on a sample holder and introduced into the ultra-high vacuum chamber of the XPS instrument.
-
Data Acquisition: A survey scan is first performed to identify the elements present on the surface. High-resolution spectra are then acquired for the Si 2p, C 1s, and O 1s regions to determine the chemical states of these elements.
-
Data Analysis: The acquired spectra are analyzed to determine the atomic concentrations of silicon, carbon, and oxygen. The presence of a significant silicon signal confirms the deposition of the silane layer. The high-resolution Si 2p spectrum can be used to distinguish between silicon in the substrate (as SiO₂) and silicon in the silane layer.
Contact Angle Goniometry
This technique measures the hydrophobicity of the ETAS-treated surface.
-
Sample Placement: The silanized wafer is placed on the sample stage of the contact angle goniometer.
-
Droplet Deposition: A small droplet of deionized water (typically 2-5 µL) is carefully dispensed onto the surface.
-
Image Capture and Analysis: A high-resolution camera captures the image of the droplet on the surface. The software then analyzes the droplet shape to calculate the contact angle between the water droplet and the surface. Multiple measurements at different locations on the surface are taken to ensure statistical significance.
Atomic Force Microscopy (AFM)
AFM provides a topographical map of the surface at the nanoscale.
-
Sample Mounting: The silanized wafer is mounted on an AFM sample puck.
-
Imaging: The AFM is operated in tapping mode to obtain a high-resolution image of the surface topography. This mode minimizes damage to the silane layer.
-
Data Analysis: The AFM image is analyzed to determine the root-mean-square (RMS) roughness of the surface. A smooth surface is often indicative of a uniform and well-formed silane monolayer.
Spectroscopic Ellipsometry
This optical technique is used to measure the thickness of the ETAS film.
-
Sample Alignment: The silanized wafer is placed on the ellipsometer stage and aligned.
-
Measurement: A beam of polarized light is reflected off the surface of the sample, and the change in polarization is measured over a range of wavelengths.
-
Modeling and Data Fitting: A model of the surface, typically consisting of the silicon substrate, a native oxide layer, and the silane film, is created. The experimental data is then fitted to this model to determine the thickness and refractive index of the silane layer.
Visualizations
Hydrolysis and Condensation of this compound
The process of surface modification with ETAS involves the hydrolysis of the acetoxy groups to form silanols, followed by the condensation of these silanols with hydroxyl groups on the substrate surface and with each other to form a cross-linked siloxane network.
Experimental Workflow for Quantitative Surface Analysis
The general workflow for the quantitative analysis of a silane-treated surface involves a series of steps from sample preparation to data analysis.
References
A Comparative Guide to Adhesion Strength of Ethyltriacetoxysilane-Modified Interfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Ethyltriacetoxysilane (ETAS) as an adhesion promoter for modified interfaces. It is designed to assist researchers, scientists, and drug development professionals in selecting and applying silane (B1218182) coupling agents for enhanced interfacial adhesion. The following sections detail the adhesion strength of ETAS-modified interfaces in comparison to other silane coupling agents, provide in-depth experimental protocols for adhesion testing, and illustrate the underlying chemical mechanisms.
Comparative Adhesion Strength Data
While direct, side-by-side comparative studies detailing the adhesion strength of this compound (ETAS) against a wide range of other silane coupling agents under identical conditions are limited in publicly available literature, we can compile representative data from various studies to provide a comparative overview. The following table summarizes lap shear strength and pull-off strength data for different silane treatments on various substrates. It is important to note that these values are collated from different experiments and should be used as a general guide. For a definitive comparison for a specific application, it is always recommended to perform direct comparative testing.
Table 1: Comparative Adhesion Strength of Various Silane Coupling Agents
| Silane Coupling Agent | Substrate | Adhesive/Coating | Test Method | Adhesion Strength (MPa) | Reference |
| This compound (ETAS) | General (as crosslinker) | RTV Silicone Sealant | - | Good Adhesion | [1][2] |
| Mthis compound (MTAS) | General (as crosslinker) | RTV Silicone Sealant | - | Good Adhesion | [2][3] |
| 3-Aminopropyltriethoxysilane (APTES) | Aluminum | Epoxy | Lap Shear | ~1.53 | [4] |
| Vinyltrimethoxysilane (VTMS) | Glass | Epoxy | Pull-off | ~9.14 | [5] |
| No Silane Treatment | Aluminum | Epoxy | Lap Shear | ~1.33 | [4] |
| No Silane Treatment | Glass-ceramic | Resin Cement | Shear Bond | ~3.8 - 11.7 | [6] |
| APTES + Other Treatments | Glass-fiber post | Resin Cement | Shear Bond | ~10.5 - 11.6 | [7] |
Note: The data presented are indicative and can vary significantly based on the specific substrate, adhesive system, surface preparation, and testing parameters.[8]
Experimental Protocols
Accurate and reproducible assessment of adhesion strength is critical. Below are detailed methodologies for common adhesion testing techniques used for evaluating silane-modified interfaces.
Surface Preparation and Silanization Protocol
A proper surface preparation and silanization process is crucial for achieving optimal adhesion.
-
Substrate Cleaning: Thoroughly clean the substrate surface to remove any organic and inorganic contaminants. A common procedure for glass or metal substrates involves sonication in a sequence of solvents such as acetone, isopropanol, and deionized water.[9] For a more rigorous cleaning, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used for glass substrates, followed by extensive rinsing with deionized water.[9]
-
Surface Activation (Hydroxylation): To ensure a high density of hydroxyl (-OH) groups on the surface for reaction with the silane, an activation step is often employed. This can be achieved by plasma treatment (e.g., oxygen or argon plasma) or by immersion in a solution of a strong oxidizing agent.[9]
-
Silane Solution Preparation: Prepare a dilute solution of this compound (typically 1-5% by volume) in a suitable solvent. For acetoxy silanes, anhydrous solvents are preferred to control the pre-hydrolysis of the silane in the solution.
-
Silanization: Immerse the cleaned and activated substrate in the silane solution for a specific duration (e.g., 1-2 hours). Alternatively, the silane can be applied by wiping, spraying, or spin-coating.
-
Rinsing: After silanization, rinse the substrate with the same solvent to remove any excess, unreacted silane.
-
Curing: Cure the silane layer to promote the formation of a stable, cross-linked siloxane network on the substrate surface. Curing is typically performed by heating in an oven at a specific temperature and time (e.g., 110°C for 1 hour).[9]
Pull-Off Adhesion Test (ASTM D4541)
This test measures the tensile force required to pull a test dolly, bonded to the coated surface, away from the substrate.[8][10][11][12][13]
-
Test Dolly Preparation: Clean the surface of the test dollies (loading fixtures) to ensure a strong bond with the adhesive.
-
Adhesive Application: Apply a suitable adhesive to the face of the dolly.
-
Dolly Adhesion: Press the dolly firmly onto the silane-modified and coated surface to be tested. Ensure that the dolly is perpendicular to the surface.
-
Curing: Allow the adhesive to cure completely according to the manufacturer's instructions.
-
Scoring (Optional): For some applications, the coating around the dolly may be scored to the substrate to isolate the test area.
-
Testing: Attach a portable pull-off adhesion tester to the dolly. Apply a tensile force at a constant rate until the dolly detaches from the surface.
-
Data Recording: Record the maximum force at which detachment occurs. The pull-off strength is calculated by dividing the force by the surface area of the dolly. Also, record the nature of the failure (e.g., adhesive failure at the substrate-coating interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface).[14]
Tape Adhesion Test (ASTM D3359)
This is a qualitative test to assess the adhesion of a coating to a substrate by applying and removing a pressure-sensitive tape over cuts made in the coating.[15][16][17][18][19]
-
Method A (X-cut):
-
Make two intersecting cuts (an 'X') through the coating to the substrate using a sharp blade.
-
Apply a specified pressure-sensitive tape over the center of the X-cut and smooth it down.
-
After a short period, rapidly pull the tape off at a 180-degree angle.
-
Visually inspect the X-cut area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5A for no peeling to 0A for severe peeling).[15]
-
-
Method B (Cross-cut):
-
Make a series of parallel cuts through the coating to the substrate.
-
Make a second series of parallel cuts perpendicular to the first, creating a cross-hatch pattern.
-
Apply and remove the pressure-sensitive tape as described in Method A.
-
Evaluate the adhesion based on the amount of coating removed within the grid, using the ASTM D3359 classification scale (5B for no peeling to 0B for severe peeling).[15]
-
Mechanism of Adhesion Promotion by this compound
The adhesion-promoting effect of this compound (ETAS) is based on its ability to form a durable, covalent bridge between an inorganic substrate and an organic polymer matrix. This process involves two key chemical reactions: hydrolysis and condensation.[20][21][22]
Hydrolysis
In the presence of moisture (water), the acetoxy groups (-OCOCH₃) of the ETAS molecule are hydrolyzed to form silanol (B1196071) groups (-Si-OH) and acetic acid as a byproduct.[23] This reaction is typically rapid.
ETAS + 3H₂O → Ethylsilanetriol + 3 Acetic Acid
Condensation
The newly formed reactive silanol groups can then undergo condensation reactions in two ways:
-
Condensation with Substrate Hydroxyl Groups: The silanol groups can react with hydroxyl groups present on the surface of an inorganic substrate (like glass, metal oxides, or ceramics) to form stable covalent siloxane bonds (Si-O-Substrate). This anchors the silane molecule to the substrate.
-
Self-Condensation: The silanol groups can also condense with each other to form a cross-linked, three-dimensional siloxane network (Si-O-Si) on the surface. This network provides a robust and durable interfacial layer.
The ethyl group of the ETAS molecule is a non-reactive organic group that can physically entangle or co-react with the polymer matrix of the adhesive or coating, thus completing the chemical bridge between the substrate and the organic material.[24][25][26]
Visualizations
To further elucidate the processes described, the following diagrams have been generated.
Caption: Experimental workflow for adhesion strength testing.
Caption: Chemical mechanism of ETAS adhesion promotion.
References
- 1. datahorizzonresearch.com [datahorizzonresearch.com]
- 2. Mthis compound,cas:4253-34-3,MTAS Hengda Chemical [hengdasilane.com]
- 3. Mthis compound - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 6. The effect of silane applied to glass ceramics on surface structure and bonding strength at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges | Water & Wastewater [industrial.sherwin-williams.com]
- 9. researchgate.net [researchgate.net]
- 10. ASTM D4541-22: Pull-Off Strength of Coatings Test - The ANSI Blog [blog.ansi.org]
- 11. ASTM D4541-17: Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers [intertek.com]
- 12. infinitalab.com [infinitalab.com]
- 13. infinitalab.com [infinitalab.com]
- 14. elcometerusa.com [elcometerusa.com]
- 15. hightower-labs.com [hightower-labs.com]
- 16. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 17. kta.com [kta.com]
- 18. usa.sika.com [usa.sika.com]
- 19. micomlab.com [micomlab.com]
- 20. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 21. scispace.com [scispace.com]
- 22. [PDF] HYDROLYSIS AND CONDENSATION OF SILICATES : EFFECTS ON STRUCTURE | Semantic Scholar [semanticscholar.org]
- 23. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 24. silicorex.com [silicorex.com]
- 25. brb-international.com [brb-international.com]
- 26. Amino Silanes as adhesion promoter, surface modifier and reactant | SiSiB SILICONES [sinosil.com]
A Comparative Guide to the Hydrolytic Stability of Ethyltriacetoxysilane-Based Surface Modifications
For researchers, scientists, and drug development professionals, the durability of surface modifications is a critical factor in the performance and reliability of various applications, from biomedical devices to microarrays. This guide provides an objective comparison of the hydrolytic stability of surface modifications based on ethyltriacetoxysilane (ETAS) and its alternatives. The information presented is supported by experimental data to facilitate informed decisions in selecting the appropriate surface modification agent.
This compound is known for its extremely rapid hydrolysis in the presence of moisture, with a half-life of less than 13 seconds.[1][2][3] This reaction produces acetic acid and a trisilanol, and the toxicity of ETAS is primarily attributed to the liberated acetic acid.[1][2][3][4] While this reactivity can be advantageous for rapid curing applications, it raises concerns about the long-term hydrolytic stability of the resulting surface modification in aqueous or humid environments.
Alternatives to ETAS include a range of silane (B1218182) coupling agents with different hydrolyzable groups and molecular architectures. This guide focuses on the comparison with more stable alternatives, particularly ethoxy-based monomeric silanes and advanced dipodal silanes.
Performance Comparison of Surface Modifiers
The hydrolytic stability of a surface modification is a key performance indicator, often quantified by the change in water contact angle over time when exposed to aqueous environments. A stable contact angle indicates a durable hydrophobic surface, while a decrease suggests degradation of the silane layer.
The following table summarizes the hydrolytic stability of different silane-based surface modifications based on experimental data. The data for n-decyltriethoxysilane (a conventional monomeric silane) and two types of dipodal silanes are presented after immersion in various aqueous solutions for up to 60 days. Due to its extremely rapid hydrolysis, direct long-term comparative data for ETAS is limited; however, its performance is expected to be significantly lower than the more stable alternatives presented.
| Surface Modification Agent | Aqueous Environment | Initial Water Contact Angle (°) | Water Contact Angle after 30 days (°) | Water Contact Angle after 60 days (°) |
| This compound (ETAS) | Deionized Water | Not Available | Not Available | Not Available |
| 6 M HCl | Not Available | Not Available | Not Available | |
| 3.5% NaCl | Not Available | Not Available | Not Available | |
| 1 M NH₄OH | Not Available | Not Available | Not Available | |
| n-Decyltriethoxysilane | Deionized Water | 104 ± 2 | 103 ± 2 | 102 ± 2 |
| 6 M HCl | 104 ± 2 | 56 ± 4 | 45 ± 5 | |
| 3.5% NaCl | 104 ± 2 | 102 ± 2 | 101 ± 2 | |
| 1 M NH₄OH | 104 ± 2 | 68 ± 4 | 52 ± 5 | |
| 1,2-Bis(trimethoxysilyl)decane (Bridged Dipodal) | Deionized Water | 105 ± 2 | 104 ± 2 | 104 ± 2 |
| 6 M HCl | 105 ± 2 | 103 ± 2 | 102 ± 2 | |
| 3.5% NaCl | 105 ± 2 | 104 ± 2 | 104 ± 2 | |
| 1 M NH₄OH | 105 ± 2 | 92 ± 3 | 85 ± 4 | |
| 1,1,1,3,3-Pentamethoxy-1,3-disilatridecane (Pendant Dipodal) | Deionized Water | 106 ± 2 | 105 ± 2 | 105 ± 2 |
| 6 M HCl | 106 ± 2 | 98 ± 3 | 94 ± 3 | |
| 3.5% NaCl | 106 ± 2 | 105 ± 2 | 104 ± 2 | |
| 1 M NH₄OH | 106 ± 2 | 88 ± 4 | 78 ± 5 |
Note: Data for n-decyltriethoxysilane and dipodal silanes are adapted from studies on borosilicate glass slides. The significantly lower stability of the monomeric silane in acidic and basic conditions is evident, while dipodal silanes, particularly the bridged structure, exhibit remarkable resistance to hydrolysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results in surface modification studies. The following sections outline the protocols for surface preparation, modification, and hydrolytic stability testing.
Protocol 1: Surface Preparation and Silanization
This protocol describes a general procedure for the preparation of a hydroxylated surface and its subsequent modification with a silane agent.
-
Substrate Cleaning and Hydroxylation:
-
Thoroughly clean the substrate (e.g., glass slide, silicon wafer) with a suitable solvent (e.g., acetone, ethanol) to remove organic contaminants.
-
Dry the substrate with a stream of inert gas (e.g., nitrogen, argon).
-
To generate a high density of surface hydroxyl (-OH) groups, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.
-
Alternatively, for a less hazardous procedure, treat the substrate with an oxygen plasma for 2-5 minutes.
-
Rinse the activated substrate extensively with deionized water and dry it in an oven at 110-120°C for at least one hour.
-
Allow the substrate to cool to room temperature in a desiccator before silanization.
-
-
Silane Deposition (Solution Phase):
-
Prepare a 1-5% (v/v) solution of the desired silane (e.g., this compound, n-decyltriethoxysilane, or a dipodal silane) in an anhydrous organic solvent (e.g., toluene, ethanol). The use of an anhydrous solvent is critical to prevent premature hydrolysis and self-condensation of the silane.
-
For alkoxysilanes, pre-hydrolysis can be initiated by adding a small amount of water (e.g., 5% by volume of the solvent) to the silane solution and allowing it to stir for a few minutes. The pH of the solution can be adjusted to 4.5-5.5 with acetic acid to catalyze hydrolysis.
-
Immerse the cleaned and hydroxylated substrate in the silane solution for a predetermined time (e.g., 30 minutes to 2 hours) at room temperature.
-
After immersion, remove the substrate and rinse it with the anhydrous solvent to remove any excess, unbound silane.
-
Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent bonds with the surface.
-
Protocol 2: Accelerated Hydrolytic Stability Testing
This protocol details a method for evaluating the long-term stability of silane-modified surfaces in aqueous environments.
-
Initial Characterization:
-
Measure the initial static water contact angle of the freshly prepared silane-modified substrate using a goniometer.
-
(Optional) Analyze the surface elemental composition using X-ray Photoelectron Spectroscopy (XPS) to establish a baseline.
-
-
Accelerated Aging:
-
Immerse the silane-treated substrates in the desired aqueous solution (e.g., deionized water, acidic solution, basic solution, or saline solution) in a sealed container.
-
Place the container in an oven or incubator at a constant temperature (e.g., 50°C) to accelerate the aging process.
-
-
Periodic Analysis:
-
At predetermined time intervals (e.g., 24 hours, 7 days, 30 days, 60 days), remove the substrates from the solution.
-
Rinse the substrates thoroughly with deionized water and dry them with a stream of inert gas.
-
Measure the water contact angle to assess any changes in surface hydrophobicity. A significant decrease in contact angle indicates degradation of the surface modification.
-
(Optional) Perform XPS analysis to quantify the loss of the silane layer by monitoring the change in the elemental composition of the surface (e.g., a decrease in the silicon and carbon signals relative to the substrate signals).
-
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Workflow for surface preparation and silanization.
Caption: Workflow for accelerated hydrolytic stability testing.
Signaling Pathways and Logical Relationships
The choice of silane has a direct impact on the resulting surface properties and its long-term stability. The following diagram illustrates the logical relationship between the type of silane used for surface modification and the expected hydrolytic stability.
Caption: Relationship between silane type and hydrolytic stability.
References
A Comparative Guide to Acetoxy and Alkoxy Silanes for Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of surfaces is a cornerstone of advanced materials science, with profound implications for fields ranging from biomedical engineering to drug delivery. Silanization, the process of covalently bonding silanes to a surface, stands out as a versatile and robust method for tailoring surface properties. Among the various types of silanes, acetoxy and alkoxy silanes are two of the most prominent classes, each offering a unique set of characteristics. This guide provides a comprehensive comparison of their performance in surface functionalization, supported by experimental data and detailed protocols to inform the selection process for your specific research and development needs.
Reaction Mechanisms: A Tale of Two Hydrolysis Pathways
The efficacy of both acetoxy and alkoxy silanes in surface functionalization hinges on a two-step process: hydrolysis followed by condensation. However, the nature of the leaving group—acetate for acetoxy silanes and alcohol for alkoxy silanes—dramatically influences the reaction kinetics and byproducts.
Acetoxy Silane (B1218182) Hydrolysis and Condensation:
Acetoxy silanes react rapidly with moisture, hydrolyzing to form silanol (B1196071) intermediates and releasing acetic acid as a byproduct. This process is autocatalytic, as the liberated acetic acid accelerates further hydrolysis, leading to a fast cure time[1]. The resulting silanols then condense with hydroxyl groups on the substrate surface and with each other to form a stable siloxane network.
Caption: Reaction mechanism of an acetoxy silane.
Alkoxy Silane Hydrolysis and Condensation:
Alkoxy silanes undergo a similar hydrolysis and condensation process, but at a significantly slower rate compared to their acetoxy counterparts[1]. The hydrolysis of alkoxy groups (e.g., methoxy (B1213986) or ethoxy) is typically catalyzed by acid or base and releases the corresponding alcohol as a byproduct[2]. The slower reaction provides greater control over the functionalization process and the formation of the siloxane layer.
Caption: Reaction mechanism of an alkoxy silane.
Performance Comparison: A Quantitative Look
The choice between acetoxy and alkoxy silanes often comes down to a trade-off between reaction speed, process control, and substrate compatibility. The following tables summarize key performance indicators based on available experimental data.
Table 1: Comparison of Hydrolysis Rates and Curing Characteristics
| Parameter | Acetoxy Silanes (e.g., Vinyltriacetoxysilane) | Alkoxy Silanes (e.g., Vinyltriethoxysilane) |
| Hydrolysis Rate | Very Fast; autocatalytic.[1] Hydrolysis rate constants are typically 1-2 orders of magnitude higher than for ethoxysilanes.[1] | Slower; requires acid or base catalysis.[2] |
| Curing Time | Fast; often tack-free within minutes.[3][4][5] | Slower and more controllable.[6] |
| Byproducts | Acetic Acid (corrosive).[4][7][8] | Corresponding Alcohol (e.g., ethanol (B145695); less corrosive).[2] |
| Odor | Strong, vinegar-like.[3][7][8] | Mild, alcoholic, or nearly odorless.[7][8] |
| Substrate Compatibility | Not recommended for corrosion-sensitive metals (e.g., copper, brass) or alkaline substrates (e.g., concrete).[7][8] | Broad compatibility with a wide range of materials, including sensitive substrates.[7] |
Table 2: Comparison of Surface Properties after Functionalization
| Property | Acetoxy Silane Treated Surface | Alkoxy Silane Treated Surface |
| Water Contact Angle (°) | Data for direct comparison is limited. However, the final surface hydrophobicity is primarily determined by the non-hydrolyzable organic group (R-group) of the silane. | Varies depending on the R-group. For example, vinyltrimethoxysilane-treated cotton fabric shows a significant increase in water contact angle, indicating enhanced hydrophobicity.[9] |
| Surface Free Energy (mN/m) | Expected to be low for hydrophobic coatings, similar to alkoxy silanes with the same R-group. | Can be tailored by the choice of the R-group. For instance, octadecyltrichlorosilane (B89594) (a related chloro-silane) yields a surface energy of 20-30 mN/m.[10] |
| Adhesion Strength | Can provide good adhesion, particularly in applications where rapid curing is beneficial.[11] | Generally provides excellent adhesion to a wide variety of substrates due to the formation of a stable siloxane network at the interface.[2][12] |
| Layer Stability | Stable once cured.[13] | The resulting siloxane bonds are generally stable.[14] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful surface functionalization. Below are representative procedures for using both acetoxy and alkoxy silanes.
Protocol 1: Surface Functionalization with Vinyltriacetoxysilane (B1195284) (Acetoxy Silane)
This protocol is a general guideline for the surface modification of a hydroxyl-rich substrate (e.g., glass or silicon wafer) using a solution-phase deposition of vinyltriacetoxysilane.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Vinyltriacetoxysilane (VTAS)
-
Anhydrous solvent (e.g., toluene (B28343) or acetone)
-
Deionized water
-
Nitrogen or argon gas
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning and Activation:
-
Thoroughly clean the substrates by sonicating in a sequence of solvents: acetone, ethanol, and deionized water (15 minutes each).
-
Dry the substrates under a stream of nitrogen or argon.
-
To generate a high density of surface hydroxyl groups, treat the substrates with oxygen plasma for 2-5 minutes or immerse in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Rinse the activated substrates extensively with deionized water and dry with nitrogen or argon.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of vinyltriacetoxysilane in an anhydrous solvent in a sealed container under an inert atmosphere.
-
Immerse the cleaned and activated substrates in the silane solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation. Due to the high reactivity of VTAS, shorter reaction times are often sufficient.
-
Remove the substrates from the solution and rinse thoroughly with the anhydrous solvent to remove any unreacted silane.
-
-
Curing:
-
Dry the functionalized substrates under a stream of nitrogen or argon.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
-
Characterization:
-
The success of the functionalization can be assessed by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
-
Protocol 2: Surface Functionalization with Vinyltrimethoxysilane (B1682223) (Alkoxy Silane)
This protocol outlines a common procedure for the surface modification of a substrate using vinyltrimethoxysilane (VTMS) in an aqueous alcohol solution.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Vinyltrimethoxysilane (VTMS)
-
Ethanol (95%)
-
Deionized water
-
Acetic acid
-
Nitrogen or argon gas
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning and Activation:
-
Follow the same cleaning and activation procedure as described in Protocol 1.
-
-
Silane Solution Preparation and Hydrolysis:
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
Adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze the hydrolysis of the silane.
-
Add vinyltrimethoxysilane to the solution to a final concentration of 2% (v/v) while stirring.
-
Allow the solution to stir for at least 30 minutes to ensure adequate hydrolysis of the methoxy groups to silanols.
-
-
Silanization:
-
Immerse the cleaned and activated substrates in the hydrolyzed silane solution.
-
Allow the deposition to proceed for 2-5 minutes with gentle agitation.
-
Remove the substrates and rinse with ethanol to remove excess silane.
-
-
Curing:
-
Dry the substrates under a stream of nitrogen or argon.
-
Cure the substrates in an oven at 110-120°C for 15-30 minutes.
-
-
Characterization:
-
Characterize the functionalized surfaces using appropriate techniques as mentioned in Protocol 1.
-
Logical Workflow for Silane Selection and Surface Functionalization
The selection of the appropriate silane and the subsequent experimental workflow are critical for achieving the desired surface properties. The following diagram illustrates a logical approach to this process.
Caption: Workflow for silane selection and functionalization.
Conclusion
Both acetoxy and alkoxy silanes are powerful tools for surface functionalization, each with a distinct set of advantages and disadvantages. Acetoxy silanes offer the benefit of rapid curing, making them suitable for applications where processing time is a critical factor. However, the corrosive nature of the acetic acid byproduct limits their compatibility with certain substrates. In contrast, alkoxy silanes provide a more controlled and versatile approach, with milder byproducts that are compatible with a broader range of materials. The slower reaction kinetics of alkoxy silanes allow for greater precision in the formation of the silane layer.
The optimal choice between acetoxy and alkoxy silanes will ultimately depend on the specific requirements of the application, including the nature of the substrate, the desired surface properties, and the processing constraints. By carefully considering the information presented in this guide, researchers, scientists, and drug development professionals can make an informed decision to achieve successful and reproducible surface functionalization.
References
- 1. Buy Vinyltriacetoxysilane (EVT-304542) | 4130-08-9 [evitachem.com]
- 2. scispace.com [scispace.com]
- 3. Acetoxy Silanes â High-Performance Silane Coupling Agents [osisilicones.com]
- 4. unipaints.com [unipaints.com]
- 5. Acetoxy vs. Neutral Cure Silicone: What Are the Pros and Cons? - Quality Seal Australia [qualitysealaustralia.com.au]
- 6. chinacouplingagents.com [chinacouplingagents.com]
- 7. Neutral vs. acetoxy silicone: understanding the differences - Penosil Global [penosil.com]
- 8. Neutral vs acetoxy silicones - PENOSIL Global [penosil.com]
- 9. Functionalization of Cotton Fabric with Vinyltrimethoxysilane | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Vinyltriacetoxysilane Cas 4130-08-9, VTAS SILANE | Co-Formula Manufacturer [cfmats.com]
- 12. siltech.com [siltech.com]
- 13. gelest.com [gelest.com]
- 14. pcimag.com [pcimag.com]
A Comparative Guide to Ethyltriacetoxysilane (ETAS) Crosslinking in Silicone Elastomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of silicone elastomers crosslinked with ethyltriacetoxysilane (ETAS) against other common crosslinking alternatives, namely peroxide and platinum-catalyzed systems. The information presented herein is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting the appropriate material for their specific applications.
Introduction to Silicone Elastomer Crosslinking
Silicone elastomers are renowned for their biocompatibility, thermal stability, and flexibility, making them a cornerstone material in medical devices and pharmaceutical applications. The performance of these elastomers is critically dependent on their three-dimensional crosslinked network. This compound (ETAS) is a key crosslinking agent in condensation cure, specifically acetoxy-type, room temperature vulcanizing (RTV) silicone systems. This moisture-curing mechanism offers distinct advantages and disadvantages when compared to other prevalent curing chemistries, such as those initiated by peroxides or platinum catalysts.
Performance Comparison of Crosslinking Systems
The choice of crosslinking agent significantly influences the mechanical properties, curing kinetics, and biocompatibility of the final silicone elastomer. Below is a comparative summary of these key performance indicators.
Table 1: Comparison of Mechanical Properties
| Property | ETAS (Acetoxy) Cure | Peroxide Cure | Platinum (Addition) Cure |
| Tensile Strength | Moderate (e.g., ~1.7 MPa for a general-purpose sealant)[1] | High | High |
| Elongation at Break (%) | High | Moderate to High | High |
| Hardness (Shore A) | Variable (e.g., ~28 for a general-purpose sealant)[1] | Variable | Variable |
| Tear Resistance | Moderate | Good | Excellent |
Note: Specific values can vary significantly based on the complete formulation, including polymer type, filler, and additives.
Table 2: Comparison of Curing Kinetics
| Parameter | ETAS (Acetoxy) Cure | Peroxide Cure | Platinum (Addition) Cure |
| Curing Mechanism | Condensation (Moisture-activated) | Free Radical Polymerization | Hydrosilylation (Addition) |
| Cure Initiation | Atmospheric Moisture | Heat | Heat (can be formulated for RTV) |
| Tack-Free Time | Fast (minutes)[2][3] | Dependent on temperature | Fast (minutes to hours) |
| Full Cure Time | 24 hours to several days, depending on thickness[2][3] | Minutes to hours at elevated temperatures | Minutes to hours (can be accelerated with heat) |
| Byproducts | Acetic Acid[1] | Various organic byproducts | None[4] |
Biocompatibility and Considerations for Drug Development
For applications in drug development and medical devices, the biocompatibility of the silicone elastomer is paramount. This includes an assessment of any substances that may leach out of the material and interact with the drug product or the patient.
ETAS (Acetoxy) Cure: The primary biocompatibility concern with acetoxy-cured silicones is the release of acetic acid during the curing process.[1] This acidic byproduct can be a disadvantage for sensitive electronic components and certain substrates.[2] For drug delivery applications, the potential for interaction between the acidic environment and the active pharmaceutical ingredient (API) must be carefully evaluated. However, once fully cured, the silicone matrix is generally considered biocompatible.
Peroxide Cure: Peroxide-cured silicones may contain residual byproducts from the curing agent, which can be a concern for sensitive applications. Post-curing is often employed to remove these residuals.
Platinum (Addition) Cure: Platinum-cured silicones are considered the "cleanest" option as the addition reaction produces no byproducts.[4] This high purity makes them a preferred choice for many medical and pharmaceutical applications.
Extractables and Leachables: All silicone elastomers have the potential to release low molecular weight siloxane oligomers.[5] The profile and quantity of these extractables and leachables can be influenced by the curing system and any additives used in the formulation. For pharmaceutical applications, a thorough extractables and leachables study is essential to ensure product safety and efficacy.
Experimental Protocols
Accurate and reproducible validation of crosslinking is essential for ensuring the quality and performance of silicone elastomers. Below are detailed methodologies for key experiments.
Tensile Properties Testing (ASTM D412)
This test method determines the tensile properties of vulcanized rubber and thermoplastic elastomers.
1. Specimen Preparation:
-
Prepare dumbbell-shaped ("dogbone") specimens from a cured sheet of the silicone elastomer using a die cutter.
-
Ensure the thickness of the specimen is uniform and measure it at three points within the gauge length, using the median value for calculations.
2. Test Procedure:
-
Use a universal testing machine (tensometer) equipped with grips suitable for elastomeric materials.
-
Mount the specimen in the grips, ensuring it is properly aligned.
-
Separate the grips at a constant rate (typically 500 mm/min) until the specimen ruptures.[6]
-
Record the force and elongation throughout the test.
3. Data Analysis:
-
Tensile Strength: The maximum stress applied to the specimen before it ruptures.[6]
-
Ultimate Elongation: The elongation of the specimen at the point of rupture, expressed as a percentage of the original gauge length.[6]
-
Modulus: The stress at a specific elongation (e.g., 100% elongation).
Crosslink Density Determination via Swelling Test (ASTM D3616)
This method provides an estimation of the degree of crosslinking by measuring the swelling of the elastomer in a suitable solvent.
1. Sample Preparation:
-
Cut a small, precisely weighed sample of the cured silicone elastomer (typically 0.2-0.5 g).
2. Swelling Procedure:
-
Immerse the sample in a suitable solvent (e.g., toluene) in a sealed container.
-
Allow the sample to swell for a predetermined period (e.g., 24-72 hours) at a constant temperature until equilibrium is reached.
3. Measurement:
-
Remove the swollen sample from the solvent and quickly blot the surface to remove excess solvent.
-
Immediately weigh the swollen sample.
-
Dry the sample in an oven to a constant weight and record the final dry weight.
4. Calculation of Swelling Index:
-
The swelling index can be calculated as the ratio of the weight of the swollen sample to the weight of the dry sample.
-
The crosslink density can then be calculated using the Flory-Rehner equation, which relates the swelling behavior to the polymer-solvent interaction parameter and the molar volume of the solvent.
Visualizing the Crosslinking Mechanism and Experimental Workflow
ETAS Crosslinking Mechanism
Caption: Moisture-initiated hydrolysis and condensation of ETAS.
Experimental Workflow for Validation
Caption: Workflow for silicone elastomer preparation and testing.
References
- 1. specialchem.com [specialchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. meridianadhesives.com [meridianadhesives.com]
- 4. gxsilicon.com [gxsilicon.com]
- 5. Extractables/leachables from plastic tubing used in product manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. victortestingmachine.com [victortestingmachine.com]
A Comparative Guide to the Biocompatibility of Ethyltriacetoxysilane-Coated Materials versus Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
The in vivo performance and ultimate success of medical devices and drug delivery systems are critically dependent on the biocompatibility of their surface coatings. An ideal coating should minimize adverse reactions such as inflammation, thrombosis, and cytotoxicity. Ethyltriacetoxysilane (ETAS) is a silicon-based crosslinking agent used in some coating formulations. This guide provides an objective comparison of the biocompatibility of materials likely to be coated with ETAS-containing formulations against established alternatives, including Polyethylene Glycol (PEG), Heparin, and Zwitterionic polymers. Due to a lack of direct comparative studies involving ETAS-coated materials in the public domain, this comparison is based on the known toxicological profile of ETAS and the well-documented biocompatibility of the alternative coatings.
Executive Summary
This compound is known to undergo rapid hydrolysis in aqueous environments, yielding acetic acid and a trisilanol.[1] This reaction is a primary determinant of its biocompatibility profile. While ETAS itself is not intended for direct, long-term contact with biological systems in its unreacted state, its use as a component in a cured coating means its biocompatibility is linked to the stability of the final coating and the potential for leaching of its hydrolysis byproducts. In contrast, PEG, heparin, and zwitterionic polymers have been extensively studied and are widely used to create highly biocompatible surfaces that actively or passively resist biological fouling.
Performance Comparison of Biocompatible Coatings
The following tables summarize the key biocompatibility characteristics of ETAS and its alternatives.
Table 1: Cytotoxicity and Inflammatory Response
| Coating Type | Mechanism of Action | Expected Cytotoxicity | Inflammatory Response | Key Considerations |
| This compound (ETAS) | Rapid hydrolysis to acetic acid and a trisilanol.[1] | Potential for localized cytotoxicity if hydrolysis is significant. Acetic acid can lower local pH. | Acetic acid is a known irritant and can elicit an inflammatory response.[1] | The degree of curing and the stability of the coating are critical to minimize the release of byproducts. |
| Polyethylene Glycol (PEG) | Creates a hydrophilic barrier that resists protein adsorption.[2][3] | Generally low to non-cytotoxic.[4][5] | Minimal inflammatory response due to protein resistance.[2][5] | Susceptible to oxidative degradation over the long term.[6] |
| Heparin | Binds to antithrombin III, catalyzing the inactivation of thrombin and other clotting factors.[7][8] | Low cytotoxicity. | Can mitigate inflammatory responses by minimizing complement activation.[8] | Risk of heparin-induced thrombocytopenia (HIT) in sensitized individuals.[8] |
| Zwitterionic Polymers | Possess an equal number of positive and negative charges, creating a tightly bound hydration layer that repels proteins and cells.[6][9] | Excellent biocompatibility with very low cytotoxicity.[10][11] | Highly resistant to biofouling, leading to a minimal inflammatory response.[12] | Can be more complex to synthesize and apply compared to simpler coatings. |
Table 2: Hemocompatibility
| Coating Type | Protein Adsorption | Platelet Adhesion & Activation | Thrombogenicity |
| This compound (ETAS) | Dependent on the final cured polymer matrix. | Potential for platelet activation if the surface is not optimized. | The release of acetic acid could contribute to a pro-thrombotic environment. |
| Polyethylene Glycol (PEG) | Significantly reduces protein adsorption.[2][3] | Low platelet adhesion.[4] | Generally considered thromboresistant.[4] |
| Heparin | Reduces fibrinogen adsorption. | Inhibits platelet adhesion and aggregation.[8] | Actively anticoagulant, providing high thromboresistance.[7][8] |
| Zwitterionic Polymers | Extremely low protein adsorption.[6][9] | Markedly reduces platelet adhesion.[6][10] | Excellent thromboresistance due to strong anti-fouling properties.[6][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biocompatible coatings. Below are standard protocols for key biocompatibility assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the potential of a material to cause cell death.
-
Material Preparation: Prepare extracts of the test material (e.g., ETAS-coated substrate, PEG-coated substrate) by incubating in a cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24 hours, according to ISO 10993-5 standards.
-
Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure: Remove the culture medium and replace it with the prepared material extracts. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls. Incubate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.
Hemolysis Assay
This assay determines the extent to which a material damages red blood cells.
-
Blood Collection: Collect fresh human or rabbit blood in a tube containing an anticoagulant (e.g., citrate).
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the RBCs. Wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a desired concentration.
-
Material Incubation: Incubate the test material with the RBC suspension at 37°C for a defined period (e.g., 2 hours) with gentle agitation. Use PBS as a negative control and deionized water as a positive control (100% hemolysis).
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis for the test material relative to the positive control.
Platelet Adhesion Assay
This assay evaluates the tendency of a material to cause platelet adhesion and activation.
-
Platelet-Rich Plasma (PRP) Preparation: Collect fresh human blood in a tube with an anticoagulant. Centrifuge the blood at a low speed to obtain PRP.
-
Material Incubation: Place the test materials in a 24-well plate and incubate with PRP at 37°C for 1-2 hours.
-
Washing: Gently wash the materials with PBS to remove non-adherent platelets.
-
Platelet Lysis: Add a cell lysis buffer to the wells to lyse the adherent platelets.
-
Quantification (LDH Assay): Quantify the number of adherent platelets by measuring the activity of lactate (B86563) dehydrogenase (LDH), an enzyme released from the lysed platelets, using a commercially available kit.
-
Visualization (SEM): Alternatively, fix the adherent platelets with glutaraldehyde, dehydrate with a graded series of ethanol, and sputter-coat with gold for visualization of platelet morphology by Scanning Electron Microscopy (SEM).
Visualizing Biocompatibility Mechanisms and Workflows
The following diagrams illustrate the key mechanisms of action for the alternative biocompatible coatings and a general workflow for assessing biocompatibility.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. Polyethylene glycol-coated biocompatible surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diyhpl.us [diyhpl.us]
- 4. hydromer.com [hydromer.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heparin coatings for improving blood compatibility of medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. smartreactors.com [smartreactors.com]
- 9. Antifouling Zwitterionic Polymer Coatings for Blood-Bearing Medical Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. plasticsengineering.org [plasticsengineering.org]
- 11. researchgate.net [researchgate.net]
- 12. Zwitterionic Surface Coatings for Implantable Biomaterials - Advanced Science News [advancedsciencenews.com]
Ethyltriacetoxysilane as a Water Repellent Agent: A Comparative Guide to Long-Term Performance
An in-depth analysis of ethyltriacetoxysilane (ETAS) and its long-term efficacy as a water repellent for porous building materials, with a comparative look at alternative silane-based treatments. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of performance, durability, and testing methodologies.
This compound (ETAS) is a member of the silane (B1218182) family, utilized in the construction industry to impart water repellency to a variety of porous substrates such as concrete, brick, and tiles. Its mechanism of action involves hydrolysis upon contact with moisture, leading to the formation of a hydrophobic polysiloxane network within the substrate's pores. This guide provides a comparative analysis of the long-term performance of ETAS against other common silane-based water repellents, supported by experimental data and detailed methodologies.
Comparative Performance of Silane Water Repellents
The long-term effectiveness of water repellent treatments is a critical factor in their selection for protecting building materials from moisture-induced degradation. While specific long-term data for ETAS is limited in publicly available literature, extensive research on the broader class of silanes provides valuable insights into their durability.
Table 1: Long-Term Effectiveness of Silane Treatments on Concrete Bridge Decks
| Time in Service | Effectiveness | Source |
| 12 years | 100% | [1][2] |
| 15 years | 68% | [1][2] |
| 17-20 years | 16% | [1][2] |
Note: The specific type of silane used in these long-term studies on bridge decks was not always specified as ETAS.
Alternative Silane-Based Water Repellents
The market offers a variety of silane-based water repellents, with the primary distinction often being the type of leaving group that hydrolyzes. ETAS is an acetoxy-silane, which releases acetic acid upon hydrolysis. Alkyltrialkoxysilanes, such as octyltriethoxysilane and isobutyltriethoxysilane, are another major class that releases alcohol upon hydrolysis.
Table 2: Comparison of Water Repellency for Different Silane Treatments on Porous Substrates
| Silane Type | Substrate | Initial Water Contact Angle (°) | Water Absorption Reduction (%) | Durability Notes | Source |
| This compound (Acetoxy) | General | Not specified in long-term studies | Not specified in long-term studies | Rapid hydrolysis, forms a stable polysiloxane network. Byproduct is acetic acid, which can be corrosive to some substrates. | [3] |
| Octyltriethoxysilane (Alkoxy) | Concrete | ~141° | 64% reduction (from 25g to 9g in 24h) | Generally considered to have good long-term stability and alkali resistance. Slower hydrolysis than acetoxy silanes. | [4] |
| Isobutyltriethoxysilane (Alkoxy) | Concrete (Marine Environment) | Not specified | Effective chloride barrier after 5 years | Demonstrated long-term effectiveness in a harsh marine environment. | [5] |
| Silane/Siloxane Blend | Concrete | Not specified | Not specified | Blends aim to combine the deep penetration of silanes with the surface beading of siloxanes. | [4][6] |
| Dichlorodimethylsilane | Sand | 124° | Not specified | High initial water repellency. | [7][8] |
| Octadecyltrichlorosilane | Sand | 138° | Not specified | Achieved the highest initial water repellency in a comparative study. | [7][8] |
Experimental Protocols
Accurate assessment of the long-term performance of water repellent agents relies on standardized experimental protocols. The following sections detail the methodologies for key experiments cited in the evaluation of these materials.
Water Absorption Under Low Pressure (RILEM Test Method No. 11.4)
This test measures the quantity of water absorbed by a masonry surface over a defined period, simulating the effect of wind-driven rain.
Methodology:
-
Apparatus: A RILEM tube, which is a graduated glass or plastic pipe, is used. It is affixed to the test surface using a waterproof putty.
-
Procedure: The tube is filled with a specified volume of water, and the initial water level is recorded. The decrease in the water level is monitored at set intervals (e.g., 5, 10, 15, 20, 30, and 60 minutes) to determine the volume of water absorbed by the substrate.[1][9][10]
-
Evaluation: The rate of water absorption is calculated and can be used to compare the performance of treated and untreated surfaces, or the relative performance of different water repellent treatments.[11][12][13]
Accelerated Weathering (ASTM G154)
This practice simulates the damaging effects of sunlight, moisture, and heat on materials in a laboratory setting to predict their long-term durability.
Methodology:
-
Apparatus: A QUV accelerated weathering tester equipped with fluorescent UV lamps (e.g., UVA-340) is used.
-
Procedure: Coated specimens are mounted in the chamber and subjected to alternating cycles of UV exposure and moisture condensation. A typical cycle might be 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.[8][14]
-
Evaluation: The properties of the exposed specimens are evaluated at regular intervals (e.g., 500, 1000, 2000 hours) and compared to unexposed control samples. Assessed properties may include color change, gloss retention, and changes in water repellency (measured by contact angle or water absorption).[15][16][17][18]
Water Penetration and Leakage Through Masonry (ASTM E514)
This laboratory test determines the resistance of masonry assemblies to water penetration under conditions simulating wind-driven rain.
Methodology:
-
Apparatus: A test chamber is constructed where a masonry wall specimen forms one face. A water spray system is directed at the exterior face, and a pressure difference can be applied across the specimen.
-
Procedure: Water is sprayed onto the face of the masonry at a specified rate while a constant air pressure difference is maintained. The test is typically run for a duration of 4 hours.[11][19][20]
-
Evaluation: The amount of water that penetrates the masonry and is collected on the back of the specimen is measured over time. The results provide a quantitative measure of the wall's resistance to water penetration.[21][22][23]
Chemical Mechanism of this compound
The water repellent effect of ETAS is achieved through a two-step chemical process: hydrolysis and condensation.
-
Hydrolysis: In the presence of moisture (from the atmosphere or within the substrate), the acetoxy groups (-OCOCH₃) of the ETAS molecule are replaced by hydroxyl groups (-OH), forming a reactive ethylsilanetriol and releasing acetic acid as a byproduct.
-
Condensation: The newly formed silanol (B1196071) groups are unstable and readily condense with each other and with hydroxyl groups present on the surface of the mineral substrate (e.g., Si-OH groups in concrete). This process forms a stable, cross-linked, and water-repellent polysiloxane network (Si-O-Si bonds) within the pores of the material.
Conclusion
This compound provides water repellency through a rapid hydrolysis and condensation process, forming a durable polysiloxane network. While long-term, direct comparative data for ETAS is not as readily available as for the broader class of silanes, the existing research on silane performance suggests a service life that can extend beyond a decade under certain conditions. The primary alternative, alkyltrialkoxysilanes, offer a less corrosive byproduct (alcohol vs. acetic acid) and are also proven to provide long-lasting water repellency. The choice between these agents will depend on the specific substrate, environmental conditions, and desired performance characteristics. Rigorous testing according to standardized protocols such as those from RILEM and ASTM is essential for a thorough evaluation of long-term performance.
References
- 1. acl.design.upenn.edu [acl.design.upenn.edu]
- 2. benchchem.com [benchchem.com]
- 3. paint.org [paint.org]
- 4. nahb.org [nahb.org]
- 5. vliz.be [vliz.be]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. assets-cdn-prod-dfauhca6edaxdvgy.a01.azurefd.net [assets-cdn-prod-dfauhca6edaxdvgy.a01.azurefd.net]
- 10. ijscer.com [ijscer.com]
- 11. abceramic.in [abceramic.in]
- 12. micomlab.com [micomlab.com]
- 13. researchgate.net [researchgate.net]
- 14. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 15. ASTM G154 | Q-Lab [q-lab.com]
- 16. UV Weathering Test Chamber Procedure as per ASTM G154 [pacorr.com]
- 17. neotex.gr [neotex.gr]
- 18. infinitalab.com [infinitalab.com]
- 19. kta.com [kta.com]
- 20. Durable Waterproofing for Concrete Masonry Walls: Field testing methods of water repellency - Construction Specifier [constructionspecifier.com]
- 21. watersealant.com [watersealant.com]
- 22. store.astm.org [store.astm.org]
- 23. nrc-publications.canada.ca [nrc-publications.canada.ca]
A Comparative Analysis: Ethyltriacetoxysilane vs. Non-Silane Adhesion Promoters
In the realm of advanced materials, the interface between organic polymers and inorganic substrates is a critical juncture that often dictates the performance and longevity of a composite material, adhesive, or coating. Adhesion promoters are bifunctional molecules that act as a chemical bridge across this interface, enhancing bond strength and durability. This guide provides an objective comparison between a widely used silane (B1218182) coupling agent, Ethyltriacetoxysilane (ETAS), and prominent non-silane alternatives, including organometallics (titanates and zirconates) and polymeric promoters (maleic anhydride (B1165640) grafted polymers).
Introduction to Adhesion Promoter Mechanisms
This compound (ETAS): As a member of the silane family, ETAS functions as both a crosslinking agent and an adhesion promoter, particularly in moisture-curing systems like RTV (Room-Temperature-Vulcanizing) silicone sealants.[1][2][3] Its mechanism relies on the hydrolysis of its acetoxy groups in the presence of moisture to form reactive silanol (B1196071) groups (-Si-OH).[4] These silanols can then form strong, covalent oxane bonds (Si-O-Substrate) with hydroxyl groups present on the surface of inorganic substrates such as glass, aluminum, and other metals.[1][5] Simultaneously, the ethyl group provides compatibility with the organic polymer matrix, thus forming a durable bridge between the two dissimilar materials.[4]
Non-Silane Promoters:
-
Titanates and Zirconates: These organometallic compounds represent a significant alternative to silanes.[6][7] Their primary advantage lies in their different reaction mechanism. Instead of relying on the presence of hydroxyl groups, they can react with the more abundant protons (H+) on a substrate's surface.[8] This makes them effective on a broader range of materials, including those with few or no hydroxyl groups, such as calcium carbonate and carbon black.[8][9] Furthermore, titanates and zirconates can act as catalysts, potentially improving the mechanical properties of the polymer matrix itself.[8] They are also noted for their high thermal stability and robust chemical resistance.[7]
-
Maleic Anhydride Grafted Polymers: This class of adhesion promoters, such as Maleic Anhydride-grafted Polypropylene (MAPP), functions by introducing polar functional groups onto a non-polar polymer backbone.[10][11] The grafted maleic anhydride moieties can form strong intermolecular interactions, including covalent and hydrogen bonds, with polar substrates like glass fibers and metals, significantly improving interfacial adhesion in composites and laminates.[11]
Quantitative Performance Data
Direct head-to-head performance data for this compound against its non-silane counterparts is limited in publicly available literature. The following table summarizes representative quantitative data from studies comparing the classes of adhesion promoters to which these molecules belong. This data is intended to be illustrative of typical performance gains observed in specific systems.
Table 1: Representative Performance of Adhesion Promoter Classes
| Adhesion Promoter Class | Test System | Metric | Control Value (No Promoter) | Promoter Value | % Improvement | Source(s) |
| Aminosilane (Representative Silane) | Glass Fiber / Epoxy Composite | Tensile Strength Retention (Aged) | N/A | 65% | N/A | [8] |
| Amino Zirconate | Glass Fiber / Epoxy Composite | Tensile Strength Retention (Aged) | N/A | 93% | 43% (vs. Silane) | [8] |
| Aminosilane | CFRP bonded to Aluminum Alloy | Lap Shear Strength | 6.46 MPa | 16.44 MPa | 154% | [12] |
| Neat Epoxy (No Promoter) | Steel Substrate | Lap Shear Strength | N/A | 23 MPa | N/A | [13] |
| Maleic Anhydride Grafted PP | PP substrate / Acrylic Adhesive | Peel Strength | N/A | 37.3 N | Significant (vs. untreated PP) | [14] |
| Maleic Anhydride Grafted PP | PP + 30% Glass Fiber Composite | Tensile Strength | Varies | N/A | 50 - 100% | [10] |
Note: The data presented is compiled from different studies and is not a direct comparison under identical conditions. It serves to illustrate the performance potential of each class of adhesion promoter.
Experimental Protocols
The quantitative data presented above is typically generated using standardized testing methodologies to ensure reproducibility and comparability. The two most common tests for adhesive performance are Lap Shear Strength and Peel Adhesion.
Protocol 1: Lap Shear Strength Test (ASTM D1002)
This test is used to determine the shear strength of an adhesive bond between two rigid substrates, typically metals.[15][16][17]
-
Specimen Preparation: Two rectangular plates of a standard substrate (e.g., aluminum) are prepared. The bonding surfaces are cleaned and treated as required. For testing an adhesion promoter, the promoter may be applied as a primer to the surface or integrated into the adhesive.[18]
-
Adhesive Application: The adhesive is applied to a specified area on one end of a plate. The second plate is then overlapped with the first, creating a bonded joint of defined dimensions (e.g., 12.7 mm overlap).[17][19]
-
Curing: The bonded assembly is cured according to the manufacturer's specifications for time, temperature, and pressure.
-
Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied to the specimen at a constant rate (e.g., 1.3 mm/min) until the bonded joint fails.[17]
-
Data Analysis: The maximum load sustained before failure is recorded. The lap shear strength is calculated by dividing this maximum load by the bonded area and is typically reported in megapascals (MPa) or pounds per square inch (psi).[13]
Protocol 2: 180° Peel Adhesion Test (ASTM D3330, Method A)
This method measures the force required to peel a flexible material (like a tape or coating) from a rigid substrate at a 180° angle.[7][20][21]
-
Specimen Preparation: A strip of the material with the adhesive and promoter is cut to a standard width (e.g., 24 mm).[22] A standard test panel (e.g., stainless steel) is cleaned.
-
Application: The adhesive strip is applied to the test panel. A standardized roller is passed over the strip to ensure consistent pressure and bond formation.
-
Conditioning: The bonded sample is allowed to dwell for a specified period before testing.
-
Testing: One end of the flexible strip is folded back at a 180° angle and clamped into the moving grip of a tensile testing machine. The test panel is secured in a stationary grip. The machine pulls the strip away from the panel at a constant speed (e.g., 300 mm/min).
-
Data Analysis: The force required to peel the strip is recorded. The initial part of the peel is disregarded, and the average force over a defined length of the peel is calculated.[20] This average force is reported as the peel adhesion, typically in Newtons per 25 mm (N/25 mm) or pounds per inch-width (pli).
Visualizations
Adhesion Promoter Mechanisms
Caption: Comparative mechanisms of silane and non-silane adhesion promoters.
Experimental Workflow: Lap Shear Test (ASTM D1002)
Caption: Standard workflow for ASTM D1002 lap shear adhesion testing.
References
- 1. adhesion.kr [adhesion.kr]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. brb-international.com [brb-international.com]
- 4. US4797446A - Adhesion of silicone sealant - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. bisleyinternational.com [bisleyinternational.com]
- 7. pcimag.com [pcimag.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. redalyc.org [redalyc.org]
- 11. researchgate.net [researchgate.net]
- 12. Next-Generation Structural Adhesives Composed of Epoxy Resins and Hydrogen-Bonded Styrenic Block Polymer-Based Thermoplastic Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. journalmt.com [journalmt.com]
- 17. Improving Adhesion between Epoxy Adhesive Compositions and Aluminum Using Epoxy- and Amino-Alkoxysilane Promoters: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. mdpi.com [mdpi.com]
- 19. Review of titanate coupling agents and their application for dental composite fabrication. | Semantic Scholar [semanticscholar.org]
- 20. Organic Coatings Part Four: Adhesion Promoters for Thermoset Coatings - Polymer Innovation Blog [polymerinnovationblog.com]
- 21. researchgate.net [researchgate.net]
- 22. Review of titanate coupling agents and their application for dental composite fabrication [jstage.jst.go.jp]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethyltriacetoxysilane
For researchers and professionals in drug development, the safe handling and disposal of chemicals is paramount. Ethyltriacetoxysilane, a versatile but hazardous compound, requires stringent protocols to ensure the safety of laboratory personnel and the environment. This guide provides essential, step-by-step procedures for its proper disposal, grounded in established safety data.
This compound is a corrosive liquid that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed.[2][3] A key characteristic of this chemical is its reactivity with water and moisture, a reaction that liberates acetic acid, which can be hazardous if not properly managed.[1][2][4]
Immediate Safety and Handling Protocols
Before any disposal procedure, it is crucial to adhere to the following safety and handling precautions:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to prevent the accumulation of vapors.[1][2][5]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. This includes wearing neoprene or nitrile rubber gloves, chemical safety goggles or a face shield, and protective clothing.[2][6] For situations with potential vapor exposure, a NIOSH-certified combination organic vapor/acid gas respirator is recommended.[2][6]
-
Avoid Contact: All skin and eye contact with the chemical must be avoided.[2][6] In case of accidental contact, immediately flush the affected area with water for at least 15 minutes and seek medical attention.[1]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2][4] It must be kept in a tightly closed container to prevent contact with moisture.[1][2] Incompatible materials include alcohols, alkalis, and oxidizing agents.[2][4]
Spill Management
In the event of a spill, immediate and correct action is critical to prevent harm and further contamination:
-
Evacuate and Isolate: Evacuate non-essential personnel from the immediate area.
-
Containment: Contain the spill using an inert absorbent material. Do not use water to clean up the spill, as this will cause a chemical reaction.[1]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[4][5]
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Quantitative Safety Data
For a clearer understanding of the hazards associated with this compound, the following table summarizes key quantitative data.
| Property | Value | Source(s) |
| Flash Point | 100 °C (212 °F) | [1] |
| Boiling Point | Approximately 240 °C (464 °F) | [1] |
| Oral LD50 (Rat) | 1460 mg/kg | [7] |
| Dermal LD50 (Rabbit) | 1060 mg/kg | [7] |
| Vapor LC50 (Rat) | 11.6 mg/L | [7] |
Disposal Procedures
The recommended method for the disposal of this compound is through a licensed chemical waste disposal facility. Always adhere to local, state, and federal regulations.
Primary Disposal Method: Incineration
The most common and recommended disposal method is incineration.[2][4]
-
Procedure:
-
Carefully package the waste this compound, including any contaminated absorbent materials from spills, in a suitable, sealed, and clearly labeled container.
-
Arrange for collection by a licensed hazardous waste disposal company that specializes in chemical incineration.
-
Ensure all shipping and transportation regulations are met. The UN number for corrosive liquids, n.o.s. (which includes this compound) is 1760.[2]
-
Alternative Disposal Method: Hydrolysis and Neutralization
An alternative method, which should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures, is hydrolysis followed by neutralization.[4]
-
Experimental Protocol:
-
Hydrolysis: In a chemical fume hood, slowly and carefully add the this compound to a large volume of water with constant stirring. This will hydrolyze the compound, forming acetic acid and a siloxane polymer. Be aware that this reaction can generate heat.[1]
-
Neutralization: The resulting acidic solution should be neutralized. Slowly add a suitable base, such as sodium bicarbonate or sodium hydroxide (B78521) solution, while monitoring the pH. The goal is to reach a neutral pH (around 7).
-
Separation: Once neutralized, the solid siloxane polymer can be separated from the aqueous solution by filtration.
-
Disposal of Products:
-
Solid Waste: The solid siloxane polymer may be suitable for landfill disposal, but it is essential to confirm this with local regulations.[4]
-
Aqueous Waste: The neutralized aqueous solution, containing acetate (B1210297) salts, should be disposed of in accordance with local wastewater regulations.
-
-
Contaminated Packaging
Empty containers that held this compound must also be treated as hazardous waste. They can be triple-rinsed with a suitable solvent (ensuring the rinsate is also collected for proper disposal) and then offered for recycling or reconditioning.[5] Alternatively, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill or through controlled incineration, depending on the material and local regulations.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Ethyltriacetoxysilane
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemicals like Ethyltriacetoxysilane. This document provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound, designed to integrate seamlessly into your laboratory's safety procedures and build a foundation of trust in your chemical handling practices.
This compound is a corrosive and moisture-sensitive substance that requires careful handling to prevent severe skin burns, eye damage, and respiratory irritation.[1][2][3][4] Adherence to the following guidelines will minimize risks and ensure a safe working environment.
Personal Protective Equipment (PPE)
The proper selection and use of PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.[1][5][6][7]
| PPE Category | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[1][5] | Provides a barrier against skin contact and chemical burns. |
| Eye Protection | Chemical goggles or a face shield. Contact lenses should not be worn.[1] | Protects against splashes that can cause severe eye damage. |
| Skin and Body | Wear suitable protective clothing, such as a lab coat. | Prevents contact with skin and clothing. |
| Respiratory | NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator.[1] | Necessary when ventilation is inadequate to prevent inhalation of irritating vapors. |
Operational Plan: Step-by-Step Handling Procedure
Follow these procedural steps to ensure the safe handling of this compound during laboratory operations.
-
Preparation :
-
Ensure that an emergency eye wash fountain and safety shower are readily accessible in the immediate vicinity of the handling area.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors.[1][2]
-
Confirm that all necessary PPE is available and in good condition.
-
-
Handling the Chemical :
-
Post-Handling :
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
| Emergency Scenario | Procedural Response |
| Spill Cleanup | 1. Evacuate unnecessary personnel from the area. 2. Equip cleanup crew with appropriate PPE. 3. Clean up spills as soon as possible using an absorbent material. 4. Collect the absorbed material by sweeping or shoveling it into an appropriate container for disposal.[1] |
| Skin Contact | 1. Immediately take off all contaminated clothing. 2. Rinse the skin with water/shower.[1][6] 3. Get immediate medical advice/attention.[8] |
| Eye Contact | 1. Immediately flush eyes thoroughly with water for at least 15 minutes. 2. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6] 3. Get immediate medical advice/attention.[6] |
| Ingestion | 1. Rinse mouth. Do NOT induce vomiting.[1][2][6] 2. Call a doctor if you feel unwell.[1] |
| Inhalation | 1. Remove the person to fresh air and keep them comfortable for breathing.[6] 2. Immediately call a POISON CENTER or doctor.[6] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
-
Chemical Disposal : The recommended method for disposal is incineration.[1] Dispose of the contents in a licensed waste disposal facility.
-
Contaminated PPE and Materials : All disposable PPE (gloves, etc.) and absorbent materials used for spill cleanup should be collected in a suitable, sealed container and disposed of as hazardous waste according to local and national regulations.
-
Empty Containers : Do not reuse empty containers. They should be disposed of in a safe manner in accordance with local/national regulations.[1]
Storage and Incompatibility
Correct storage is vital to maintain the chemical's stability and prevent hazardous reactions.
| Storage Parameter | Guideline |
| Storage Conditions | Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed.[1] |
| Incompatible Materials | Alcohols, Alkalis, Oxidizing agents.[1] Reacts with water and moisture in the air.[9] |
Workflow for Handling and Disposal
The following diagram outlines the logical workflow for safely handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. gelest.com [gelest.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. This compound | C8H14O6Si | CID 87244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dap.ca [dap.ca]
- 6. Triacetoxyethylsilane | 17689-77-9 | TCI AMERICA [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. gelest.com [gelest.com]
- 9. en.sibond.com [en.sibond.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
